molecular formula C8H8N2O B055727 Pyrazolo[1,5-a]pyridin-3-ylmethanol CAS No. 117782-76-0

Pyrazolo[1,5-a]pyridin-3-ylmethanol

Cat. No.: B055727
CAS No.: 117782-76-0
M. Wt: 148.16 g/mol
InChI Key: FYFIBJJWPQYJNJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-3-ylmethanol (CAS 117782-76-0) is a versatile bicyclic heterocyclic building block of significant interest in modern drug discovery and medicinal chemistry. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold recognized for its broad pharmacological potential and its role as a key intermediate in the synthesis of more complex molecules. The primary research value of this compound lies in its application as a precursor for the development of targeted therapeutics. The methanol functional group provides a synthetic handle for further derivatization, allowing researchers to create diverse compound libraries for biological screening. Scaffolds within this structural class have demonstrated potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDK), B-Raf kinase, and VEGFR-2 (KDR) kinase, making them valuable probes in oncology research . Furthermore, compounds based on the pyrazolo[1,5-a]pyridine structure have been investigated as corticotropin-releasing factor 1 receptor antagonists, CCR1 antagonists, and in the development of novel DPP-IV inhibitors for metabolic diseases . Key Chemical Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIBJJWPQYJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556381
Record name (Pyrazolo[1,5-a]pyridin-3-yl)methanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117782-76-0
Record name (Pyrazolo[1,5-a]pyridin-3-yl)methanol
Source EPA DSSTox
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Record name pyrazolo[1,5-a]pyridin-3-ylmethanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Pyrazolo[1,5-a]pyridin-3-ylmethanol, a key heterocyclic building block in contemporary medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, frequently incorporated into molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases.[1] This document details robust and scalable synthetic routes, focusing on the construction of the core bicyclic system and the subsequent strategic functionalization at the C3 position to yield the target primary alcohol. Methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable guide for the preparation of this valuable intermediate.

Introduction and Strategic Importance

The Pyrazolo[1,5-a]pyridine nucleus is a fused nitrogen-containing heterocycle that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and the specific arrangement of nitrogen atoms provide a unique scaffold for interacting with biological targets. The introduction of a hydroxymethyl group at the 3-position, yielding this compound, offers a crucial handle for further chemical elaboration. This primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or engaged in ether and ester formation, allowing for the exploration of a diverse chemical space during lead optimization campaigns. Consequently, reliable and efficient access to this key intermediate is of paramount importance for drug discovery programs.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic approach to this compound suggests two primary disconnection pathways. The most direct route involves the reduction of a C3-functionalized pyrazolo[1,5-a]pyridine, such as a carboxylic acid, ester, or aldehyde. These precursors, in turn, can be synthesized from the parent pyrazolo[1,5-a]pyridine heterocycle. The parent scaffold itself is most commonly constructed via a [3+2] cycloaddition reaction.

Diagram 1: Retrosynthetic Analysis

G This compound This compound Pyrazolo[1,5-a]pyridine-3-carbaldehyde Pyrazolo[1,5-a]pyridine-3-carbaldehyde This compound->Pyrazolo[1,5-a]pyridine-3-carbaldehyde Reduction Pyrazolo[1,5-a]pyridine-3-carboxylic_acid Pyrazolo[1,5-a]pyridine-3-carboxylic_acid This compound->Pyrazolo[1,5-a]pyridine-3-carboxylic_acid Reduction Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine-3-carbaldehyde->Pyrazolo[1,5-a]pyridine Vilsmeier-Haack Formylation Pyrazolo[1,5-a]pyridine-3-carboxylic_acid->Pyrazolo[1,5-a]pyridine Carboxylation N-Aminopyridinium Salt + Alkyne N-Aminopyridinium Salt + Alkyne Pyrazolo[1,5-a]pyridine->N-Aminopyridinium Salt + Alkyne [3+2] Cycloaddition

Caption: Retrosynthetic pathways to the target molecule.

This guide will focus on a forward synthesis that encompasses:

  • Part A: Formation of the core Pyrazolo[1,5-a]pyridine scaffold.

  • Part B: Electrophilic formylation at the C3 position.

  • Part C: Reduction of the resulting aldehyde to the target alcohol.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition of an N-aminopyridinium salt with an alkyne. This reaction proceeds through an N-iminopyridinium ylide intermediate, which acts as a 1,3-dipole.

Mechanism Insight

The reaction is initiated by the deprotonation of the N-aminopyridinium salt with a base to form the transient N-iminopyridinium ylide. This ylide then undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile, such as an electron-deficient alkyne. Subsequent aromatization leads to the stable pyrazolo[1,5-a]pyridine product.

Diagram 2: [3+2] Cycloaddition for Scaffold Synthesis

G cluster_0 Ylide Formation cluster_1 Cycloaddition & Aromatization N-Aminopyridinium Salt N-Aminopyridinium Salt N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridinium Salt->N-Iminopyridinium Ylide Base Cycloadduct Cycloadduct N-Iminopyridinium Ylide->Cycloadduct + Alkyne Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine Aromatization

Caption: Key steps in the formation of the core scaffold.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine

This protocol is adapted from established procedures for the synthesis of the parent heterocycle.

Reagent/SolventMolar Eq.Molecular WeightAmount
Pyridine1.079.10 g/mol 7.91 g
O-Mesitylenesulfonylhydroxylamine (MSH)1.1215.25 g/mol 23.68 g
Dichloromethane (DCM)--200 mL
Ethyl Propiolate1.298.09 g/mol 11.77 g
Potassium Carbonate (K₂CO₃)3.0138.21 g/mol 41.46 g
N,N-Dimethylformamide (DMF)--150 mL

Step-by-Step Procedure:

  • Formation of N-Aminopyridinium Salt: To a solution of pyridine (1.0 eq) in DCM (100 mL) at 0 °C, add a solution of O-Mesitylenesulfonylhydroxylamine (1.1 eq) in DCM (100 mL) dropwise over 30 minutes. Stir the reaction mixture at room temperature for 4 hours. The resulting precipitate (N-aminopyridinium mesitylenesulfonate) is filtered, washed with cold DCM, and dried under vacuum.

  • Cycloaddition: To a suspension of the N-aminopyridinium salt (1.0 eq) and potassium carbonate (3.0 eq) in DMF (150 mL), add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water (500 mL). Extract the aqueous layer with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Decarboxylation (if necessary): If the parent, unsubstituted pyrazolo[1,5-a]pyridine is desired, the resulting ester can be hydrolyzed to the carboxylic acid and subsequently decarboxylated by heating.

C3-Formylation via Vilsmeier-Haack Reaction

The pyrazolo[1,5-a]pyridine system is electron-rich and readily undergoes electrophilic substitution. The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group regioselectively at the C3 position.[2]

Mechanism Insight

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This potent electrophile attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 3-carbaldehyde.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Reagent/SolventMolar Eq.Molecular WeightAmount
Pyrazolo[1,5-a]pyridine1.0118.14 g/mol 5.0 g
N,N-Dimethylformamide (DMF)-73.09 g/mol 20 mL
Phosphorus Oxychloride (POCl₃)3.0153.33 g/mol 19.4 g

Step-by-Step Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (20 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (3.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Add a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in DMF (5 mL) dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. Basify the solution to pH 9-10 with a cold aqueous sodium hydroxide solution. The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to yield Pyrazolo[1,5-a]pyridine-3-carbaldehyde.[3][4]

Final Reduction to this compound

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, avoiding the reduction of the heterocyclic core.

Alternative Reduction Pathway

For researchers starting from a C3-ester or carboxylic acid, a more robust reducing agent like lithium aluminum hydride (LiAlH₄) or a two-step procedure involving conversion of the carboxylic acid to an activated intermediate followed by NaBH₄ reduction is necessary.[5] One effective method involves activating the carboxylic acid with carbonyldiimidazole (CDI) before reduction with sodium borohydride.[5]

Diagram 3: Synthetic Workflow to Target Molecule

G A Pyrazolo[1,5-a]pyridine B Pyrazolo[1,5-a]pyridine-3-carbaldehyde A->B POCl₃, DMF (Vilsmeier-Haack) C This compound B->C NaBH₄, MeOH (Reduction)

Caption: The primary synthetic route detailed in this guide.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Eq.Molecular WeightAmount
Pyrazolo[1,5-a]pyridine-3-carbaldehyde1.0146.14 g/mol 5.0 g
Methanol (MeOH)--100 mL
Sodium Borohydride (NaBH₄)1.537.83 g/mol 1.94 g

Step-by-Step Procedure:

  • Dissolution: Dissolve Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) in methanol (100 mL) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water (20 mL).

  • Work-up and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography to afford pure this compound.

Characterization

The final product, this compound (C₈H₈N₂O, M.W. 148.16 g/mol ), is expected to be a solid at room temperature.[1]

  • ¹H NMR: Expected signals would include aromatic protons corresponding to the pyrazolo[1,5-a]pyridine core, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR: Signals corresponding to the eight unique carbons of the structure are expected.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 148.06, with the (M+H)⁺ peak at m/z = 149.07 in ESI+.

Conclusion

This guide outlines a reliable and well-documented three-stage synthetic sequence for the preparation of this compound. The strategy leverages a classical [3+2] cycloaddition to build the core heterocycle, followed by a regioselective Vilsmeier-Haack formylation and a final, mild reduction. Each step is based on high-yielding and scalable reactions, providing a practical pathway for researchers in academic and industrial settings to access this valuable medicinal chemistry building block. The protocols provided are intended as a foundation, and may be optimized based on specific substrate scope and laboratory conditions.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522.
  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4882.
  • Portilla, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(36), 5340-5342.
  • MySkinRecipes. (n.d.). This compound.
  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry, 12, 1358607.
  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4825.
  • Ohta, S., et al. (1981). Pyrazolopyridines. Part 1. Formylation and Acylation of Pyrazolo(1,5-a) pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2108-2112.
  • Xiamen Yunfan Biotech Co.,Ltd. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Moody, C. J., & Rees, C. W. (2012). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 10(34), 6939-6944.
  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. (2015). Google Patents.
  • Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde.
  • Kumar, A. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Pharmaceutical Sciences and Research, 7(11), 4443-4450.
  • Portilla, J., et al. (2008). Plausible mechanism for formylation of pyridine ring. ResearchGate.
  • de la Torre, M. C., & Gotor, V. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3324.
  • Chem-Impex. (n.d.). Pirazol[1,5-a]piridina-3-carbaldehído.

Sources

The Strategic Intermediate: A Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylmethanol (CAS No. 117782-76-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. This versatile heterocyclic system is a cornerstone in the design of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. Its rigid, bicyclic nature provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with enzyme active sites. At the heart of many complex drug candidates lies a deceptively simple, yet strategically vital building block: Pyrazolo[1,5-a]pyridin-3-ylmethanol. This technical guide provides an in-depth exploration of this key intermediate, from its fundamental properties to its synthesis and critical role in the development of next-generation kinase inhibitors.

Core Compound Analysis: this compound

This compound, with the Chemical Abstracts Service (CAS) number 117782-76-0 , is a pivotal intermediate valued for its capacity to introduce a hydroxymethyl group at the 3-position of the pyrazolo[1,5-a]pyridine core.[1] This functional handle is instrumental for further chemical modifications, allowing for the construction of more complex molecules with tailored biological activities.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 117782-76-0[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 44-46 °C[1]
Appearance Not specified, likely a solid at room temperature
Storage Room temperature, sealed, dry[1]

The Synthetic Pathway: A Strategic Approach

While multiple strategies exist for the synthesis of the broader pyrazolo[1,5-a]pyridine scaffold, a common and effective method involves the cycloaddition of N-aminopyridinium ylides with appropriate alkynes. The synthesis of this compound would likely proceed through a multi-step sequence, beginning with the formation of the core heterocyclic system followed by functional group manipulation to introduce the methanol moiety. A plausible synthetic route is outlined below.

Synthetic Pathway General Synthetic Workflow for this compound cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Functional Group Interconversion A N-Aminopyridinium Ylide C Pyrazolo[1,5-a]pyridine Core Formation A->C + B Propargyl Alcohol Derivative B->C D Protected Pyrazolo[1,5-a]pyridine-3-carbaldehyde or -carboxylate C->D Protection/Oxidation (if needed) E Reduction D->E Reducing Agent (e.g., NaBH₄) F This compound E->F

Caption: A generalized synthetic workflow for this compound.

Illustrative Experimental Protocol

The following is a representative, non-validated protocol based on established synthetic methodologies for similar compounds. Researchers should consult the primary literature for specific reaction conditions and optimize as necessary.

Step 1: Synthesis of a Pyrazolo[1,5-a]pyridine-3-carboxylate Intermediate

  • To a solution of an appropriate N-aminopyridinium ylide in a suitable solvent (e.g., DMF), add an equimolar amount of an ethyl propiolate derivative.

  • The reaction mixture is heated under an inert atmosphere, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.

Step 2: Reduction to this compound

  • The pyrazolo[1,5-a]pyridine-3-carboxylate intermediate is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

  • The solution is cooled to 0 °C, and a reducing agent (e.g., lithium aluminum hydride) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

The Role in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a strategic intermediate in the synthesis of potent and selective kinase inhibitors. The hydroxymethyl group at the 3-position serves as a versatile anchor point for the introduction of various side chains and pharmacophores, which are crucial for achieving high-affinity binding to the target kinase.

The pyrazolo[1,5-a]pyridine scaffold is a key component in a number of investigational drugs targeting various kinases, including those involved in cell signaling pathways that are often dysregulated in cancer.

Drug Development Workflow Role of this compound in Drug Development A This compound B Activation of Hydroxyl Group (e.g., to tosylate or mesylate) A->B C Nucleophilic Substitution with Amine-containing Side Chains B->C D Library of Kinase Inhibitor Candidates C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G

Caption: A logical workflow illustrating the use of this compound in the drug discovery pipeline.

Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful use in synthesis. A combination of spectroscopic techniques should be employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the bicyclic ring system, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the eight carbon atoms in the molecule, including the methylene carbon of the methanol group and the carbons of the heterocyclic core.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₈H₈N₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. Standard laboratory practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a privileged heterocyclic core and a versatile functional handle makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, empowers researchers to leverage this key building block in the quest for novel and effective therapeutics. As the demand for targeted therapies continues to grow, the importance of foundational intermediates like this compound in shaping the future of medicine cannot be overstated.

References

  • MySkinRecipes. This compound.

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A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyridin-3-ylmethanol: A Core Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Pyrazolo[1,5-a]pyridin-3-ylmethanol, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline robust synthetic pathways, and contextualize its strategic application in the design of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to leverage this scaffold's full potential.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of modern drug discovery, certain molecular architectures are recognized as "privileged scaffolds" due to their recurring presence in bioactive molecules and their ability to interact with multiple biological targets. The pyrazolo[1,5-a]pyridine ring system is a quintessential example of such a scaffold. As a purine bioisostere, it is exceptionally well-suited to occupy the ATP-binding pocket of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3]

Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent and selective inhibitors for a range of kinases.[1] The value of this core lies in its synthetic tractability and the geometrically precise vectors it presents for substitution, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

This compound, the focus of this guide, is not an end-product therapeutic itself, but rather a pivotal starting material. Its hydroxymethyl group at the 3-position offers a versatile chemical handle for elaboration, enabling its use as a key intermediate in the multi-step synthesis of complex pharmaceutical agents, particularly kinase inhibitors and compounds targeting inflammatory or central nervous system disorders.[4] This guide will illuminate the properties, synthesis, and strategic deployment of this valuable molecular tool.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 148.16 g/mol [4]
Molecular Formula C₈H₈N₂O[4]
CAS Number 117782-76-0
Appearance Solid
Melting Point 44-46 °C[4]
Density (Predicted) 1.26 ± 0.1 g/cm³[4]
MDL Number MFCD06658972[4]

Chemical Structure:

Chemical structure of this compound

Synthesis and Chemical Reactivity

The synthesis of this compound leverages established methods for constructing the core heterocyclic system, followed by functional group manipulation.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

A robust and common method for assembling the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound.[5] This approach offers a convergent and efficient route to a wide array of substituted derivatives.

synthesis_workflow cluster_start Starting Materials cluster_reaction Core Synthesis Pyridine Pyridine Ylide N-Aminopyridinium Ylide Intermediate Pyridine->Ylide 1. Amination Amine Aminating Agent (e.g., O-mesitylenesulfonylhydroxylamine) Amine->Ylide Dipolarophile α,β-Unsaturated Carbonyl Compound Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide->Cycloaddition Product Substituted Pyrazolo[1,5-a]pyridine Cycloaddition->Product 2. Oxidative Aromatization

Caption: General workflow for Pyrazolo[1,5-a]pyridine core synthesis.

Specific Synthesis of this compound

While multiple routes exist, a highly logical and efficient laboratory-scale synthesis involves the selective reduction of the corresponding aldehyde, Pyrazolo[1,5-a]pyridine-3-carbaldehyde.[6] The aldehyde itself can be prepared via established methods for forming the pyrazolopyridine ring with an appropriate C3-substituent precursor. The final reduction is a standard, high-yielding transformation.

Proposed Synthetic Pathway:

  • Formation of Aldehyde: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde from appropriate precursors.

  • Reduction to Alcohol: Selective reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

This two-step approach is advantageous because the aldehyde is a stable, crystalline solid, and the subsequent reduction is a clean and straightforward reaction, minimizing purification challenges. A detailed protocol for the reduction step is provided in Section 5.

Applications in Drug Discovery: A Kinase Inhibitor Building Block

The primary value of this compound lies in its role as a versatile building block for constructing more complex, biologically active molecules.[4] The pyrazolo[1,5-a]pyrimidine scaffold (a close analogue) is a well-documented inhibitor of numerous protein kinases, including PI3K, CDK2, and TRKA.[7][8] These inhibitors typically function as ATP-competitive agents, where the core heterocycle occupies the adenine-binding "hinge region" of the kinase active site.[1][3]

The hydroxymethyl group of this compound provides a critical attachment point for substituents that can extend into other regions of the ATP pocket or towards the solvent-exposed surface. These modifications are crucial for enhancing potency and achieving selectivity for a specific kinase isoform.

drug_discovery_flow A Pyrazolo[1,5-a]pyridin- 3-ylmethanol (Core Building Block) B Functionalization (e.g., Conversion to -CH₂-LG where LG is a Leaving Group) A->B Step 1: Activation C Fragment Coupling (e.g., Suzuki, Buchwald-Hartwig, or SN2 Reaction) B->C Step 2: Key Bond Formation D Advanced Intermediate C->D E Final Drug Candidate (e.g., Potent Kinase Inhibitor) D->E Final Steps

Caption: Role as a building block in a drug discovery cascade.

For example, in the design of PI3Kδ inhibitors, the core heterocycle forms crucial hydrogen bonds with hinge region residues like Val-828.[7] Substituents attached via the C3-position can then be designed to interact with other key areas, such as the affinity pocket or the tryptophan shelf, to confer high selectivity over other PI3K isoforms.[7]

Key Experimental Protocols

The following protocols are representative methodologies grounded in established organic chemistry principles. They are designed to be self-validating and serve as a reliable starting point for laboratory work.

Protocol 1: Synthesis of this compound via Aldehyde Reduction

Objective: To prepare the title compound from its corresponding aldehyde via selective reduction.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Pyrazolo[1,5-a]pyridine-3-carbaldehyde in anhydrous methanol (approx. 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reductant: While maintaining vigorous stirring and cooling, add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl to quench the excess NaBH₄. Safety Note: Quenching is exothermic and evolves hydrogen gas.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add DCM and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by flash column chromatography on silica gel or recrystallization to obtain pure this compound.

Protocol 2: Activation of the Hydroxyl Group via Tosylation

Objective: To convert the alcohol into a tosylate, a superior leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine or Triethylamine (TEA) (2-3 eq)

  • Dichloromethane (DCM), anhydrous

  • Aqueous hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a solution of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add pyridine or TEA. Cool the mixture to 0 °C in an ice bath.

  • Addition of TsCl: Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M HCl (2x) to remove the base, water (1x), and saturated NaHCO₃ (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the organic phase under reduced pressure to yield the crude tosylate, which can be used directly or purified by chromatography. Trustworthiness Note: This tosylated intermediate is now primed for reaction with a wide range of nucleophiles, demonstrating the building block's utility.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Based on data for the core scaffold and related functionalized derivatives, the following precautions should be observed.

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its physicochemical properties, combined with the privileged nature of its core scaffold, make it an exceptionally valuable starting material for the synthesis of high-value therapeutic candidates. Its true power is realized through the versatile reactivity of its hydroxymethyl group, which serves as a gateway to vast chemical diversity. By understanding its synthesis, reactivity, and strategic role in inhibitor design, researchers can effectively harness this building block to accelerate the discovery and development of next-generation targeted medicines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerOpen.
  • This compound. MySkinRecipes.
  • Pyrazolo 1,5-a pyrimidine-3-carbaldehyde. Sigma-Aldrich.
  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde. Chem-Impex.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

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An In-Depth Technical Guide to the Structure Elucidation of Pyrazolo[1,5-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a valuable building block for developing novel therapeutic agents and functional materials.[1] This guide provides a comprehensive, in-depth analysis of the methodologies and analytical techniques required for the unambiguous structure elucidation of a key derivative, pyrazolo[1,5-a]pyridin-3-ylmethanol. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, moving beyond procedural steps to explain the causal-driven experimental choices that ensure data integrity and analytical confidence. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine bicyclic system is a 10 π-electron aromatic heterocycle, which imparts significant planarity and stability to the molecule.[2] This structural feature is often exploited in drug design to control the spatial orientation of pharmacophoric groups, thereby enhancing binding affinity and selectivity for biological targets such as kinases.[2] The introduction of a hydroxymethyl group at the 3-position, yielding this compound, provides a crucial synthetic handle for further molecular elaboration, making its definitive structural confirmation a critical first step in any research and development cascade.

The primary challenge in the characterization of such substituted heterocycles lies in the unequivocal assignment of substituent positions and the complete mapping of the proton and carbon framework. This guide will systematically address this challenge through a multi-technique approach, ensuring a self-validating system of structural analysis.

Foundational Analysis: Synthesis and Preliminary Characterization

While numerous synthetic routes to substituted pyrazolo[1,5-a]pyridines exist, a common and effective method involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes.[3] For the synthesis of this compound, a plausible route would involve the cycloaddition followed by reduction of a corresponding ester or aldehyde at the 3-position.

General Synthetic Considerations:

  • Regioselectivity: The cycloaddition step's regioselectivity is a critical factor. Understanding the electronic and steric influences of the reactants is paramount to predicting and confirming the desired isomer.[3]

  • Purification: Post-synthesis purification via column chromatography is essential to isolate the target compound from unreacted starting materials and potential isomeric byproducts. Thin-layer chromatography should be used to monitor the reaction progress and guide the purification process.

Once a pure sample is obtained, preliminary characterization provides foundational data.

PropertyValueSource
Molecular Formula C₈H₈N₂O[4]
Molecular Weight 148.16 g/mol [4]
Appearance Solid
Melting Point 44-46 °C[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules in solution. A multi-dimensional approach, starting from simple 1D experiments and progressing to more complex 2D correlations, is the most robust strategy.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is critical for acquiring high-quality NMR data. The choice of solvent is dictated by the analyte's solubility and the need to avoid signal overlap with the solvent's residual peaks. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

  • Instrumentation: Acquire the NMR data on a spectrometer with a minimum field strength of 400 MHz for ¹H observation to ensure adequate signal dispersion.

  • Data Acquisition: Perform the following experiments in sequence: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

1D NMR Analysis: ¹H and ¹³C Spectra

The 1D spectra provide the initial and most fundamental information about the electronic environment of each proton and carbon atom.

¹H NMR Spectrum: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration (relative number of protons). For this compound, we expect to see signals corresponding to the aromatic protons on the bicyclic core, the methylene protons of the -CH₂OH group, and the hydroxyl proton. The chemical shifts are influenced by the aromatic ring currents and the electronegativity of the nitrogen and oxygen atoms.[5]

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The pyrazolo[1,5-a]pyridine core will exhibit signals in the aromatic region, while the methylene carbon will appear in the aliphatic region.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-2~7.8-8.0~140-145
H-4~6.6-6.8~110-115
H-5~7.0-7.2~120-125
H-6~7.4-7.6~125-130
H-7~8.4-8.6~145-150
-CH₂-~4.5-4.8~55-60
-OHVariable (broad)N/A
C-2N/A~140-145
C-3N/A~125-130
C-3aN/A~140-145
C-4N/A~110-115
C-5N/A~120-125
C-6N/A~125-130
C-7N/A~145-150
-CH₂OHN/A~55-60

Note: The expected chemical shifts are estimations based on data for the parent pyrazolo[1,5-a]pyridine and related structures. Actual values may vary.[5][6]

2D NMR Analysis: Building the Molecular Framework

2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

Workflow for 2D NMR-based Structure Elucidation

G H1 1D ¹H NMR (Proton Environments) HSQC HSQC (¹JCH Correlations) H1->HSQC COSY COSY (²⁻³JHH Correlations) H1->COSY C13 1D ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (²⁻³JCH Correlations) HSQC->HMBC Assign protonated carbons COSY->HMBC Establish spin systems Structure Final Structure This compound HMBC->Structure Connect fragments via quaternary carbons G M [M+H]⁺ m/z 149 M_H2O [M+H-H₂O]⁺ m/z 131 M->M_H2O - H₂O M_H2O_HCN [C₇H₆N]⁺ m/z 104 M_H2O->M_H2O_HCN - HCN M_H2O_HCN_C2H2 [C₅H₄N]⁺ m/z 78 M_H2O_HCN->M_H2O_HCN_C2H2 - C₂H₂

Caption: A plausible MS/MS fragmentation pathway for this compound.

  • Initial Loss of Water: The protonated molecular ion ([M+H]⁺, m/z 149) is expected to readily lose a molecule of water from the hydroxymethyl group, resulting in a stable tropylium-like cation at m/z 131. 2[7]. Ring Fragmentation: Subsequent fragmentation would likely involve the cleavage of the heterocyclic rings. A common loss from nitrogen-containing heterocycles is hydrogen cyanide (HCN), which would lead to a fragment at m/z 104.

  • Further Fragmentation: Additional fragmentation could involve the loss of acetylene (C₂H₂), a common fragmentation pathway for aromatic systems, yielding an ion at m/z 78.

X-ray Crystallography: The Definitive Confirmation

While NMR and MS provide a comprehensive picture of the molecule's structure in solution and the gas phase, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure in the solid state, including bond lengths, bond angles, and the relative stereochemistry.

Rationale: An X-ray crystal structure serves as the gold standard for structure proof. It validates the connectivity established by NMR and provides precise geometric data that can be used for computational modeling and structure-activity relationship studies.

Protocol Outline:

  • Crystal Growth: The primary challenge is often growing single crystals of sufficient quality. This typically involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

The resulting crystal structure would be expected to confirm the planarity of the pyrazolo[1,5-a]pyridine core and definitively establish the position of the hydroxymethyl substituent at C-3.

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from several analytical techniques. NMR spectroscopy establishes the covalent framework, high-resolution mass spectrometry confirms the elemental composition and provides fragmentation-based structural clues, and X-ray crystallography offers the definitive solid-state structure. Each technique provides a layer of validation for the others, leading to a high degree of confidence in the final structural assignment. This rigorous, evidence-based approach is fundamental to advancing research in medicinal chemistry and ensuring the integrity of scientific discovery.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf.
  • Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). Structures of pyrazolo[1,5-a]pyridine derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1998-2000.
  • MySkinRecipes. (n.d.). This compound.
  • PrepChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyridine-3-carbonyl chloride.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Sample Preparation in Mass Spectrometry. (2014). Wiley Analytical Science.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences.
  • University College London. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • MySkinRecipes. (n.d.). This compound.

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An In-depth Technical Guide to the NMR Spectroscopic Characterization of Pyrazolo[1,5-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Pyrazolo[1,5-a]pyridin-3-ylmethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, supported by predicted data based on established principles of substituent effects on the pyrazolo[1,5-a]pyridine core. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.

Introduction: The Structural Elucidation of a Privileged Scaffold

Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a hydroxymethyl group at the 3-position, yielding this compound, creates a key functional handle for further synthetic modifications and can significantly influence the molecule's interaction with biological targets.

Accurate structural characterization is paramount in the development of novel therapeutics. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed theoretical framework for understanding the NMR signature of this compound, enabling researchers to confidently identify and characterize this important scaffold.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the accurate assignment of NMR signals. The structure and numbering of this compound are depicted below. This numbering convention will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons of the bicyclic system and the protons of the hydroxymethyl substituent. The chemical shifts are influenced by the electron-donating and withdrawing characteristics of the fused ring system and the substituent.

The introduction of the electron-donating hydroxymethyl group at C3 is expected to cause a slight upfield shift for the proton at C2 compared to the unsubstituted pyrazolo[1,5-a]pyridine. The protons on the pyridine ring (H5, H6, and H7) will exhibit characteristic splitting patterns due to their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.8 - 8.0s-
H5~8.5 - 8.7d~7.0
H6~7.0 - 7.2t~7.0
H7~7.4 - 7.6d~9.0
-CH ₂OH~4.7 - 4.9s-
-CH₂OH Variable (broad s)br s-

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The hydroxymethyl substituent at C3 will have a notable effect on the chemical shift of C3 itself and, to a lesser extent, on the adjacent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~140 - 142
C3~128 - 130
C3a~148 - 150
C5~120 - 122
C6~112 - 114
C7~125 - 127
C8a~142 - 144
-C H₂OH~55 - 60

Predicted in CDCl₃ at 100 MHz.

Key 2D NMR Correlations for Structural Verification

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals. The following correlations are predicted to be observed for this compound.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton coupling relationships. Key expected correlations include:

  • H5 with H6

  • H6 with H5 and H7

Predicted ¹H-¹H COSY Correlations H5 H5 H6 H6 H5->H6 H7 H7 H6->H7

Caption: Predicted ¹H-¹H COSY correlations for the pyridine ring protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a crucial experiment for assigning the carbon signals based on the proton assignments.

Predicted ¹H-¹³C HSQC Correlations cluster_H ¹H cluster_C ¹³C H2 H2 C2 -CH₂OH H2->C2 H5 H5 C5 -CH₂OH H5->C5 H6 H6 C6 -CH₂OH H6->C6 H7 H7 C7 -CH₂OH H7->C7 CH2 CH2 C_CH2 -CH₂OH CH2->C_CH2

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular fragments and confirming the overall structure. Key expected correlations include:

  • H2 to C3 , C3a , and C8a

  • -CH₂OH protons to C2 and C3

  • H5 to C3a , C7 , and C8a

  • H7 to C5 and C8a

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[3][4]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[1]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, with parameters optimized for the expected coupling constants.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data, along with the expected 2D correlations, offer a robust template for the structural verification of this important heterocyclic compound. The detailed experimental protocol ensures that researchers can acquire high-quality data, which is the foundation of accurate spectral interpretation and structural elucidation. By combining theoretical prediction with rigorous experimental practice, the scientific community can confidently advance the study and application of pyrazolo[1,5-a]pyridine derivatives.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023).
  • Standara, S., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(11), 1049-1056.
  • University College London. Sample Preparation.
  • NMR Sample Prepara-on. (n.d.).
  • Scribd. NMR Sample Preparation Guide.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are...

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Introduction: The Critical Role of Solubility for a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Pyrazolo[1,5-a]pyridin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core serves as a "privileged scaffold," frequently utilized in the synthesis of kinase inhibitors for oncology, as well as compounds targeting inflammatory diseases and central nervous system disorders.[1][2] The ultimate therapeutic efficacy and developability of any drug candidate derived from this scaffold are fundamentally linked to its physicochemical properties, chief among them being solubility.

Poor aqueous solubility is a primary cause of failure for promising drug candidates, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[3][4] This guide, written from the perspective of a senior application scientist, provides a comprehensive technical overview of the factors governing the solubility of this compound. We will explore its physicochemical profile, the theoretical principles influencing its dissolution, and a gold-standard experimental protocol for its precise determination.

Physicochemical Profile: A Molecular Blueprint for Solubility

To understand the solubility behavior of a compound, we must first examine its intrinsic molecular properties. These characteristics provide the foundational clues for predicting its interactions with various solvents.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1][5]
Molecular Weight 148.16 g/mol [1][6]
Melting Point 44-46 °C[1][7]
Predicted XlogP *0.2[5]
SMILES C1=CC2=C(C=NN2C=C1)CO[5]

*XlogP is a computed measure of lipophilicity. A low value suggests a preference for hydrophilic (aqueous) environments.

From this profile, we can draw initial hypotheses. The molecule's low molecular weight is favorable for solubility. The presence of a polar hydroxymethyl (-CH₂OH) group and two nitrogen atoms within the ring system provides sites for hydrogen bonding, which is critical for dissolution in polar solvents. The low predicted lipophilicity (XlogP of 0.2) further suggests that the molecule does not have an overwhelming tendency to partition into non-polar environments, hinting at a reasonable potential for aqueous solubility.

Theoretical Factors Governing Solubility

The solubility of this compound is not a single value but a dynamic property influenced by a confluence of molecular and environmental factors. Understanding these relationships is key to manipulating and optimizing solubility in a laboratory or formulation setting.

The primary factors include the molecule's inherent structure, the properties of the solvent, the pH of the medium, and the temperature. The interplay of these elements dictates the extent to which the compound will dissolve.

Solubility Solubility of This compound Structure Molecular Structure Solubility->Structure Solvent Solvent Properties Solubility->Solvent pH System pH Solubility->pH Temp Temperature Solubility->Temp Hbond Hydrogen Bonding (-OH, Ring N) Structure->Hbond LogP Lipophilicity (Aromatic Core) Structure->LogP pKa Ionization State (Basic Nitrogens) Structure->pKa Polarity Polarity ('Like Dissolves Like') Solvent->Polarity Protic Protic vs. Aprotic Solvent->Protic

Key factors influencing the solubility of the target compound.
  • Molecular Structure : The molecule possesses an amphiphilic nature. The pyrazolopyridine core is aromatic and relatively non-polar, while the hydroxymethyl group is highly polar. This group is a potent hydrogen bond donor and acceptor, making it the primary driver of solubility in polar solvents like water.

  • Solvent Choice : Following the principle of "like dissolves like," polar solvents are expected to be most effective.[8]

    • Polar Protic Solvents (e.g., water, ethanol) can engage in hydrogen bonding with both the -OH group and the ring nitrogens, making them strong candidates.

    • Polar Aprotic Solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and are widely used to create high-concentration stock solutions for biological screening.[4][9]

    • Non-polar Solvents (e.g., hexanes, toluene) are unlikely to be effective due to their inability to form favorable interactions with the polar -OH group.

  • Influence of pH : The pyrazolopyridine ring contains basic nitrogen atoms. In an acidic medium (low pH), these nitrogens can become protonated, forming a cationic salt. This ionized form is typically far more water-soluble than the neutral molecule.[10][11] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, increasing significantly as the pH drops below its pKa.

  • Effect of Temperature : For the vast majority of solid compounds, the dissolution process is endothermic, meaning it consumes heat. Consequently, increasing the temperature will increase both the rate of dissolution and the equilibrium solubility.[8][11] This is a critical parameter to control during experimental measurements.

Experimental Determination: The Shake-Flask Method

While theoretical predictions are valuable, precise, quantitative data can only be obtained through rigorous experimentation. In drug development, it is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how quickly a compound dissolves from a DMSO stock into an aqueous buffer, but it can often overestimate the true value due to the formation of supersaturated solutions.[12]

For lead optimization and formulation, thermodynamic solubility —the true equilibrium concentration of a compound in a saturated solution—is the critical parameter.[4][13] The gold-standard technique for this measurement is the Shake-Flask Method .[12][14]

Start Start Step1 1. Add excess solid compound to a known volume of solvent in a sealed vial. Start->Step1 Step2 2. Equilibrate at constant temp. (e.g., 25°C) with agitation for 24-48 hours. Step1->Step2 Step3 3. Separate solid and liquid phases (Centrifugation or Filtration). Step2->Step3 Step4 4. Carefully collect the clear supernatant (saturated solution). Step3->Step4 Step5 5. Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). Step4->Step5 End End: Thermodynamic Solubility Value Step5->End

Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Protocol
  • Preparation : Add an excess of solid this compound to a glass vial containing a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4). "Excess" means enough solid material should remain visible at the end of the experiment to ensure equilibrium with the solid phase was achieved.[12]

  • Equilibration : Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration, typically 24 to 48 hours, to allow the system to reach equilibrium.[9][15]

  • Phase Separation : After equilibration, separate the undissolved solid. The most common method is to centrifuge the vials at high speed to pellet the solid, followed by careful aspiration of the supernatant. Alternatively, the solution can be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).[9]

  • Quantification : Prepare a standard calibration curve of the compound at known concentrations. Dilute the saturated supernatant and analyze its concentration using a validated method like HPLC-UV or LC-MS.[4][13]

  • Self-Validation : A crucial step for trustworthiness is to visually confirm the presence of undissolved solid in the vial before the separation step. This confirms that a saturated solution was indeed achieved.

Expected Solubility Profile

Solvent/MediumExpected SolubilityRationale
Aqueous Buffer (pH 7.4) Slightly to Sparingly SolubleThe polar -OH group promotes solubility, but the aromatic core limits it. A balance is struck.
Aqueous Buffer (pH 2.0) Soluble to Freely SolubleProtonation of the basic ring nitrogens will form a salt, dramatically increasing aqueous solubility.[16]
Ethanol / Methanol Freely SolubleThese polar protic solvents can effectively solvate both the polar and non-polar regions of the molecule.
Dimethyl Sulfoxide (DMSO) Very SolubleA powerful polar aprotic solvent, ideal for creating high-concentration stock solutions for research.[4][9]
Acetonitrile (ACN) SolubleA polar aprotic solvent commonly used in reversed-phase chromatography that should readily dissolve the compound.
Toluene / Hexanes Very Slightly Soluble to InsolubleNon-polar solvents that cannot form favorable interactions with the polar hydroxymethyl group.[17]

Conclusion and Recommendations

This compound is a molecule of moderate intrinsic polarity. Its solubility is a delicate balance between its non-polar aromatic scaffold and its polar, hydrogen-bonding hydroxymethyl group. This profile makes its solubility highly tunable and dependent on the chosen solvent system.

For researchers and drug developers, the key takeaways are:

  • Aqueous solubility is expected to be limited at neutral pH but can be significantly enhanced in acidic conditions.

  • The compound should be freely soluble in common polar organic solvents like DMSO, ethanol, and methanol.

  • Theoretical analysis provides a strong starting point, but for any application requiring precise concentration—from biological assays to formulation development—experimental determination is non-negotiable.

The gold-standard shake-flask method is strongly recommended for generating reliable thermodynamic solubility data. This investment in accurate physicochemical characterization is a foundational step in mitigating downstream risks and ensuring the successful development of novel therapeutics based on this important scaffold.

References

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • International Journal of Novel Research and Development. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences. [Link]
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
  • MySkinRecipes. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website (Thai version). [Link]
  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • PubChem. (n.d.). Pyrazolo[1,5-A]pyridin-3-ylmethanamine.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChemLite. (n.d.). This compound (C8H8N2O).

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The Therapeutic Potential of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridine

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility and significant biological activities. This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a unique three-dimensional architecture that allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties.[1] The synthetic accessibility of this scaffold has further fueled its exploration, with numerous methodologies developed for its construction and functionalization.[2][3] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[2][4]

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for the anticancer effects of pyrazolo[1,5-a]pyridines is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] Many of these derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of phosphate groups to their substrates.[2][4]

One of the key pathways targeted is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent PI3K inhibitors, with some showing selectivity for specific isoforms like p110α.[5][6] Inhibition of PI3K blocks the phosphorylation of Akt, a crucial downstream effector that promotes cell survival and proliferation.[5] A novel series of pyrazolo[1,5-a]pyridines has been developed as PI3K inhibitors, with compound 5x demonstrating a p110α IC50 of 0.9nM and showing in vivo activity in a human xenograft model.[5] More recently, dual inhibitors of PI3Kγ and PI3Kδ have been developed for cancer immunotherapy.[7]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target. Derivatives of pyrazolo[1,5-a]pyridine have been developed as inhibitors of p38 MAP kinase, a key enzyme involved in inflammatory responses and cell differentiation.[3][8]

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs) .[9][10] Dual inhibition of CDK2 and TRKA has emerged as a promising strategy to overcome drug resistance in cancer.[9] Notably, Larotrectinib and Entrectinib, approved for the treatment of NTRK fusion-positive solid tumors, feature a pyrazolo[1,5-a]pyrimidine core.[10]

Below is a diagram illustrating the PI3K/Akt signaling pathway, a common target of pyrazolo[1,5-a]pyridine derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Activation/Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->PI3K Inhibition

Caption: The PI3K/Akt Signaling Pathway and its inhibition by pyrazolo[1,5-a]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in the development of p38 kinase inhibitors, it was observed that an amine substituent on the pyrimidine ring was preferred.[8] Furthermore, electron-withdrawing groups at the C(6) position and electron-donating groups at the C(7) position of the pyrazolo[1,5-a]pyridine ring were found to be strongly preferred for p38 enzyme inhibition.[8]

In the context of PI3K inhibitors, extensive SAR studies around the pyrazolo[1,5-a]pyridine ring system have been conducted to optimize potency and selectivity.[5] The variation of the central linker group in these derivatives has been shown to influence isoform selectivity, ranging from pan-PI3K to p110α- or p110δ-selective inhibitors.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental method for evaluating the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

MTT_Assay_Workflow

Sources

A Technical Guide to the Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent Molecular Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple, distinct biological targets with high affinity, making them invaluable starting points for drug discovery. The pyrazolo[1,5-a]pyridine core is a quintessential example of such a scaffold.[1][2] Its rigid, bicyclic structure and unique electronic properties make it an ideal mimic for endogenous ligands, particularly in the ATP-binding pockets of kinases.[3] This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine derivatives, offering field-proven insights for researchers and drug development professionals.

The Strategic Landscape: Identifying Key Therapeutic Targets

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its successful application against a diverse array of therapeutic targets, ranging from enzymes critical to cancer progression to receptors involved in metabolic regulation.

  • Protein Kinases: This is the most prominent class of targets for pyrazolo[1,5-a]pyridine inhibitors.[3] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Consequently, this scaffold has been extensively developed to target:

    • Pim Kinases (Pim-1): These serine/threonine kinases are constitutively active and play a crucial role in cell survival and proliferation, making them attractive targets in oncology.[5][6]

    • Phosphoinositide 3-Kinases (PI3Ks): This family of lipid kinases is central to the PI3K/AKT/mTOR signaling pathway, which governs cell growth and survival. Isoform-selective inhibitors, such as those targeting PI3Kγ/δ or p110α, are of high interest for cancer immunotherapy and treating inflammatory diseases.[7][8][9][10]

    • Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are involved in neuronal development and survival, but chromosomal rearrangements involving their genes (NTRK fusions) are oncogenic drivers in various solid tumors.[11]

    • Other Oncogenic Kinases: The scaffold has also shown potent activity against EGFR, B-Raf, MEK, and Cyclin-Dependent Kinases (CDKs).[3][4]

  • Antimicrobial Agents: Beyond oncology, these derivatives have been identified as potent antitubercular agents. High-throughput screens against Mycobacterium tuberculosis (Mtb) have yielded pyrazolo[1,5-a]pyridine-based compounds with nanomolar efficacy against both drug-susceptible and multidrug-resistant strains.[1][12]

  • Central Nervous System (CNS) and Metabolic Targets: The scaffold's drug-like properties have enabled the development of antagonists for targets like the Neuropeptide Y1 Receptor (NPY Y1R), which is implicated in the regulation of food intake and blood pressure.[13]

From Hit to Lead: The Discovery and Synthetic Strategy

The journey to a potent pyrazolo[1,5-a]pyridine inhibitor often begins with large-scale screening campaigns, followed by rational chemical optimization.

Initial Identification: A Marriage of Screening and In Silico Design

The initial "hit" compounds are frequently identified through two primary pathways:

  • High-Throughput Screening (HTS): Large, diverse chemical libraries are screened against a specific biological target (e.g., a kinase enzyme or a whole cell like Mtb) to identify compounds with inhibitory activity.[12]

  • Virtual Screening: Computational methods are used to screen virtual libraries of compounds against the three-dimensional structure of a target protein. This approach identified the initial pyrazolo[1,5-a]pyrimidine hit for Pim-1 kinase, which showed an initial potency of 52 μM.[5]

The logical flow from initial discovery to a preclinical candidate is a multi-stage process focused on iterative improvement.

G cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase Hit_ID Hit Identification (HTS / Virtual Screening) Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Initial Potency & SAR Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Improve Potency & Selectivity Lead_Opt->Hit_to_Lead Iterative Design In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Test in Animal Models Candidate Preclinical Candidate Selection In_Vivo->Candidate Favorable PK/PD & Efficacy G cluster_assay Cell-Based Assay Workflow Pim1 Pim-1 Kinase pBAD Phospho-BAD (Ser112) Pim1->pBAD Phosphorylates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Pim1 Inhibits BAD BAD Apoptosis Inhibition of Apoptosis pBAD->Apoptosis Promotes Survival A 1. Treat cells with inhibitor B 2. Lyse cells & collect protein A->B C 3. Western Blot for p-BAD B->C D 4. Quantify p-BAD levels C->D

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic System

The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocyclic system, has emerged as a cornerstone in contemporary drug discovery. Its rigid, planar structure, combined with numerous points for chemical modification, provides a versatile framework for designing potent and selective therapeutic agents. This guide delves into the synthetic intricacies, diverse pharmacological applications, and structure-activity relationships (SAR) that underscore the significance of the pyrazolo[1,5-a]pyridine core in medicinal chemistry. Researchers and drug development professionals will find a comprehensive overview of why this scaffold continues to be a focal point for innovation in the pharmaceutical sciences.

The unique arrangement of nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system imparts specific electronic and steric properties that are conducive to interactions with a wide array of biological targets. This has led to the development of compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications. The ability to fine-tune the physicochemical properties of pyrazolo[1,5-a]pyridine derivatives through targeted substitutions allows for the optimization of pharmacokinetic and pharmacodynamic profiles, a critical aspect of modern drug design.

Synthetic Strategies: Constructing the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a well-explored area of organic chemistry, with several efficient methods available for its construction. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Cycloaddition Reactions: A Convergent Approach

One of the most common and versatile methods for synthesizing pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. This approach offers a high degree of regioselectivity and allows for the introduction of a wide range of functional groups.

A notable example is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This metal-free reaction proceeds at room temperature in N-methylpyrrolidone, making it an attractive method from a green chemistry perspective.[1]

Experimental Protocol: Oxidative [3+2] Cycloaddition

  • Reactant Preparation: Dissolve the N-aminopyridine and the α,β-unsaturated carbonyl compound in N-methylpyrrolidone.

  • Reaction Initiation: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired pyrazolo[1,5-a]pyridine derivative.

Cross-Dehydrogenative Coupling (CDC) Reactions

An efficient and atom-economical approach for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines.[2][3] This method allows for the formation of C-C bonds through the direct coupling of two C-H bonds, minimizing the generation of waste products.[2]

Experimental Protocol: Acetic Acid and O₂-Promoted CDC Reaction [3]

  • Reaction Setup: Combine the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound in ethanol containing acetic acid.

  • Reaction Conditions: Stir the mixture at 130 °C for 18 hours under an oxygen atmosphere (1 atm).[3]

  • Isolation: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

G cluster_cycloaddition Oxidative [3+2] Cycloaddition cluster_cdc Cross-Dehydrogenative Coupling N_aminopyridine N-Aminopyridine Intermediate_ylide Intermediate Ylide N_aminopyridine->Intermediate_ylide Oxidation Unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound Pyrazolo_pyridine_1 Pyrazolo[1,5-a]pyridine Unsaturated_carbonyl->Pyrazolo_pyridine_1 Intermediate_ylide->Pyrazolo_pyridine_1 + Unsaturated Carbonyl N_amino_iminopyridine N-Amino-2-iminopyridine Pyrazolo_pyridine_2 Pyrazolo[1,5-a]pyridine N_amino_iminopyridine->Pyrazolo_pyridine_2 AcOH, O₂ Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazolo_pyridine_2

Caption: Key synthetic routes to the pyrazolo[1,5-a]pyridine scaffold.

Medicinal Chemistry Applications: A Scaffold of Therapeutic Promise

The pyrazolo[1,5-a]pyridine core is a prominent feature in a multitude of biologically active molecules, with applications spanning several therapeutic areas.

Oncology: Targeting Kinases and Beyond

The pyrazolo[1,5-a]pyridine scaffold has proven to be particularly fruitful in the development of kinase inhibitors for cancer therapy.[4][5][6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[4][5]

Phosphoinositide 3-Kinase (PI3K) Inhibitors: A novel series of pyrazolo[1,5-a]pyridines has been identified as potent inhibitors of PI3K, with selectivity for the p110α isoform.[8] One notable compound from this series demonstrated an IC₅₀ of 0.9 nM for p110α and exhibited in vivo activity in a human xenograft model.[8] More recently, pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which represents a promising strategy for cancer immunotherapy.[9][10]

Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a key component of two of the three marketed drugs for NTRK fusion cancers.[11] This has spurred the development of numerous pyrazolo[1,5-a]pyrimidine-based molecules as Trk inhibitors.[11] Structure-activity relationship studies have revealed that substitutions at various positions on the scaffold can significantly impact potency and selectivity.[11]

cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., Trk) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 Growth_Factor Growth Factor Growth_Factor->RTK Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Inhibitor->RTK Inhibits Pyrazolo_Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Cell_Proloferation Cell Proliferation & Survival AKT->Cell_Proloferation

Caption: Inhibition of cancer signaling pathways by pyrazolo[1,5-a]pyridine derivatives.

Infectious Diseases: A New Frontier

The pyrazolo[1,5-a]pyrimidine-7(4H)-one scaffold, a close relative of the pyrazolo[1,5-a]pyridine core, has been identified as a promising lead for the development of new antitubercular agents.[12][13] Through the synthesis of a focused library of analogs, key pharmacophoric features have been identified, leading to substantial improvements in activity against Mycobacterium tuberculosis.[12][13]

Central Nervous System (CNS) Disorders

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated as neuropeptide Y1 receptor (NPY Y1R) antagonists.[14] These compounds have shown the ability to inhibit NPY-induced increases in blood pressure and food intake in animal models, suggesting a potential role for this scaffold in the treatment of obesity and other metabolic disorders.[14]

Structure-Activity Relationships (SAR): Tailoring for Potency and Selectivity

The development of pyrazolo[1,5-a]pyridine-based therapeutics relies heavily on a thorough understanding of their structure-activity relationships. Systematic modifications of the core scaffold have provided valuable insights into the key structural features required for potent and selective biological activity.

TargetScaffold PositionFavorable SubstitutionsImpact on Activity
PI3Kα C3Trisubstituted aryl groupsHigh binding affinity and selectivity[8]
PI3Kγ/δ -Dimethoxypyridine fragmentPotent and selective dual inhibition[10]
TrkA C7Electron-withdrawing groups on aryl ringEnhanced activity[11]
TrkA C3Cyano (CN) groupCrucial for enhancing activity[11]
NPY Y1R C72-(tetrahydro-2H-pyran-4-ylamino)ethylamineHigh binding affinity and selectivity[14]

Conclusion: A Scaffold with a Bright Future

The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The ongoing exploration of new synthetic methodologies and the elucidation of detailed structure-activity relationships will undoubtedly lead to the discovery of new and improved pyrazolo[1,5-a]pyridine-based drugs for the treatment of a wide range of human diseases.

References

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  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. PubMed Central. [Link]
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Spectroscopic Characterization of Pyrazolo[1,5-a]pyridin-3-ylmethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Pyrazolo[1,5-a]pyridin-3-ylmethanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrazolo[1,5-a]pyridine scaffold is a core component in a variety of pharmacologically active agents.[2] This document offers a detailed exploration of the analytical techniques pivotal for the structural elucidation and confirmation of this molecule, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical grounding and practical insights into the interpretation of spectroscopic data for this class of compounds.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) is a key intermediate in the synthesis of a range of biologically active molecules.[1][3] The pyrazolo[1,5-a]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in compounds with diverse therapeutic applications, including as kinase inhibitors for cancer treatment and agents targeting inflammatory diseases and central nervous system disorders.[1][2]

The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the ultimate biological activity of the final compounds. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure, purity, and electronic properties of this compound. This guide delves into the core spectroscopic techniques used for this purpose.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and electrons in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is fundamental to accurate data interpretation.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Acquire FID c->d Insert Sample e Fourier Transform d->e f Phase and Baseline Correction e->f g Integration and Peak Picking f->g Final Spectrum Final Spectrum g->Final Spectrum

Figure 2: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds present.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a solution.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.

  • Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Expected FT-IR Spectrum: The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds. [4][5][6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl) 3200-3600 Broad, Strong
C-H stretch (aromatic) 3000-3100 Medium
C-H stretch (aliphatic) 2850-3000 Medium
C=C and C=N stretch (aromatic rings) 1450-1650 Medium to Strong
C-O stretch (primary alcohol) 1000-1075 Strong

| C-N stretch | 1250-1350 | Medium |

The broad O-H stretching band is a key diagnostic feature for the presence of the hydroxyl group.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Ionization: Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Electron Impact (EI).

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is detected.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The most crucial piece of information is the molecular ion peak. For this compound, this will appear at m/z 148 (for EI) or 149 (for ESI in positive mode). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [7]* Fragmentation Pattern: The fragmentation of nitrogen-containing heterocyclic compounds can be complex. [8][9]Common fragmentation pathways may involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or cleavage of the heterocyclic rings.

Ion (m/z) Possible Identity
148/149[M]⁺ / [M+H]⁺
131[M-OH]⁺
117[M-CH₂OH]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The wavelength of maximum absorption (λₘₐₓ) is related to the electronic structure of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorbance of the solution across a range of wavelengths (typically 200-800 nm).

Expected UV-Vis Spectrum: Pyrazolo[1,5-a]pyridine systems exhibit characteristic UV absorption bands due to π → π* transitions within the aromatic system. [10][11][12]One would expect to see one or more strong absorption bands in the UV region, likely between 250 and 350 nm. The exact λₘₐₓ values can be influenced by the solvent.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of multiple analytical techniques. NMR provides the detailed structural framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy offers insights into the electronic properties. By integrating the data from these methods, a complete and unambiguous structural assignment can be achieved, ensuring the quality and identity of this important synthetic intermediate for applications in drug discovery and development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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An In-Depth Technical Guide to the Crystal Structure of Pyrazolo[1,5-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This technical guide focuses on a specific derivative, pyrazolo[1,5-a]pyridin-3-ylmethanol, a key intermediate in the synthesis of various bioactive molecules.[4] While a definitive crystal structure for this particular compound is not yet publicly available, this guide, grounded in the analysis of closely related structures, provides a comprehensive overview of its predicted solid-state architecture, a detailed methodology for its synthesis, and a robust protocol for its crystallographic analysis. By synthesizing existing data and experimental knowledge, we aim to equip researchers with the foundational understanding necessary to pursue further structural and application-oriented studies of this important molecule.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in drug discovery, forming the core of compounds with a wide array of biological activities, including kinase inhibition for cancer therapy, as well as anti-inflammatory and antiviral properties.[1][5] The fused bicyclic system, consisting of a pyrazole and a pyridine ring, is largely planar and aromatic, providing a rigid framework for the precise spatial orientation of functional groups.[3][6] The substituent at the 3-position of the pyrazolo[1,5-a]pyridine ring is crucial for modulating biological activity. This compound, with its reactive hydroxyl group, serves as a versatile building block for the synthesis of more complex derivatives.[4] Understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A common approach involves the construction of the pyrazolo[1,5-a]pyridine core followed by functional group manipulation at the 3-position.

Experimental Protocol: Synthesis

A plausible synthetic route begins with the cycloaddition of N-aminopyridinium ylides with appropriate reagents.[7] An alternative and more direct approach would be the reduction of a corresponding carboxylic acid or ester at the 3-position. For instance, pyrazolo[1,5-a]pyridine-3-carboxylic acid can be reduced to the desired alcohol.

Step 1: Esterification of Pyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Dissolve pyrazolo[1,5-a]pyridine-3-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting ethyl pyrazolo[1,5-a]pyridine-3-carboxylate by column chromatography.

Step 2: Reduction of the Ester to this compound

  • Dissolve the purified ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield this compound.

Predicted Crystal Structure and Molecular Geometry

Based on the crystal structures of related pyrazolo[1,5-a]pyridine derivatives, several key features of the this compound crystal structure can be predicted.

The pyrazolo[1,5-a]pyridine bicyclic system is expected to be nearly planar, a consequence of its aromatic character.[6] The bond lengths and angles within this core should be consistent with those observed in other derivatives, reflecting the delocalized π-electron system. The C-N and N-N bond lengths in the pyrazole ring and the C-C and C-N bond lengths in the pyridine ring are anticipated to have values intermediate between single and double bonds.

The methanol substituent at the 3-position introduces conformational flexibility. The torsion angle defined by the C2-C3-C(methanol)-O atoms will be a key determinant of the overall molecular conformation in the solid state. This conformation will likely be influenced by the formation of intermolecular hydrogen bonds.

Predicted Crystallographic Data
ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicCommon crystal systems for organic molecules of similar size and symmetry.
Space GroupP2₁/c or P-1Frequently observed space groups for centrosymmetric and non-centrosymmetric organic compounds.
a (Å)8 - 15Typical unit cell dimensions for small organic molecules.
b (Å)5 - 12
c (Å)10 - 20
β (°)90 - 110 (for monoclinic)
Z2 or 4Number of molecules per unit cell, consistent with common space groups.
N1-N2 bond length (Å)~1.33 - 1.37Based on data from related pyrazolo[1,5-a]pyridine structures.[6]
C-O bond length (Å)~1.42 - 1.44Typical C-O single bond length.
Planarity of fused ringsHigh (low deviation from planarity)Aromatic nature of the bicyclic system.[6]

Intermolecular Interactions: The Key to Crystal Packing

The crystal packing of this compound will be primarily governed by hydrogen bonding interactions. The hydroxyl group of the methanol substituent is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazolo[1,5-a]pyridine ring (N1 and N4) are potential hydrogen bond acceptors.

It is highly probable that the molecules will form chains or networks through O-H···N or O-H···O hydrogen bonds.[8][9] The specific hydrogen bonding motifs will dictate the overall supramolecular architecture. Weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal lattice.[8]

Caption: Predicted intermolecular interactions in the crystal structure.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to determine the definitive crystal structure of this compound, the following is a comprehensive, self-validating protocol.

Step-by-Step Methodology
  • Crystal Growth:

    • Technique: Slow evaporation is a suitable starting point. Other methods like vapor diffusion or cooling crystallization can also be employed.

    • Solvent Selection: A range of solvents of varying polarity should be screened (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

    • Procedure:

      • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Allow the solvent to evaporate slowly in a loosely covered container in a vibration-free environment.

      • Monitor for the formation of single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).

  • Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) is required.

    • Procedure:

      • Select a high-quality single crystal and mount it on a goniometer head.

      • Center the crystal in the X-ray beam.

      • Perform a preliminary unit cell determination.

      • Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Software: Standard crystallographic software packages such as SHELXS, SHELXL, or Olex2 are used.

    • Procedure:

      • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

      • Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters.

      • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

      • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness.

Start Purified this compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth SC_XRD Single-Crystal X-ray Diffraction (Data Collection) Crystal_Growth->SC_XRD Structure_Solution Structure Solution (Direct/Patterson Methods) SC_XRD->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CHECKCIF) Structure_Refinement->Validation End Final Crystal Structure Validation->End

Caption: Workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and elucidation. The planar pyrazolo[1,5-a]pyridine core, coupled with the hydrogen-bonding capability of the 3-methanol substituent, suggests a crystal packing dominated by strong intermolecular interactions. The detailed synthetic and crystallographic protocols presented herein offer a clear path for researchers to obtain and analyze this valuable structural information. The determination of this crystal structure will be a significant contribution to the field, enabling more precise structure-based drug design and a deeper understanding of the solid-state properties of this important class of molecules.

References

  • Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). Structures of pyrazolo[1,5-a]pyridine derivatives.
  • El-Ghandour, A. H., & Abdel-Wahab, B. F. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry, 54(4), 2411-2420. [Link]
  • Sikdar, A., Paul, S., & Saha, A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(7), 1221-1240. [Link]
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  • Pieczykolan, J., et al. (2021).
  • PrepChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyridine-3-carbonyl chloride. [Link]
  • Al-Majid, A. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Abdel-Wahab, B. F., & El-Ghandour, A. H. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry, 54(4), 2411-2420. [Link]
  • Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3183. [Link]
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  • PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. [Link]
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  • Pieczykolan, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8851. [Link]
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An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylmethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyridin-3-ylmethanol, identified by the InChIKey FYFIBJJWPQYJNJ-UHFFFAOYSA-N , is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. Its core structure, the pyrazolo[1,5-a]pyridine scaffold, is recognized as a "privileged" motif in drug discovery, frequently serving as the foundation for potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust and validated synthetic pathway, and its critical role as a building block in the development of next-generation therapeutics. Particular emphasis is placed on the causality behind experimental choices and the practical application of this molecule in contemporary drug development programs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a fused bicyclic N-heterocyclic system that has emerged as a cornerstone in the design of bioactive molecules.[1] Its rigid, planar structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[1] This scaffold is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[2][3] Kinases, as key regulators of cellular signaling pathways, are often dysregulated in various pathologies, making them prime targets for therapeutic intervention.[2] The pyrazolo[1,5-a]pyridine core effectively mimics the purine structure of ATP, enabling competitive inhibition at the kinase hinge region.[4] Consequently, derivatives of this scaffold have been successfully developed to target a range of kinases, including Tropomyosin receptor kinases (Trk) and Phosphoinositide 3-kinases (PI3K).[5][6]

This compound serves as a crucial intermediate in the synthesis of these complex kinase inhibitors.[7] The hydroxymethyl group at the 3-position provides a versatile handle for further chemical modifications, allowing for the introduction of diverse pharmacophores to optimize potency, selectivity, and pharmacokinetic properties.[8]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
InChIKey FYFIBJJWPQYJNJ-UHFFFAOYSA-N[9]
Molecular Formula C₈H₈N₂O[7]
Molecular Weight 148.16 g/mol [7]
CAS Number 117782-76-0[7]
Melting Point 44-46 °C[7]
Predicted Density 1.26±0.1 g/cm³[7]
Predicted XlogP 0.2[9]

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the formation of the pyrazolo[1,5-a]pyridine core, followed by functionalization at the 3-position.

Synthesis Pathway Overview

Synthesis_Pathway Pyridine Pyridine N_Aminopyridinium_Ylide N-Aminopyridinium Ylide Pyridine->N_Aminopyridinium_Ylide Amination Pyrazolo_Pyridine_Core Pyrazolo[1,5-a]pyridine N_Aminopyridinium_Ylide->Pyrazolo_Pyridine_Core [3+2] Cycloaddition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_Carbonyl->Pyrazolo_Pyridine_Core [3+2] Cycloaddition Pyrazolo_Carbaldehyde Pyrazolo[1,5-a]pyridine- 3-carbaldehyde Pyrazolo_Pyridine_Core->Pyrazolo_Carbaldehyde Vilsmeier-Haack Formylation Pyrazolo_Methanol Pyrazolo[1,5-a]pyridin- 3-ylmethanol Pyrazolo_Carbaldehyde->Pyrazolo_Methanol Reduction (e.g., NaBH4)

Caption: Synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][4] This reaction introduces an aldehyde group onto the pyrazolo[1,5-a]pyridine core, specifically at the electron-rich 3-position, to yield Pyrazolo[1,5-a]pyridine-3-carbaldehyde.[8]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to the cooled POCl₃ with continuous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (chloroiminium salt). The formation of a solid precipitate is often observed.

  • Substrate Addition: Dissolve Pyrazolo[1,5-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Pyrazolo[1,5-a]pyridine-3-carbaldehyde.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous conditions are crucial to prevent its decomposition and ensure high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to control the reaction rate and prevent side reactions. The subsequent heating is necessary to drive the electrophilic substitution on the less reactive pyrazolo[1,5-a]pyridine ring.

  • Neutralization: Careful neutralization is required to quench the reaction and facilitate the extraction of the product into the organic phase.

Step 2: Reduction of Pyrazolo[1,5-a]pyridine-3-carbaldehyde

The reduction of the aldehyde functionality to a primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it does not reduce the aromatic heterocyclic core.[13][14]

Experimental Protocol:

  • Dissolution: Dissolve Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Protic Solvent: The use of a protic solvent like methanol or ethanol is common for NaBH₄ reductions as it facilitates the reaction and the work-up.

  • Excess Reducing Agent: A slight excess of NaBH₄ is used to ensure the complete conversion of the aldehyde.

  • Temperature Control: The initial reaction is performed at 0 °C to moderate the reaction rate, although NaBH₄ reductions are generally less exothermic than those with stronger reducing agents like lithium aluminum hydride.

Role in Drug Discovery and Development: A Privileged Intermediate

The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the realm of oncology.[4] this compound is a key building block for the synthesis of a variety of kinase inhibitors due to the strategic placement of the hydroxymethyl group, which allows for the exploration of the solvent-exposed region of the ATP-binding pocket.

Signaling Pathway Inhibition:

Kinase_Inhibition cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk, MET) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Downstream Downstream Signaling (e.g., AKT, MAPK) PI3K->Downstream Proliferation Proliferation Downstream->Proliferation Cell Proliferation, Survival, Angiogenesis Pyrazolo_Methanol Pyrazolo[1,5-a]pyridin- 3-ylmethanol Kinase_Inhibitor Kinase Inhibitor (e.g., Selpercatinib) Pyrazolo_Methanol->Kinase_Inhibitor Synthesis Kinase_Inhibitor->Inhibition Inhibition->Receptor Inhibition->PI3K

Caption: Inhibition of kinase signaling pathways by therapeutics derived from this compound.

Examples of Drug Candidates:

The pyrazolo[1,5-a]pyridine core is present in several clinically approved and investigational drugs. For instance, Selpercatinib , a potent and selective RET kinase inhibitor, features a pyrazolo[1,5-a]pyridine hinge-binding motif.[4] While the exact synthesis of Selpercatinib may utilize different intermediates, the chemical principles demonstrated in the synthesis of this compound are directly applicable to the construction of such complex molecules. The hydroxymethyl group can be further elaborated to introduce functionalities that enhance binding affinity and selectivity for the target kinase.

Conclusion and Future Perspectives

This compound is more than just a chemical entity; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward and scalable synthesis, coupled with the proven track record of its core scaffold in clinical applications, makes it an invaluable tool for medicinal chemists and drug discovery scientists. Future research will undoubtedly continue to leverage this versatile building block to develop novel kinase inhibitors with improved efficacy, selectivity, and resistance profiles. The exploration of new synthetic methodologies for the functionalization of the pyrazolo[1,5-a]pyridine ring system will further expand the utility of intermediates like this compound, paving the way for the next generation of targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
  • This compound (C8H8N2O). PubChemLite.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.
  • This compound. MySkinRecipes.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry.
  • Pyrazolo[1,5-a]pyridin-5-ylmethanol (C8H8N2O). PubChemLite.
  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing).
  • Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry.
  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • (PDF) Study of pyrazidol metabolism. ResearchGate.
  • Reaction of pyridine carboxylic esters with sodium borohydride. ResearchGate.
  • (PDF) 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. ResearchGate.

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A Guide to the Monoisotopic Mass of Pyrazolo[1,5-a]pyridin-3-ylmethanol: Principles and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the monoisotopic mass of Pyrazolo[1,5-a]pyridin-3-ylmethanol, a key heterocyclic building block in modern drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document will detail the theoretical basis for monoisotopic mass, present a step-by-step calculation for the title compound, and discuss its critical role in compound identification and characterization using high-resolution mass spectrometry (HRMS).

The Principle of Monoisotopic Mass in High-Resolution Mass Spectrometry (HRMS)

In the realm of analytical chemistry, particularly mass spectrometry, precision is paramount. While chemists often use average molecular weight for bulk calculations, HRMS measures individual ionized molecules. This distinction necessitates the use of monoisotopic mass , which is the sum of the exact masses of the most abundant naturally occurring stable isotope of each atom within a molecule.[2][3]

Unlike nominal mass, which is an integer value representing the sum of the mass numbers of the most common isotopes, the monoisotopic mass accounts for the mass defect of each atom—the difference between its exact mass and its mass number.[2] This precise value is fundamental for the unambiguous determination of a molecule's elemental composition, especially when distinguishing between isobaric compounds (molecules with the same nominal mass but different chemical formulas).[2][4] For small organic molecules, this level of accuracy is essential for confirming the identity of novel compounds, identifying metabolites, and detecting trace-level residues.[2][5]

Characterization of this compound

This compound is a member of the pyrazolo[1,5-a]pyridine family, a class of fused N-heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[6][7] This structural motif is integral to numerous bioactive compounds and approved drugs, particularly kinase inhibitors for cancer therapy.[1][8][9][10]

Before calculating its monoisotopic mass, we must first establish its precise elemental composition.

  • Chemical Name: this compound

  • Molecular Formula: C₈H₈N₂O[1][11]

  • Structure: The molecule consists of a fused pyrazole and pyridine ring system, with a methanol group (-CH₂OH) substituted at the 3-position of the pyrazolo[1,5-a]pyridine core.

Theoretical Calculation of Monoisotopic Mass: A Step-by-Step Protocol

The calculation of monoisotopic mass requires the summation of the exact masses of the most abundant stable isotopes for each element in the molecular formula.[2][3]

Step 1: Identify the Constituent Elements and Their Counts From the molecular formula C₈H₈N₂O, we have:

  • Carbon (C): 8 atoms

  • Hydrogen (H): 8 atoms

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 1 atom

Step 2: Obtain the Exact Mass of the Most Abundant Isotope for Each Element It is crucial to use the precise mass of the principal isotope, not the average atomic weight found on the periodic table.[2][3]

ElementMost Abundant IsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000000~98.9%
Hydrogen¹H1.00782503~99.98%
Nitrogen¹⁴N14.00307400~99.6%
Oxygen¹⁶O15.99491462~99.76%
(Source: Scientific Instrument Services, CRC Handbook of Chemistry and Physics)

Step 3: Calculate the Total Mass Contribution for Each Element Multiply the atom count by the exact mass of its most abundant isotope.

  • Carbon: 8 × 12.00000000 Da = 96.00000000 Da

  • Hydrogen: 8 × 1.00782503 Da = 8.06260024 Da

  • Nitrogen: 2 × 14.00307400 Da = 28.00614800 Da

  • Oxygen: 1 × 15.99491462 Da = 15.99491462 Da

Step 4: Sum the Masses to Determine the Monoisotopic Mass The final step is to sum the contributions from all elements.

Monoisotopic Mass = 96.00000000 + 8.06260024 + 28.00614800 + 15.99491462 = 148.06366286 Da

This calculated value, confirmed by chemical databases like PubChem, is the theoretical exact mass for the neutral molecule [M].[11]

G cluster_input Inputs: Molecular Formula & Isotopic Masses cluster_calc Calculation Steps formula C₈H₈N₂O C_calc C: 8 × 12.000000 = 96.000000 formula->C_calc H_calc H: 8 × 1.007825 = 8.062600 formula->H_calc N_calc N: 2 × 14.003074 = 28.006148 formula->N_calc O_calc O: 1 × 15.994915 = 15.994915 formula->O_calc masses ¹²C = 12.000000 ¹H = 1.007825 ¹⁴N = 14.003074 ¹⁶O = 15.994915 masses->C_calc masses->H_calc masses->N_calc masses->O_calc sum_node Summation (C + H + N + O) C_calc->sum_node H_calc->sum_node N_calc->sum_node O_calc->sum_node result Monoisotopic Mass 148.06366 Da sum_node->result

Caption: Workflow for calculating the monoisotopic mass.

Experimental Verification: A Conceptual HRMS Workflow

The theoretical monoisotopic mass is validated experimentally using HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers. The high resolving power of these instruments allows for the separation of ions with very small mass differences.[4]

Protocol Outline:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, typically Electrospray Ionization (ESI), to generate protonated molecules [M+H]⁺.

  • Mass Analysis: Analyze the ions in the high-resolution mass analyzer. The instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy (typically < 5 ppm).

  • Data Interpretation:

    • The expected m/z for the protonated molecule [M+H]⁺ would be the monoisotopic mass of the neutral molecule plus the mass of a proton (¹H⁺).

    • Mass of ¹H⁺ ≈ 1.007276 Da.

    • Expected m/z = 148.06366 Da + 1.007276 Da = 149.07094 Da .

    • The experimentally measured m/z is compared to this theoretical value. A mass error of less than 5 ppm provides high confidence in the elemental composition.[5]

G cluster_workflow Experimental Verification Workflow cluster_validation Validation Sample 1. Sample Prep (Compound in Solution) Ionization 2. ESI Source (Generates [M+H]⁺) Sample->Ionization Analysis 3. HRMS Analyzer (e.g., Orbitrap, TOF) Ionization->Analysis Detection 4. Data Acquisition (Measures m/z) Analysis->Detection Comparison Compare Experimental m/z vs. Theoretical m/z (149.07094) Detection->Comparison Result Mass Error < 5 ppm? (High Confidence) Comparison->Result

Sources

Predicted Collision Cross Section of Pyrazolo[1,5-a]pyridin-3-ylmethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for predicting the Collision Cross Section (CCS) of Pyrazolo[1,5-a]pyridin-3-ylmethanol. This document is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for molecular characterization. We will delve into the fundamental principles of ion mobility spectrometry, explore the landscape of predictive computational tools, and present a detailed workflow for obtaining a reliable predicted CCS value for the target molecule.

The Significance of Collision Cross Section in Modern Drug Discovery

In the realm of analytical chemistry and pharmaceutical development, the ability to unambiguously identify and characterize small molecules is paramount. While mass-to-charge ratio (m/z) and retention time (RT) are foundational parameters, they can be insufficient for distinguishing between structurally similar compounds, such as isomers.[1] Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) introduces an invaluable fourth dimension to the analytical workflow: the Collision Cross Section (CCS).[2]

The CCS is a critical physicochemical property that represents the effective area of an ion as it travels through a buffer gas under the influence of an electric field.[3] This value is intimately linked to the ion's three-dimensional size, shape, and charge distribution.[3][4] Incorporating CCS data significantly enhances the confidence of compound identification, aids in the elucidation of molecular structure, and allows for the separation of complex isomeric mixtures that are unresolved by chromatography alone.[1][4]

This compound (C₈H₈N₂O, MW: 148.16 g/mol ) is a heterocyclic building block used in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment and compounds targeting inflammatory diseases.[5][6] As such, having a reference CCS value is crucial for its detection and characterization in various stages of research and development. In the absence of an experimental standard, accurate computational prediction becomes an essential tool.

Methodologies for CCS Prediction: A Technical Overview

The prediction of CCS values can be broadly categorized into two primary approaches: physics-based calculations and machine learning models. The choice of method is often a trade-off between computational cost and the desired accuracy.

  • Physics-Based Models: These methods calculate the CCS from first principles. The most accurate is the Trajectory Method (TM) , which simulates the trajectories of a large number of collisions between the ion and buffer gas atoms. This method is computationally intensive. Software packages like HPCCS and CoSIMS utilize high-performance computing to implement the trajectory method for a wide range of molecules.[7] A less computationally demanding alternative is the Projection Approximation (PA) method, which calculates the CCS based on the average projected surface area of the molecule.[8]

  • Machine Learning (ML) Models: In recent years, machine learning has emerged as a rapid and increasingly accurate method for CCS prediction.[9] These models are trained on large, high-quality datasets of experimentally measured CCS values, such as the METLIN-CCS library.[10] By learning the complex relationship between molecular structure and CCS, these models can predict values for new compounds with remarkable speed. Several powerful ML-based tools are now available, including AllCCS, CCSbase, and MGAT-CCS, often accessible via user-friendly web servers.[10][11] These models have demonstrated median relative errors of less than 2% for many classes of small molecules, making them highly suitable for high-throughput applications.[12][11]

Experimental Protocol: Predicting the CCS of this compound

This section outlines a detailed, step-by-step workflow for predicting the CCS value of this compound using a machine learning-based approach, which offers an excellent balance of accuracy and accessibility for most research labs.

Workflow for CCS Prediction

CCS_Prediction_Workflow cluster_prep Step 1: 3D Structure Generation & Optimization cluster_predict Step 2: CCS Prediction cluster_analysis Step 3: Output Analysis SMILES Obtain SMILES String (OCC1=CN2N=CC=CC=C12) Convert3D Convert to 3D Structure (e.g., using RDKit/Open Babel) SMILES->Convert3D GeomOpt Geometry Optimization (DFT or Force Field Calculation) Finds lowest energy conformer Convert3D->GeomOpt SelectTool Select Prediction Tool (e.g., MGAT-CCS Web Server) GeomOpt->SelectTool Input Optimized Structure (or SMILES) SetParams Set Parameters - Adduct: [M+H]+ - Drift Gas: N2 SelectTool->SetParams RunPred Execute Prediction SetParams->RunPred PredictedCCS Predicted CCS Value (Ų) RunPred->PredictedCCS Output Validation Validation & Confidence Assessment - Compare to similar structures - Consider model's reported error PredictedCCS->Validation

Sources

Methodological & Application

Application Notes and Protocols: Pyrazolo[1,5-a]pyridin-3-ylmethanol as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Its rigid, planar structure provides a well-defined framework for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with the ATP-binding site of various kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This document provides detailed application notes and protocols centered on Pyrazolo[1,5-a]pyridin-3-ylmethanol , a key intermediate and versatile building block for the synthesis of novel kinase inhibitors.[2][3] We will explore its synthetic utility, derivatization strategies, and the subsequent biological evaluation of its derivatives as potent and selective kinase inhibitors. These guidelines are intended to empower researchers to leverage this scaffold in their drug discovery programs.

This compound: A Gateway to Diverse Kinase Inhibitors

This compound (CAS 117782-76-0) serves as a strategic starting material for creating libraries of kinase inhibitors.[2][3] The primary hydroxyl group at the 3-position is a versatile functional handle that can be readily modified to introduce a variety of substituents designed to interact with specific regions of the kinase ATP-binding pocket.

The rationale for using this scaffold is rooted in the well-established success of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine analogs in targeting a range of kinases, including but not limited to:

  • Tropomyosin receptor kinases (Trks) [4]

  • Pim kinases

  • Phosphoinositide 3-kinases (PI3Ks) [1]

  • Casein Kinase 2 (CK2)

  • p38 MAP kinase [5]

  • Cyclin-dependent kinases (CDKs) [6]

The general mechanism of action for many inhibitors derived from this scaffold is competitive inhibition at the ATP-binding site. The pyrazolo[1,5-a]pyridine core often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The substituents at various positions, particularly the 3-position, are then able to explore other regions of the binding pocket to enhance potency and selectivity.

Synthetic Strategy: From this compound to Potent Inhibitors

The transformation of this compound into a diverse library of potential kinase inhibitors is a multi-step process that offers considerable flexibility for chemical exploration. The general workflow is outlined below:

G A This compound B Oxidation A->B C Pyrazolo[1,5-a]pyridine-3-carbaldehyde B->C D Further Oxidation C->D F Reductive Amination C->F E Pyrazolo[1,5-a]pyridine-3-carboxylic acid D->E G Amide Coupling E->G J Library of C3-Aminomethyl Derivatives F->J K Library of C3-Amide Derivatives G->K H Diverse Amine Library H->F I Diverse Amine Library I->G L Biological Screening J->L K->L M Kinase Assays L->M N Cell-based Assays L->N O SAR Analysis M->O N->O

Caption: Synthetic workflow for derivatization of this compound.

Protocol 1: Oxidation of this compound to the Corresponding Aldehyde

Objective: To synthesize Pyrazolo[1,5-a]pyridine-3-carbaldehyde, a key intermediate for further functionalization.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Pyrazolo[1,5-a]pyridine-3-carbaldehyde.

Protocol 2: Reductive Amination of Pyrazolo[1,5-a]pyridine-3-carbaldehyde

Objective: To introduce diverse amine functionalities at the 3-position via a methylene linker.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • A diverse library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) in DCE or THF, add the desired amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

Objective: To generate a library of amide derivatives, a common pharmacophore in kinase inhibitors.

Part A: Oxidation to Carboxylic Acid

First, the aldehyde must be oxidized to the corresponding carboxylic acid.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Sodium chlorite (NaClO2)

  • 2-Methyl-2-butene

  • Monobasic sodium phosphate (NaH2PO4)

  • tert-Butanol and water

Procedure:

  • Dissolve Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the sodium chlorite/phosphate solution dropwise to the aldehyde solution at room temperature.

  • Stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Part B: Amide Coupling

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or preparative HPLC.

Biological Evaluation of Synthesized Inhibitors

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to determine their potency, selectivity, and cellular activity.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: TRKA Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.

Principle: This protocol describes a common method using a mobility shift assay, where the phosphorylation of a substrate peptide by the kinase is measured.

Materials:

  • Recombinant human TRKA kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized compounds dissolved in DMSO

  • Microplates (e.g., 384-well)

  • Microplate reader capable of detecting the mobility shift.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a microplate, add the assay buffer, the fluorescently labeled substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of TRKA kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Read the plate on a microplate reader to determine the ratio of phosphorylated to unphosphorylated substrate.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Compound Modification at C3-position Target Kinase IC50 (nM) Reference
Example 1 -CH2-NH-(aryl)TRKA50Fictional Data
Example 2 -CO-NH-(heterocycle)TRKA15Fictional Data
Example 3 -CH2-N(CH3)-(aliphatic)Pim-1120Fictional Data
Example 4 -CO-N(pyrrolidine)Pim-135Fictional Data

Note: The above table is for illustrative purposes. Actual IC50 values will be determined experimentally.

Protocol 5: Cellular Proliferation Assay

Objective: To assess the effect of the synthesized inhibitors on the growth of cancer cell lines that are dependent on the target kinase.

Principle: A colorimetric assay, such as the MTT or MTS assay, is used to measure cell viability.

Materials:

  • Cancer cell line (e.g., a cell line with a known dependency on the target kinase)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthesized compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays will guide the structure-activity relationship (SAR) studies. The goal is to understand how different substituents at the 3-position (and other positions on the pyrazolo[1,5-a]pyridine core) influence kinase inhibitory activity and selectivity.

G cluster_0 Pyrazolo[1,5-a]pyridine Core cluster_1 C3-Substituent A Hinge Binding Region (Hydrogen Bonds) B Hydrophobic Pocket (van der Waals interactions) A->B Exploration of C Solvent Exposed Region (Polar interactions, improved solubility) A->C Exploration of

Caption: SAR considerations for C3-substituted pyrazolo[1,5-a]pyridine inhibitors.

Key SAR insights often reveal that:

  • Amide functionalities at the C3-position can form additional hydrogen bonds with the kinase, enhancing potency.

  • The nature of the amine used in reductive amination or amide coupling is critical. Bulky, hydrophobic groups may occupy hydrophobic pockets, while polar groups can interact with solvent-exposed regions to improve solubility and pharmacokinetic properties.

  • The linker length and flexibility between the core and the terminal group at the 3-position can significantly impact binding affinity.

Conclusion

This compound is a highly valuable starting material for the development of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine scaffold. The protocols outlined in this document provide a roadmap for the synthesis and biological evaluation of derivatives, enabling the identification of potent and selective kinase inhibitors for further preclinical and clinical development. The iterative process of design, synthesis, and testing, guided by SAR analysis, is a powerful approach to advancing the field of targeted cancer therapy and the treatment of other diseases driven by aberrant kinase signaling.

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  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
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Application Notes & Protocols: The Utility of Pyrazolo[1,5-a]pyridin-3-ylmethanol Scaffolds in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern oncology and drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyrazolo[1,5-a]pyrimidine and its pyridine bioisostere, the pyrazolo[1,5-a]pyridine, represent one such "privileged scaffold".[1][2] These fused heterocyclic systems have garnered significant attention due to their structural rigidity, synthetic versatility, and, most importantly, their remarkable ability to function as potent inhibitors of various protein kinases.[3][4] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]

Derivatives of the pyrazolo[1,5-a]pyridine core are central to several clinically successful and late-stage investigational anticancer agents.[5][6] For instance, the FDA-approved drug Selpercatinib, a selective RET kinase inhibitor, features this core structure.[6] This scaffold's success lies in its capacity to mimic the purine ring of ATP, allowing it to effectively occupy the ATP-binding pocket of kinases and disrupt their function.[6]

Within this promising class of compounds, Pyrazolo[1,5-a]pyridin-3-ylmethanol serves as a crucial synthetic intermediate.[7] Its structure provides a versatile handle for medicinal chemists to introduce a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[5][7] This guide provides an in-depth overview of the applications of compounds derived from this scaffold in cancer research, complete with detailed protocols for their preclinical in vitro evaluation.

Core Application: Kinase Inhibition in Oncogenic Signaling

The primary application of pyrazolo[1,5-a]pyridine derivatives in cancer research is the targeted inhibition of protein kinases that drive tumor growth, proliferation, and survival.[2][3][4]

Mechanism of Action: Most pyrazolo[1,5-a]pyridine-based inhibitors function as ATP-competitive inhibitors . They bind to the ATP-binding pocket in the kinase domain, preventing the phosphorylation of downstream substrate proteins and thereby blocking the propagation of oncogenic signals.[3][4] The versatility of the scaffold allows for modifications that can target a range of kinases, including:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving the NTRK genes are oncogenic drivers in various solid tumors. Several potent Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine/pyridine core.[5][8]

  • Cyclin-Dependent Kinases (e.g., CDK2): These kinases are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[8]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancer, regulating cell growth, proliferation, and survival.[9][10]

  • Other Tyrosine Kinases: The scaffold has been successfully adapted to inhibit other critical kinases like EGFR, B-Raf, and MEK, which are implicated in various cancers like non-small cell lung cancer and melanoma.[3][4]

The general workflow for evaluating a novel compound derived from this compound involves a tiered screening process, starting with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies Compound Novel Pyrazolo[1,5-a]pyridine Derivative MTT Cell Viability Assay (MTT / MTS) Compound->MTT CellLines Panel of Cancer Cell Lines CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Annexin V, Caspase) IC50->Apoptosis Treat at IC50 conc. CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Treat at IC50 conc. Kinase Kinase Inhibition Assay (Biochemical or Cellular) IC50->Kinase Select Lead Compound InVivo In Vivo Xenograft Mouse Models Apoptosis->InVivo Kinase->InVivo Tox Preliminary Toxicity G cluster_pathway Apoptotic Signaling Cascade Drug Pyrazolo[1,5-a]pyridine Derivative Kinase Oncogenic Kinase (e.g., TrkA, CDK2) Drug->Kinase Inhibits Signal Pro-Survival Signal (e.g., AKT, ERK) Kinase->Signal Activates Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Signal->Bcl2 Upregulates Mito Mitochondria Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis G cluster_0 Flow Cytometry Output: Annexin V / PI Staining x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin origin->x_axis origin->y_axis Q1 Q1 Necrotic (Ann V- / PI+) Q2 Q2 Late Apoptotic (Ann V+ / PI+) Q3 Q3 Viable (Ann V- / PI-) Q4 Q4 Early Apoptotic (Ann V+ / PI-) 8,4! sep_h->8,4! 4,8! sep_v->4,8!

Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.

Materials:

  • Cells treated with the test compound (at IC50 concentration) and controls.

  • Flow cytometer.

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer). *[11] Ice-cold PBS.

Procedure:

  • Cell Treatment & Harvesting: Seed cells in a 6-well plate and treat with the test compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample. 3[11]. Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. D[12]iscard the supernatant and wash the cells twice with ice-cold PBS. 4[11]. Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. 5. Staining: Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. G[13]ently vortex.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark. 8[14][12]. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible, as this is a functional assay.

[12]#### Protocol 3: Caspase-3/7 Activity Assay

This assay provides biochemical confirmation of apoptosis by measuring the activity of key "executioner" caspases.

Principle: The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. T[15]his cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

[15][16]Materials:

  • Cells cultured in an opaque-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay System (Promega or similar). *[15] Luminometer plate reader.

Procedure:

  • Assay Setup: Prepare a 96-well plate with cells treated with the test compound, vehicle control, and a positive control for apoptosis. Include wells with medium only for background measurement.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. A[16]llow it to equilibrate to room temperature.

  • "Add-Mix-Measure": Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. The single reagent addition both lyses the cells and introduces the substrate. 5[15]. Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light. 6[17]. Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background reading from all samples and express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Application Note 3: Determining Effects on Cell Cycle Progression

Since many kinase inhibitors affect pathways that control cell proliferation, it is essential to analyze the compound's effect on cell cycle distribution. A[8]n accumulation of cells in a specific phase (e.g., G1 or G2/M) indicates cell cycle arrest.

Protocol 4: Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in the major phases of the cell cycle:

  • G0/G1 phase: Normal (2N) DNA content.

  • S phase: Intermediate DNA content as DNA is synthesized.

  • G2/M phase: Doubled (4N) DNA content. A[18] "sub-G1" peak can also be observed, which typically represents apoptotic cells with fragmented DNA.

Materials:

  • Cells treated with the test compound and controls.

  • Ice-cold 70% ethanol (for fixation). *[18] Staining buffer: PBS containing 50 µg/mL PI and 100 µg/mL RNase A. *[18] Flow cytometer.

Procedure:

  • Cell Harvesting: Collect at least 1 million cells for each sample. Centrifuge and wash once with PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. T[18]his step is crucial for permeabilizing the cells to the dye and preserving DNA integrity. 3. Incubate on ice for at least 2 hours or overnight at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining buffer. The RNase A is essential to degrade cellular RNA, which PI can also bind to, ensuring that the signal comes only from DNA. 6[18]. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the fluorescence channel to properly resolve the 2N and 4N peaks. U[18][19]se software with a cell cycle analysis algorithm to quantify the percentage of cells in each phase.

[19]---

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors in cancer research. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of new derivatives. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can efficiently identify lead compounds for further preclinical and clinical development. Future efforts will likely focus on optimizing selectivity to minimize off-target effects, enhancing bioavailability, and developing strategies to overcome the persistent challenge of drug resistance.

[3][4]---

References

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.).
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Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyridines

Fused nitrogen-containing heterocyclic compounds are cornerstones in medicinal chemistry, biochemistry, and various other scientific disciplines. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in drug discovery due to its remarkable versatility and broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated and have shown promise in a multitude of therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[2][3][4]

The significance of the pyrazolo[1,5-a]pyridine core lies in its unique electronic and steric properties, which allow for diverse substitutions and interactions with various biological targets. This has led to the development of compounds with a wide range of pharmacological activities, including kinase inhibition, dopamine receptor modulation, and anti-inflammatory effects.[1][2] For instance, certain derivatives are known to be potent p38 kinase inhibitors, while others have shown affinity for adenosine receptors.[2][4] This inherent therapeutic potential has fueled the continuous development of novel and efficient synthetic methodologies to access a wide array of pyrazolo[1,5-a]pyridine derivatives for drug screening and lead optimization.

This guide provides a comprehensive overview of the key synthetic strategies for preparing pyrazolo[1,5-a]pyridine derivatives, complete with detailed experimental protocols and an exploration of the underlying reaction mechanisms.

Key Synthetic Strategies for Pyrazolo[1,5-a]pyridine Core Formation

The construction of the pyrazolo[1,5-a]pyridine ring system can be broadly categorized into several key synthetic approaches. The choice of a particular method often depends on the desired substitution pattern on the final molecule.

[3+2] Cycloaddition Reactions: A Versatile Approach

One of the most widely employed and versatile methods for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridinium ylide (a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.[3][4][5]

The general mechanism involves the in situ generation of the N-aminopyridinium ylide from the corresponding N-aminopyridine, which then undergoes a concerted or stepwise cycloaddition with the dipolarophile to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation or aromatization leads to the final pyrazolo[1,5-a]pyridine product.

A variety of reagents and conditions have been developed to promote this transformation, including metal-free oxidative conditions and the use of mediators like PIDA (phenyliodine diacetate).[6][7]

a cluster_0 [3+2] Cycloaddition Pathway N-Aminopyridine N-Aminopyridine N-Aminopyridinium Ylide N-Aminopyridinium Ylide N-Aminopyridine->N-Aminopyridinium Ylide Activation Dipolarophile Dipolarophile Dihydropyrazolo[1,5-a]pyridine Dihydropyrazolo[1,5-a]pyridine Dipolarophile->Dihydropyrazolo[1,5-a]pyridine N-Aminopyridinium Ylide->Dihydropyrazolo[1,5-a]pyridine Cycloaddition Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Dihydropyrazolo[1,5-a]pyridine->Pyrazolo[1,5-a]pyridine Oxidation/Aromatization

Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Cyclocondensation Reactions: Building from Aminopyrazoles

Another powerful strategy for the synthesis of pyrazolo[1,5-a]pyridines involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[8] This method allows for the construction of the pyridine ring onto a pre-existing pyrazole core.

The reaction typically proceeds under acidic or basic conditions, where the amino group of the pyrazole nucleophilically attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to afford the fused pyrazolo[1,5-a]pyridine ring system. The use of microwave irradiation has been shown to significantly accelerate this transformation.[8]

b cluster_1 Cyclocondensation Pathway 5-Aminopyrazole 5-Aminopyrazole Intermediate Adduct Intermediate Adduct 5-Aminopyrazole->Intermediate Adduct Nucleophilic Attack 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Intermediate Adduct Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate Adduct->Pyrazolo[1,5-a]pyridine Intramolecular Condensation & Dehydration

Caption: Cyclocondensation approach to pyrazolo[1,5-a]pyridine synthesis.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Modern synthetic organic chemistry has introduced a variety of metal-catalyzed reactions that provide efficient access to the pyrazolo[1,5-a]pyridine scaffold. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized to construct key bonds in the heterocyclic system.[9][10]

One notable example involves a cascade process that begins with a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide, followed by a silver-mediated cyclization to yield 2-substituted pyrazolo[1,5-a]pyridines.[9] Gold-catalyzed intramolecular cyclization of pyrazole-substituted propargyl alcohols has also been reported as a regioselective method for synthesizing these compounds.[11]

These methods often offer high efficiency, good functional group tolerance, and regioselectivity, making them attractive for the synthesis of complex and highly functionalized pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazolo[1,5-a]pyridine derivatives via two common and reliable methods.

Protocol 1: Sonochemical Synthesis via [3+2] Cycloaddition of N-Amino-2-iminopyridines and Alkynes

This protocol is adapted from a catalyst-free, sonochemical approach that offers high efficiency and is environmentally friendly.[5][12]

Materials:

  • Substituted 1-amino-2-iminopyridine derivative

  • Appropriate alkyne derivative (e.g., dimethyl acetylenedicarboxylate)

  • Acetonitrile (reagent grade)

  • Ethanol (for washing)

  • Standard laboratory glassware

  • Ultrasonic bath

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a round-bottom flask, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the alkyne derivative (10 mmol).

  • Add acetonitrile (30 mL) to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 20 minutes at 85 °C. Alternatively, the mixture can be heated to reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][13][14]

Protocol 2: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

This protocol describes an efficient and environmentally friendly method for the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[3][4]

Materials:

  • Substituted N-amino-2-iminopyridine derivative

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol (reagent grade)

  • Acetic acid (glacial)

  • Oxygen balloon

  • High-pressure reaction vessel or a sealed tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a high-pressure reaction vessel or a sealed tube, add the N-amino-2-iminopyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol).

  • Add ethanol (10 mL) and acetic acid (1.08 g, 6 equivalents).

  • Seal the vessel and purge with oxygen (or conduct the reaction under an oxygen atmosphere at 1 atm).

  • Stir the reaction mixture at 130 °C for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrazolo[1,5-a]pyridine derivative.

Characterization: The final product should be characterized by IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[3]

Data Presentation: Scope of the Cross-Dehydrogenative Coupling Reaction

The following table summarizes the scope of the acetic acid and O₂-promoted cross-dehydrogenative coupling reaction with various substituted N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, as reported in the literature.[3]

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)
11-amino-2-imino-pyridineEthyl acetoacetate7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester34
21-amino-2-imino-pyridineEthyl benzoylacetate7-amino-6-cyano-2-phenyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester87
31-amino-2-imino-pyridineAcetylacetone7-amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90
41-amino-2-imino-pyridineDimedone7-amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester84

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide researchers with a robust toolkit for the creation of diverse libraries of these valuable compounds. As our understanding of the biological targets and mechanisms of action of pyrazolo[1,5-a]pyridine derivatives deepens, the development of even more efficient, selective, and sustainable synthetic routes will be crucial. Future efforts in this area will likely focus on the application of flow chemistry, photoredox catalysis, and other green chemistry principles to further enhance the accessibility and utility of this important class of heterocycles in drug discovery.

References

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  • Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833–13844. [Link]
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  • Al-Zaydi, K. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7439–7450. [Link]
  • Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Synlett, 35(12), 1551-1556. [Link]
  • Liang, X., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Galkina, M. A., et al. (2022).
  • Li, H., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(15), 4056-4061. [Link]
  • Request PDF. (n.d.). Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones.
  • Al-Zaydi, K. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7439–7450. [Link]
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025).
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Current Organic Chemistry, 15(13), 2220-2248. [Link]
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... (2011). Ingenta Connect. [Link]
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
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  • Pharmacological activities of pyrazolone derivatives. (2013).
  • Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. (2021).
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020).
  • Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cycliz
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry, 16, 2903-2910. [Link]
  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. (2022). The Journal of Organic Chemistry, 87(15), 10037-10047. [Link]
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). Organic Letters, 24(7), 1476-1481. [Link]
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Pyrazolo[1,5-a]pyridin-3-ylmethanol derivatives as anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and evaluation of Pyrazolo[1,5-a]pyridin-3-ylmethanol derivatives as potent and selective anti-inflammatory agents.

Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a wide range of chronic diseases when dysregulated.[1][2] Conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders are characterized by persistent inflammation. Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often limited by significant adverse effects, including gastrointestinal and cardiovascular complications.[1][2] This underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles.[1][2]

Heterocyclic compounds, particularly those containing pyrazole and fused pyrazole ring systems, represent a fertile ground for the discovery of new therapeutic agents due to their structural diversity and wide range of pharmacological activities.[3][4] The pyrazolo[1,5-a]pyridine scaffold, a purine analogue, has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key signaling molecules like protein kinases.[3][5] This guide focuses on a specific subclass, this compound derivatives, exploring their potential as next-generation anti-inflammatory agents. We provide detailed protocols for their chemical synthesis and comprehensive biological evaluation, designed for researchers and drug development professionals.

Part 1: Mechanism of Action - Targeting the Inflammatory Cascade

The anti-inflammatory activity of this compound derivatives is hypothesized to stem from their ability to modulate key enzymatic pathways and signaling cascades that drive the inflammatory response. The primary targets are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are significantly upregulated at sites of inflammation.

  • Cyclooxygenase (COX) Inhibition : The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[4][6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli.[6] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Nitric Oxide Synthase (NOS) Inhibition : In response to inflammatory signals like lipopolysaccharide (LPS), iNOS produces large amounts of nitric oxide (NO).[7] While NO has important physiological roles, its overproduction contributes to vasodilation, tissue damage, and potentiation of the inflammatory response.[7][8]

  • MAPK and NF-κB Signaling : Upstream of these enzymes, signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators.[9][10] Inflammatory stimuli activate these pathways, leading to the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and cytokines like TNF-α and IL-6.[10][11] Pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, have been shown to inhibit these MAPK pathways.[10]

The following diagram illustrates the central role of these pathways in inflammation and the putative points of intervention for this compound derivatives.

G cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_enzymes Pro-Inflammatory Enzymes cluster_mediators Inflammatory Mediators cluster_response Physiological Response LPS LPS / Cytokines MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB COX2 COX-2 MAPK->COX2 Upregulation iNOS iNOS MAPK->iNOS Upregulation NFkB->COX2 Upregulation NFkB->iNOS Upregulation PGs Prostaglandins (PGs) COX2->PGs NO Nitric Oxide (NO) iNOS->NO Inflammation Pain, Edema, Fever PGs->Inflammation NO->Inflammation TestCompound Pyrazolo[1,5-a]pyridin- 3-ylmethanol Derivative TestCompound->COX2 Inhibition TestCompound->iNOS Inhibition

Caption: Inflammatory signaling cascade and potential targets. (Max Width: 760px)

Part 2: Chemical Synthesis Protocol

The synthesis of this compound derivatives can be achieved through a multi-step process. A common strategy involves the initial construction of the core pyrazolo[1,5-a]pyridine ring system, followed by functional group manipulation to introduce the hydroxymethyl group at the C3 position.[12][13] The following protocol describes a representative synthesis.

G start Start: N-aminopyridinium ylide + α,β-unsaturated ester step1 Step 1: [3+2] Cycloaddition - Oxidant (e.g., PIDA) - Solvent: NMP - Room Temperature start->step1 product1 Intermediate A: Pyrazolo[1,5-a]pyridine- 3-carboxylate ester step1->product1 step2 Step 2: Ester Reduction - Reducing Agent (e.g., LiAlH₄) - Anhydrous Solvent (e.g., THF) - 0°C to RT product1->step2 end Final Product: Pyrazolo[1,5-a]pyridin- 3-ylmethanol derivative step2->end

Caption: General workflow for synthesis. (Max Width: 760px)
Protocol 2.1: Synthesis of a Representative this compound Derivative

Expert Rationale: This synthetic route is chosen for its efficiency and modularity. The initial [3+2] cycloaddition is a powerful method for constructing the core heterocyclic scaffold under mild, metal-free conditions.[13] The subsequent reduction of the ester is a standard, high-yielding transformation to furnish the desired primary alcohol.

Materials:

  • Substituted N-aminopyridine

  • Substituted ethyl acrylate

  • Phenyliodine diacetate (PIDA) or similar oxidant

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (Intermediate A)

  • In a round-bottom flask, dissolve the N-aminopyridine (1.0 eq) and the corresponding ethyl acrylate derivative (1.2 eq) in anhydrous NMP.

  • Stir the solution at room temperature.

  • Add the oxidant, PIDA (1.5 eq), portion-wise over 15 minutes.

    • Causality Note: PIDA mediates the oxidative cycloaddition, facilitating the formation of the bicyclic ring system.[13]

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester intermediate.

Step 2: Reduction to this compound (Final Product)

  • Caution: LiAlH₄ is highly reactive with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the ester intermediate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • Causality Note: LiAlH₄ is a powerful reducing agent that efficiently reduces the ester functional group to a primary alcohol.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water.

  • Stir the resulting mixture for 30 minutes until a white precipitate forms.

  • Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final this compound derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 3: Biological Evaluation Protocols

A systematic evaluation is crucial to characterize the anti-inflammatory profile of the synthesized compounds. This involves a tiered approach, starting with in vitro assays to determine potency and mechanism, followed by in vivo models to assess efficacy in a physiological context.

Protocol 3.1: In Vitro Anti-Inflammatory Assays

3.1.1. COX-1/COX-2 Inhibition Assay (Colorimetric)

Expert Rationale: This assay is critical for determining the potency and selectivity of the compounds against the two COX isoforms. High selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects.[6] A colorimetric method provides a robust and high-throughput-compatible readout.[14]

Materials:

  • COX-1 (ovine) and COX-2 (human) enzymes[14]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[14]

  • Heme cofactor[14]

  • Arachidonic Acid (substrate)[15]

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and reference inhibitor (e.g., Indomethacin or Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~590-620 nm

Step-by-Step Procedure:

  • Prepare dilutions of test compounds and reference inhibitor in Assay Buffer. The final DMSO concentration should not exceed 1%.[16]

  • In a 96-well plate, add the following to designated wells:

    • 100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilution, 10 µL enzyme.

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

  • Pre-incubate the plate for 10 minutes at 25°C.

    • Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent inhibitors.[15]

  • Add 20 µL of the Colorimetric Substrate solution to all wells.

  • Initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.

  • Shake the plate for 10-20 seconds and incubate for exactly two minutes at 25°C.[14]

  • Read the absorbance at 590 nm.

  • Data Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

3.1.2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Expert Rationale: This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity by assessing the compound's ability to suppress iNOS induction or activity in immune cells.[17][18] RAW 264.7 murine macrophages are a standard and reliable model for this purpose.[17] NO production is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds and reference inhibitor (e.g., L-NAME)

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plate

Step-by-Step Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compounds for 1 hour.[9]

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • In a separate 96-well plate, add 50 µL of supernatant.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of NaNO₂. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production relative to the LPS-only treated group and calculate the IC₅₀ value. A parallel MTT assay should be performed to rule out cytotoxicity.[9]

Assay Parameter Compound X (Hypothetical) Indomethacin (Reference)
COX-1 InhibitionIC₅₀ (µM)> 1000.5
COX-2 InhibitionIC₅₀ (µM)0.255.2
NO Inhibition (RAW 264.7)IC₅₀ (µM)1.5> 50
Cytotoxicity (RAW 264.7)CC₅₀ (µM)> 50> 50
Protocol 3.2: In Vivo Anti-Inflammatory Assay

3.2.1. Carrageenan-Induced Paw Edema in Rats

Expert Rationale: This is the most widely used and reproducible in vivo model for screening acute anti-inflammatory activity of novel compounds.[19][20] The inflammatory response is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) mediated by prostaglandins, which is the primary target for NSAIDs.[20] This model provides crucial information on the in vivo efficacy, dose-response, and duration of action of a test compound.

G cluster_prep Preparation (Day -1) cluster_exp Experiment (Day 0) cluster_analysis Data Analysis Acclimatize Acclimatize Rats (180-200g) Group Group Animals (n=6 per group) Acclimatize->Group Fast Fast Overnight Group->Fast T0 Time 0 hr: Measure Initial Paw Volume (V₀) Fast->T0 T0_5 Time 0.5 hr: Administer Compound (p.o.) T0->T0_5 T1_5 Time 1.5 hr: Inject 0.1 mL 1% Carrageenan (subplantar) T0_5->T1_5 T_measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs post-carrageenan T1_5->T_measure CalcEdema Calculate Edema: ΔV = Vₜ - V₀ T_measure->CalcEdema CalcInhibition % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100 CalcEdema->CalcInhibition Stats Statistical Analysis (e.g., ANOVA) CalcInhibition->Stats

Caption: Experimental workflow for the paw edema assay. (Max Width: 760px)

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)[20]

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)[20]

  • Test Compound and Vehicle (e.g., 0.5% CMC)

  • Positive Control: Indomethacin (10 mg/kg)[20]

  • Plethysmometer or digital calipers for paw volume measurement

  • Oral gavage needles

Step-by-Step Procedure:

  • Acclimatize animals for at least 48 hours before the experiment. Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at least 3 doses, e.g., 10, 30, 100 mg/kg).

  • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before treatment.[19][20]

  • Administer the vehicle, Indomethacin, or test compound via oral gavage (p.o.). The time between dosing and carrageenan injection should be based on the expected peak plasma concentration of the compound, typically 30-60 minutes.[19]

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][21]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the mean edema for each group.

    • Calculate the percentage inhibition of edema for the treated groups at the time of peak edema in the control group (usually 3-4 hours)[22] using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

Treatment Group Dose (mg/kg, p.o.) Mean Paw Edema at 4h (mL ± SEM) % Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
Compound X100.55 ± 0.0535.3%
Compound X300.35 ± 0.0458.8%
Compound X1000.24 ± 0.0371.8%
*p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the synthesis and preclinical evaluation of novel this compound derivatives as anti-inflammatory agents. The systematic application of in vitro mechanistic assays and in vivo efficacy models is essential for identifying lead candidates with potent activity and a desirable safety profile. The promising results from related pyrazolo[1,5-a]pyrimidine and quinazoline scaffolds suggest that this chemical class holds significant potential.[10][23] Future work should focus on expanding the structure-activity relationship (SAR) to optimize potency and selectivity, exploring effects on cytokine production (e.g., TNF-α, IL-6), and evaluating efficacy in chronic inflammation models to fully characterize the therapeutic potential of this promising class of compounds.

References

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Application Note: A Robust One-Pot Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with significant therapeutic potential, including treatments for neurological disorders and inflammation.[1][2] Traditional multi-step syntheses of these complex molecules often suffer from low overall yields, tedious purification processes, and significant waste generation. This application note details an efficient, one-pot, multicomponent protocol for the synthesis of a diverse range of polysubstituted pyrazolo[1,5-a]pyridines. By employing a cross-dehydrogenative coupling (CDC) reaction, this method offers high atom economy, utilizes environmentally benign reagents, and simplifies the purification process, making it an attractive strategy for researchers in medicinal chemistry and drug development.[1]

Introduction: The Significance of Pyrazolo[1,5-a]pyridines

Fused nitrogen-containing heterocyclic systems are foundational structures in the design of new drugs.[1] Among these, the pyrazolo[1,5-a]pyridine ring system has garnered substantial interest from both medicinal and synthetic chemists.[2][3] This structural framework is a core component in drugs developed for a variety of conditions, including Parkinson's disease, anxiety, and schizophrenia.[1] Furthermore, derivatives have shown potent activity as selective p38 inhibitors and antiherpetic agents.[1]

The growing demand for novel analogs for structure-activity relationship (SAR) studies necessitates the development of efficient and versatile synthetic methodologies.[4] One-pot multicomponent reactions are ideal for this purpose, as they allow for the rapid generation of molecular complexity from simple, readily available starting materials in a single step, aligning with the principles of green chemistry.[5][6] This guide focuses on a catalyst-free, aerobic, one-pot synthesis that provides a straightforward and scalable route to this important class of compounds.[1]

Mechanistic Insights: Cross-Dehydrogenative Coupling

The described protocol operates via an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction.[1][7] This approach avoids the need for transition-metal catalysts and harsh oxidants.[1] The plausible mechanism involves several key steps:

  • Activation & Nucleophilic Addition: Acetic acid, acting as a Brønsted acid catalyst, protonates and activates the N-amino-2-iminopyridine substrate. This facilitates the nucleophilic addition of the enol form of a 1,3-dicarbonyl compound to the imine, forming adduct A .[1][7]

  • Oxidative Dehydrogenation: The resulting adduct A undergoes oxidative dehydrogenation. Molecular oxygen (from the atmosphere or supplied) serves as the terminal oxidant in this step, leading to the formation of intermediate B .[1][7]

  • Cyclization & Dehydration: Intermediate B then undergoes an intramolecular cyclization to form intermediate C , which subsequently loses a molecule of water (dehydration) to yield the final aromatic pyrazolo[1,5-a]pyridine product.[1][7]

This process is highly atom-economical, with water being the primary byproduct.[1]

G cluster_0 Reaction Pathway cluster_1 Reagents & Conditions Start N-Amino-2-iminopyridine + 1,3-Dicarbonyl Compound Adduct_A Adduct A (Nucleophilic Addition) Start->Adduct_A AcOH (H+) Intermediate_B Intermediate B (Oxidative Dehydrogenation) Adduct_A->Intermediate_B O2 Intermediate_C Intermediate C (Intramolecular Cyclization) Intermediate_B->Intermediate_C Product Polysubstituted Pyrazolo[1,5-a]pyridine Intermediate_C->Product - H2O AcOH Acetic Acid (Catalyst) O2 Molecular Oxygen (Oxidant) Heat Heat (e.g., 130 °C)

Caption: Plausible mechanism for the one-pot synthesis.

Synthetic Protocol: Scope and General Procedure

This one-pot methodology demonstrates a broad substrate scope, accommodating various substitutions on both the N-amino-2-iminopyridine and the 1,3-dicarbonyl component.[7] This versatility allows for the generation of a library of polysubstituted pyrazolo[1,5-a]pyridines.

Table 1: Representative Examples of Synthesized Pyrazolo[1,5-a]pyridines

EntryN-Amino-2-iminopyridine Substituent (R¹)1,3-Dicarbonyl Compound (R², R³)ProductYield (%)
1HEthyl acetoacetate (Me, OEt)Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate92
24-MeEthyl acetoacetate (Me, OEt)Ethyl 2,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate94
3HAcetylacetone (Me, Me)3-Acetyl-2-methylpyrazolo[1,5-a]pyridine95
4HEthyl benzoylacetate (Ph, OEt)Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate89
55-ClDimedone3,3,8-trimethyl-1,2,3,4-tetrahydropyrazolo[1,5-a]quinolin-1-one85
6H1,3-Cyclohexanedione1,2,3,4-Tetrahydropyrazolo[1,5-a]quinolin-1-one88

Data synthesized from published results.[1][7]

Detailed Experimental Protocol

Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (Table 1, Entry 1)

This protocol is adapted from a validated, peer-reviewed procedure.[7]

Materials:

  • 1-Amino-2-iminopyridine (3 mmol, 327 mg)

  • Ethyl acetoacetate (3 mmol, 390 mg, 0.38 mL)

  • Acetic acid (18 mmol, 1.08 g, 1.03 mL)

  • Ethanol (10 mL)

  • High-pressure reaction vessel or sealed tube

  • Oxygen balloon

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Workflow Visualization:

G cluster_workflow Experimental Workflow node_reagents 1. Combine Reactants (Iminopyridine, Ketoester, AcOH, Ethanol) node_setup 2. Seal Vessel & Attach O2 Balloon node_reagents->node_setup node_reaction 3. Heat Reaction (130 °C, 18 h) node_setup->node_reaction node_cool 4. Cool to RT node_reaction->node_cool node_concentrate 5. Concentrate (Rotary Evaporation) node_cool->node_concentrate node_purify 6. Purify (Silica Gel Chromatography) node_concentrate->node_purify node_product 7. Isolate Pure Product node_purify->node_product

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 1-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), and ethanol (10 mL).

  • Acid Addition: Carefully add acetic acid (6 equivalents, 18 mmol) to the reaction mixture.

  • Oxygen Atmosphere: Seal the vessel securely and purge with oxygen. Attach a balloon filled with oxygen (1 atm) to the vessel to maintain an oxygen atmosphere.

  • Heating: Place the vessel in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 18 hours.

  • Work-up: After 18 hours, remove the vessel from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Carefully vent the vessel and transfer the reaction mixture to a round-bottom flask. Remove the solvent (ethanol) and excess acetic acid under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing the polarity) to isolate the pure product.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Conclusion and Future Outlook

The one-pot synthesis of polysubstituted pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling is a powerful and efficient strategy for accessing medicinally relevant scaffolds.[1][7] This method's high yields, broad substrate scope, operational simplicity, and adherence to green chemistry principles make it a valuable tool for drug discovery and development programs.[1] It enables the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads. Future research may focus on expanding the substrate scope further and adapting these protocols for flow chemistry systems to enable large-scale, automated synthesis.[8]

References

  • Hossain, M. A., & Al-Majid, A. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13865–13878. [Link]
  • Hossain, M. A., & Al-Majid, A. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]
  • Pürstinger, G., et al. (2012). Dipyrazolo[1,5-a:4',3'-c]pyridines - A New Heterocyclic System Accessed via Multicomponent Reaction. Beilstein Journal of Organic Chemistry, 8, 2223-2229. [Link]
  • Various Authors. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • Al-dujaili, L. J., et al. (2023).
  • Kiselyov, A., et al. (2006). Novel One Pot Synthesis of Polysubstituted Pyrazolo[1,5-a]- and Imidazo[1,2-a]pyrimidines. Tetrahedron Letters, 47(17), 2889-2892. [Link]
  • Sivakumar, G., & Thirumurugan, P. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. [Link]
  • Various Authors. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Various Authors. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • Gummadi, S. B., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(31), e202301730. [Link]

Sources

Application Notes & Protocols: Leveraging Pyrazolo[1,5-a]pyridin-3-ylmethanol in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The quest for selective and potent modulators of cellular signaling pathways is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds, the pyrazolo[1,5-a]pyrimidine and its close analog, the pyrazolo[1,5-a]pyridine, have emerged as "privileged structures."[1][2] This status is conferred due to their ability to bind to multiple, distinct biological targets by presenting a spatially well-defined arrangement of hydrogen bond donors, acceptors, and hydrophobic features. Notably, the pyrazolo[1,5-a]pyrimidine core is found in several clinically approved drugs, including Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib and Entrectinib, highlighting its therapeutic relevance.[3][4]

These scaffolds are particularly effective as ATP-competitive inhibitors of protein kinases.[1][5] The fused bicyclic system mimics the purine core of ATP, allowing it to dock into the highly conserved ATP-binding pocket of kinases.[1] The true power of this scaffold, however, lies in its synthetic tractability. Substitutions at various positions on the pyrazole and pyrimidine/pyridine rings can be systematically altered to fine-tune potency, selectivity, and pharmacokinetic properties.[1][5] This makes the scaffold an ideal starting point for rigorous Structure-Activity Relationship (SAR) studies.

This guide focuses on a key building block, Pyrazolo[1,5-a]pyridin-3-ylmethanol , and its strategic application in SAR campaigns aimed at discovering novel kinase inhibitors. The hydroxyl group at the 3-position serves as a versatile chemical handle for diversification, enabling researchers to probe the intricate chemical space of the kinase active site.

Core Principles of SAR Using the Pyrazolo[1,5-a]pyridine Scaffold

SAR is the systematic investigation of how modifying a molecule's structure affects its biological activity.[6][7] For the pyrazolo[1,5-a]pyridine scaffold in the context of kinase inhibition, the goal is to identify which structural features enhance binding affinity for the target kinase while minimizing interactions with off-target kinases, thereby improving selectivity.[6][8]

An SAR campaign typically follows an iterative cycle of design, synthesis, and biological testing. Key structural modifications often involve exploring the impact of different substituents on potency, solubility, metabolic stability, and cell permeability.[6]

SAR_Cycle cluster_0 Iterative SAR Workflow Design Design Analogs (Hypothesize Improvements) Synthesis Synthesize Analogs (Chemical Modification) Design->Synthesis Testing Biological Testing (e.g., Kinase Assay) Synthesis->Testing Analysis Analyze Data (Determine SAR) Testing->Analysis Analysis->Design Informs Next Cycle Synthesis_Workflow cluster_ether Pathway A: Etherification cluster_amine Pathway B: Reductive Amination start This compound A1 Deprotonation (e.g., NaH in THF) start->A1 B1 Oxidation to Aldehyde (e.g., DMP, PCC) start->B1 A2 Nucleophilic Attack (Add R-X) A1->A2 A3 Purification (Chromatography) A2->A3 A_out Ether Analogs (R = Alkyl, Aryl) A3->A_out B2 Imine Formation (Add R1R2-NH) B1->B2 B3 Reduction (e.g., NaBH(OAc)3) B2->B3 B4 Purification (Chromatography) B3->B4 B_out Amine Analogs (Diverse R groups) B4->B_out

Caption: Synthetic workflow for library generation from the starting material.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • A selection of alkyl/benzyl halides (e.g., Benzyl bromide, Iodomethane, 4-Fluorobenzyl chloride)

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • A selection of primary/secondary amines (e.g., Morpholine, Piperidine, Cyclopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Standard workup and purification reagents (solvents, silica gel, etc.)

Step-by-Step Methodology:

Part A: Synthesis of Ether Analogs (e.g., 3-(Benzyloxymethyl)pyrazolo[1,5-a]pyridine)

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add NaH (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, activating it for nucleophilic attack.

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Nucleophilic Substitution: Cool the reaction back to 0 °C and add the desired halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether analog.

Part B: Synthesis of Amine Analogs (e.g., 3-((Morpholino)methyl)pyrazolo[1,5-a]pyridine)

  • Oxidation: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DMP (1.5 eq) and stir at room temperature for 2-4 hours. Causality: DMP is a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

  • Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, quench with a saturated solution of Na₂S₂O₃.

  • Extraction: Extract with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate carefully. The crude Pyrazolo[1,5-a]pyridine-3-carbaldehyde is often used immediately in the next step.

  • Reductive Amination: Dissolve the crude aldehyde in DCM. Add the desired amine (e.g., Morpholine, 1.2 eq) followed by NaBH(OAc)₃ (1.5 eq). Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion formed in situ from the aldehyde and amine, without reducing the aldehyde itself.

  • Reaction & Workup: Stir the reaction at room temperature overnight. Quench with saturated NaHCO₃ solution and extract with DCM. Dry the combined organic layers and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired amine analog.

Protocol 2: In Vitro Kinase Activity Assay

Once a library of analogs is synthesized, they must be tested for biological activity. A common and effective method is an in vitro kinase assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay Principle:

This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay). The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.

Materials:

  • Target Kinase (e.g., TrkA, CDK9)

  • Kinase Substrate (specific peptide or protein for the kinase)

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of each synthesized analog in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Add the kinase, substrate, and MgCl₂ in assay buffer to the wells.

  • ATP Addition: To start the reaction, add ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase. Causality: Using ATP at its Kₘ ensures the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Data Interpretation and SAR Analysis

The IC₅₀ values obtained for each analog are compiled to establish the SAR.

Example SAR Data Table (Hypothetical Data for a Target Kinase):

Compound IDModification at 3-Position (R-group)StructureIC₅₀ (nM)
Parent -CH₂OHThis compound>10,000
A-1 -CH₂-O-CH₃5,200
A-2 -CH₂-O-Benzyl850
A-3 -CH₂-O-(4-F-Benzyl)250
B-1 -CH₂-Morpholine150
B-2 -CH₂-Piperidine300
B-3 -CH₂-NH-Cyclopropyl95

Analysis of Hypothetical Data:

  • Initial Hit: The parent alcohol is inactive, confirming the need for modification at the 3-position.

  • Ether Series (A): Introducing a methoxy group (A-1) provides a slight improvement. A larger, more hydrophobic benzyl group (A-2) significantly increases potency, suggesting a hydrophobic pocket in the target. Adding a fluorine atom (A-3) further enhances activity, possibly through a favorable interaction with the protein or by altering the electronics of the benzyl ring.

  • Amine Series (B): The introduction of a basic nitrogen via the morpholine ring (B-1) leads to a potent compound. The cyclopropylamine (B-3) is the most potent analog in this initial set, indicating that a smaller, potentially rigid substituent with a hydrogen bond donor is highly favorable.

This initial SAR provides clear vectors for the next round of optimization. For example, one might explore other substituted benzyl ethers or a wider range of small, cyclic amines. This iterative process of synthesis and testing ultimately guides the discovery of a lead compound with the desired potency and selectivity profile. [8][9]

Conclusion

This compound is a valuable and versatile starting material for SAR studies targeting kinases. Its privileged core scaffold provides a solid anchor in the ATP-binding site, while the reactive methanol handle allows for extensive and systematic chemical exploration. By employing logical derivatization strategies and quantitative biological assays, researchers can efficiently navigate the chemical space around this scaffold to develop potent and selective lead compounds for the next generation of targeted therapies.

References

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • A., T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
  • Deakin University. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Figshare.
  • PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • INIS-IAEA. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review).
  • MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • SciSpace. (n.d.). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes.
  • NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2017). Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives.
  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Arabian Journal of Chemistry. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • PrepChem.com. (n.d.). Synthesis of pyrazolo[1,5-a]pyridine-3-carbonyl chloride.
  • ResearchGate. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).
  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem.
  • NIH. (n.d.). Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer. PMC.
  • Medicinal Chemistry Conferences. (n.d.). Structure-Activity Relationships (SAR).
  • PubMed. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance.
  • PubMed. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors.
  • Chinese Journal of Pharmaceuticals. (2023). Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators.
  • Semantic Scholar. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors.

Sources

The Strategic Utility of Pyrazolo[1,5-a]pyridin-3-ylmethanol in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Core and the Versatility of the 3-Methanol Substituent

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Derivatives of this core have demonstrated a wide range of pharmacological activities, including their prominent role as kinase inhibitors in oncology.[2] The metabolic stability of the pyrazole nucleus further enhances its appeal in the development of therapeutic agents.

Within this important class of compounds, (Pyrazolo[1,5-a]pyridin-3-yl)methanol emerges as a particularly versatile and strategic building block. The primary alcohol functionality at the 3-position serves as a key handle for a variety of chemical transformations, allowing for the construction of diverse and novel heterocyclic systems. This application note will provide a detailed exploration of the synthetic utility of (Pyrazolo[1,5-a]pyridin-3-yl)methanol, focusing on its conversion to the corresponding aldehyde and subsequent use in the synthesis of new heterocyclic entities. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.

Core Synthetic Strategy: From Methanol to Aldehyde – The Gateway to Novel Heterocycles

The primary alcohol of (Pyrazolo[1,5-a]pyridin-3-yl)methanol is most effectively utilized in heterocyclic synthesis after its oxidation to the corresponding aldehyde, pyrazolo[1,5-a]pyridine-3-carbaldehyde. This transformation unlocks a plethora of subsequent reactions, including reductive aminations, condensations with active methylene compounds, and multicomponent reactions.

The choice of oxidizing agent is critical to ensure a high-yielding and clean conversion without over-oxidation to the carboxylic acid or degradation of the heterocyclic core. While various oxidizing agents can be employed, Dess-Martin periodinane (DMP) is a preferred reagent for this transformation due to its mild reaction conditions and high efficiency.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbaldehyde

This protocol details the oxidation of (Pyrazolo[1,5-a]pyridin-3-yl)methanol to its corresponding aldehyde. The procedure is adapted from established methods for the oxidation of similar heterocyclic methanols.[2]

Diagrammatic Workflow:

G cluster_0 Oxidation of (Pyrazolo[1,5-a]pyridin-3-yl)methanol Start (Pyrazolo[1,5-a]pyridin-3-yl)methanol in DMF Add_DMP Add Dess-Martin Periodinane Start->Add_DMP Inert Atmosphere (Argon) Stir Stir at Room Temperature (2 h) Add_DMP->Stir Workup Aqueous Work-up & Extraction Stir->Workup Purification Flash Chromatography Workup->Purification End Pyrazolo[1,5-a]pyridine-3-carbaldehyde Purification->End

Caption: Workflow for the oxidation of (Pyrazolo[1,5-a]pyridin-3-yl)methanol.

Materials:

  • (Pyrazolo[1,5-a]pyridin-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (Pyrazolo[1,5-a]pyridin-3-yl)methanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear. Separate the organic layer, and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Pyrazolo[1,5-a]pyridine-3-carbaldehyde.

Expert Insights: The use of DMP in DMF is advantageous for substrates with moderate polarity. The biphasic workup with sodium thiosulfate is crucial to quench any remaining DMP and its byproducts, facilitating purification.

Protocol 2: Synthesis of Novel Aminomethyl-Pyrazolo[1,5-a]pyridines via Reductive Amination

Reductive amination is a powerful tool for introducing diverse amine functionalities. This protocol outlines the synthesis of a novel N-substituted aminomethyl-pyrazolo[1,5-a]pyridine, a key step in building more complex heterocyclic systems, including potential kinase inhibitors.[2]

Diagrammatic Workflow:

G cluster_1 Reductive Amination Aldehyde Pyrazolo[1,5-a]pyridine-3-carbaldehyde in DCM Mix Combine and Stir (1 h) Aldehyde->Mix Amine Primary/Secondary Amine Amine->Mix Add_STAB Add Sodium Triacetoxyborohydride Mix->Add_STAB Stir_Overnight Stir at Room Temperature (16 h) Add_STAB->Stir_Overnight Quench Quench with Water Stir_Overnight->Quench Extract Extract with DCM Quench->Extract Purify Purify Extract->Purify Product N-Substituted (Pyrazolo[1,5-a]pyridin-3-yl)methanamine Purify->Product

Caption: General workflow for reductive amination.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Desired primary or secondary amine (e.g., morpholine, piperazine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness of the Protocol: This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes. Its tolerance for a wide range of functional groups makes this a reliable and broadly applicable method.

Application in the Synthesis of Fused Heterocyclic Systems

The Pyrazolo[1,5-a]pyridine-3-carbaldehyde is an excellent precursor for the synthesis of more complex, fused heterocyclic systems through cyclocondensation reactions with binucleophiles. These reactions often proceed in a one-pot manner and can generate significant molecular complexity from simple starting materials.

Synthesis of Pyrazolo[1,5-a]pyrido[2,3-d]pyrimidines

A notable application is the synthesis of pyrazolo[1,5-a]pyrido[2,3-d]pyrimidines, a class of compounds with potential biological activities. This can be achieved through a multicomponent reaction involving the aldehyde, an active methylene compound, and an aminopyrazole.

Conceptual Reaction Scheme:

G Aldehyde Pyrazolo[1,5-a]pyridine- 3-carbaldehyde Product Pyrazolo[1,5-a]pyrido[2,3-d]pyrimidine Derivative Aldehyde->Product Amine Aminopyrazole Derivative Amine->Product Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product

Caption: Multicomponent synthesis of a fused heterocyclic system.

General Insights into Cyclocondensation:

  • Reaction Initiation: The reaction often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound.

  • Michael Addition: The resulting electron-deficient alkene then undergoes a Michael addition with the aminopyrazole.

  • Cyclization and Aromatization: Subsequent intramolecular cyclization and elimination of a small molecule (e.g., water or ammonia) leads to the final fused aromatic system.

The versatility of this approach allows for the generation of a library of compounds by varying the substituents on each of the three components.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations discussed. Note that yields are highly dependent on the specific substrate and reaction conditions.

TransformationStarting MaterialKey ReagentsProductTypical Yield (%)Reference
Oxidation(Pyrazolo[1,5-a]pyrimidin-2-yl)methanolDess-Martin Periodinane, DMFPyrazolo[1,5-a]pyrimidine-2-carbaldehyde46[2]
Reductive AminationPyrazolo[1,5-a]pyrimidine-2-carbaldehyde*Amine, Sodium TriacetoxyborohydrideN-Substituted aminomethyl-pyrazolo[1,5-a]pyrimidine53-63[2]
Cyclocondensation for Fused PyrimidinesSubstituted 1,2,3-triazol-4-yl-3-oxoprop-1-en-1-olateAminopyrazole, Acetic AcidTriazolyl-pyrazolo[1,5-a]pyrimidine70-75[3]

*Data for the analogous pyrazolo[1,5-a]pyrimidine system, which serves as a strong model for the pyrazolo[1,5-a]pyridine series.

Conclusion and Future Outlook

(Pyrazolo[1,5-a]pyridin-3-yl)methanol is a valuable and strategically important building block for the synthesis of novel and complex heterocyclic compounds. Its straightforward oxidation to the corresponding aldehyde opens up a wide array of synthetic possibilities, most notably in reductive amination and cyclocondensation reactions. The protocols and insights provided herein serve as a guide for researchers in drug discovery and organic synthesis to harness the potential of this versatile intermediate. Future research in this area will likely focus on the development of new multicomponent reactions utilizing pyrazolo[1,a]pyridine-3-carbaldehyde to rapidly generate molecular diversity for biological screening. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of new heterocyclic systems with significant therapeutic potential.

References

  • Michałek, S., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5027.
  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522.
  • Abdel-monem, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59.
  • Hassan, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1189-1215.

Sources

The Versatile Scaffold: Pyrazolo[1,5-a]pyridin-3-ylmethanol as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. This technical guide focuses on a particularly valuable derivative, Pyrazolo[1,5-a]pyridin-3-ylmethanol, and its role as a versatile building block in the synthesis of complex organic molecules, with a special emphasis on the development of kinase inhibitors. This document provides an in-depth analysis of its synthesis, key chemical transformations, and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine system, a scaffold that has garnered immense interest from synthetic and medicinal chemists.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms provide an ideal framework for interactions with various biological targets.[1] Consequently, derivatives of this heterocycle have demonstrated a wide array of pharmacological activities, including potent and selective inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3]

This compound, in particular, serves as a key intermediate, offering a reactive "handle" at the 3-position for further molecular elaboration.[3] Its hydroxymethyl group can be readily transformed into other functional groups, such as aldehydes, halides, and amines, paving the way for the construction of diverse chemical libraries for drug discovery. This guide will elucidate the synthetic routes to this building block and detail its subsequent chemical manipulations with field-proven protocols.

Synthesis of the Core Building Block: this compound

The synthesis of this compound typically begins with the construction of the pyrazolo[1,5-a]pyridine core, followed by the introduction and modification of the functional group at the 3-position. A common and efficient route involves the reduction of a more readily accessible precursor, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

The pyrazolo[1,5-a]pyridine ring system can be constructed through several methods, with a prevalent strategy being the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[1] A general procedure for synthesizing the carboxylate precursor is outlined below.

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This protocol describes a general method for the cycloaddition reaction to form the core heterocyclic structure.

Materials:

  • 1-Aminopyridinium salt (e.g., 1-aminopyridinium iodide)

  • Ethyl propiolate

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a stirred suspension of 1-aminopyridinium salt (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add ethyl propiolate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Causality: The N-aminopyridinium salt, in the presence of a base, forms an N-iminopyridinium ylide in situ. This 1,3-dipole then undergoes a cycloaddition reaction with the dipolarophile, ethyl propiolate, to construct the pyrazolo[1,5-a]pyridine ring system.[1]

Reduction to this compound

The reduction of the ester functionality is a critical step to yield the desired methanol building block. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and often more scalable approach utilizes sodium borohydride in the presence of a Lewis acid, such as calcium chloride.[4][5][6]

Protocol 2: Reduction of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from a similar reduction of a pyrazolo[1,5-a]pyrimidine derivative and is expected to be effective for the pyridine analogue.[7]

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

  • Ethanol (EtOH)

  • Calcium chloride (CaCl₂)

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride solution (NH₄Cl, aq.)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in ethanol.

  • Add calcium chloride (3.0 eq) to the suspension.

  • Carefully add sodium borohydride (6.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution, followed by 1M HCl to adjust the pH to ~7.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, e.g., ethyl acetate/hexane gradient) to yield this compound.

Causality: Sodium borohydride is a mild reducing agent that typically does not reduce esters. However, the addition of a Lewis acid like calcium chloride activates the ester carbonyl group, making it more susceptible to nucleophilic attack by the hydride from NaBH₄, thus facilitating the reduction to the primary alcohol.[7]

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 117782-76-0
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to yellow solid
Melting Point 44-46 °C

Application in Organic Synthesis: A Versatile Intermediate

This compound is a launchpad for a variety of chemical transformations, enabling the introduction of diverse functionalities crucial for tuning the pharmacological properties of the final compounds.

G A This compound B Pyrazolo[1,5-a]pyridine-3-carbaldehyde A->B Oxidation (e.g., Dess-Martin) C 3-(Chloromethyl)pyrazolo[1,5-a]pyridine A->C Halogenation (e.g., SOCl₂) E Ethers / Esters A->E Alkylation / Acylation D Substituted Amines (e.g., Kinase Inhibitors) B->D Reductive Amination C->D Nucleophilic Substitution

Caption: Key transformations of this compound.

Oxidation to the Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation that opens up a plethora of subsequent reactions, most notably reductive amination. Dess-Martin periodinane is a reliable and mild reagent for this purpose.

Protocol 3: Oxidation to Pyrazolo[1,5-a]pyridine-3-carbaldehyde

This protocol is based on the oxidation of a similar alcohol in the pyrazolo[1,5-a]pyrimidine series.[7]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution.

  • Stir the resulting mixture at room temperature for 1-2 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the solid byproducts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Causality: Dess-Martin periodinane is a hypervalent iodine compound that acts as a mild oxidizing agent, selectively converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The reaction proceeds through a cyclic intermediate, and the byproducts are readily removed by filtration.[7]

Halogenation to 3-(Chloromethyl)pyrazolo[1,5-a]pyridine

Conversion of the hydroxyl group to a halide, such as a chloride, transforms the 3-position into an excellent electrophilic site for nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.

Protocol 4: Synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine

This is a general protocol for the chlorination of hydroxymethylpyridines.[8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane or Chloroform)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq) to the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of ice-cold water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)pyrazolo[1,5-a]pyridine, which can be used directly or purified by chromatography.

Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The chloride ion then attacks the carbon atom in an Sₙ2 reaction, displacing the leaving group (SO₂ and HCl), resulting in the formation of the alkyl chloride.[8]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The true power of this compound as a building block is realized in its application to the synthesis of complex, biologically active molecules like kinase inhibitors.[9][10][11] The aldehyde and chloromethyl derivatives are particularly useful for introducing various amine-containing side chains, which are often crucial for binding to the target kinase.

Reductive Amination for Kinase Inhibitor Synthesis

The aldehyde derivative is an ideal substrate for reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.

G A Pyrazolo[1,5-a]pyridine-3-carbaldehyde C Imine / Iminium Ion Intermediate A->C Condensation B Primary or Secondary Amine (R¹R²NH) B->C E Final Kinase Inhibitor Scaffold C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: Workflow for Reductive Amination.

Protocol 5: General Procedure for Reductive Amination

This protocol provides a general workflow for coupling the aldehyde with a desired amine.[7]

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Desired primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve Pyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.

  • Add a catalytic amount of acetic acid if the amine salt is not used.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality: The aldehyde and amine first react to form an imine (from a primary amine) or an iminium ion (from a secondary amine). Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reducing these intermediates in the presence of the starting aldehyde, thus minimizing side reactions.[7]

Conclusion

This compound is a high-value, versatile building block in organic synthesis, particularly for the construction of novel therapeutics. Its straightforward synthesis from readily available precursors and the ease of its chemical transformations into key reactive intermediates like aldehydes and halides make it an indispensable tool for medicinal chemists. The protocols detailed in this guide provide a solid foundation for researchers to utilize this scaffold in their drug discovery programs, with the ultimate goal of developing new and effective treatments for a range of human diseases. The continued exploration of the chemistry of pyrazolo[1,5-a]pyridines and their derivatives promises to yield even more innovative applications in the future.

References

  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(16), 5323.
  • Al-dujaili, A. H., Behbehani, H., & Ibrahim, H. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7855–7865.
  • Tang, C., & Fan, W. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712.
  • Bagnol, L., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 354-359.
  • Longdom Publishing. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4).
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Fan, W., et al. (2022). pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. ResearchGate.
  • Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 191-194.
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845.
  • Celon Pharma S.A. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Reagents and conditions. ResearchGate.
  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4810.
  • Bergstrom, D. E., et al. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents, WO2015100117A1.
  • Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar.
  • The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Huang, W., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6296.
  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028-1061.
  • Jones Research Group. (2016). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Stanetty, P., et al. (2012). Dipyrazolo[1,5-a:4',3'-c]pyridines - A New Heterocyclic System Accessed via Multicomponent Reaction. Beilstein Journal of Organic Chemistry, 8, 2223-2229.
  • Fan, W., et al. (2022). pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. ResearchGate.
  • Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51.
  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry.
  • Chen, Y.-J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Zaki, Y. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed.
  • Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?
  • ResearchGate. (2022). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415).
  • Celon Pharma S.A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.

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Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of a Key Heterocyclic Scaffold for Drug Discovery

The pyrazolo[1,5-a]pyridine core is a significant pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. Its derivatives are integral to the development of treatments for a range of diseases, underscoring the importance of efficient and reliable synthetic protocols. This application note provides a comprehensive guide to the synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile, a key intermediate for the elaboration into diverse molecular libraries. We will explore two robust synthetic strategies, delving into the mechanistic underpinnings of each and providing detailed, step-by-step protocols suitable for both academic and industrial research settings.

Introduction to Pyrazolo[1,5-a]pyridines in Medicinal Chemistry

The fused heterocyclic system of pyrazolo[1,5-a]pyridine is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines and its ability to engage in a variety of biological interactions. This has led to the development of numerous compounds with therapeutic potential. The introduction of a carbonitrile group at the 3-position provides a versatile handle for further chemical modifications, making Pyrazolo[1,5-a]pyridine-3-carbonitrile a highly valuable building block in drug discovery programs.

Synthetic Strategies for Pyrazolo[1,5-a]pyridine-3-carbonitrile

The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through a [3+2] cycloaddition reaction. This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of this synthesis, an N-aminopyridinium ylide serves as the 1,3-dipole, which reacts with a suitable two-carbon component to form the pyrazole ring fused to the pyridine.

This guide will detail two effective methods for the synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile:

  • Direct [3+2] Cycloaddition using Acrylonitrile: A straightforward approach involving the reaction of 1-aminopyridinium iodide with acrylonitrile.

  • TEMPO-Mediated Oxidative [3+2] Annulation-Aromatization: A modern and efficient one-pot method that utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a mild oxidant.

Protocol 1: Direct [3+2] Cycloaddition of 1-Aminopyridinium Iodide and Acrylonitrile

This method represents a classical and direct approach to the synthesis of the target molecule. The reaction proceeds via the in-situ formation of the N-aminopyridinium ylide from 1-aminopyridinium iodide in the presence of a base, which then undergoes a [3+2] cycloaddition with acrylonitrile.

Mechanistic Rationale

The reaction is initiated by the deprotonation of 1-aminopyridinium iodide by a base to form the corresponding N-ylide. This ylide, a 1,3-dipole, then reacts with the electron-deficient alkene, acrylonitrile, in a concerted or stepwise cycloaddition manner. The initial cycloadduct subsequently undergoes oxidation (often by air) to aromatize and yield the stable Pyrazolo[1,5-a]pyridine-3-carbonitrile.

G cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization 1_Aminopyridinium_Iodide 1-Aminopyridinium Iodide N_Aminopyridinium_Ylide N-Aminopyridinium Ylide 1_Aminopyridinium_Iodide->N_Aminopyridinium_Ylide - HI 1_Aminopyridinium_Iodide->N_Aminopyridinium_Ylide Base Base (e.g., K2CO3) Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate N_Aminopyridinium_Ylide->Cycloadduct N_Aminopyridinium_Ylide->Cycloadduct Acrylonitrile Acrylonitrile Acrylonitrile->Cycloadduct Final_Product Pyrazolo[1,5-a]pyridine-3-carbonitrile Cycloadduct->Final_Product - 2H Cycloadduct->Final_Product Oxidation Oxidation (Air)

Reaction scheme for the direct [3+2] cycloaddition.
Detailed Experimental Protocol

Materials and Reagents:

  • 1-Aminopyridinium iodide (CAS: 6295-87-0)

  • Acrylonitrile (CAS: 107-13-1) - Caution: Highly flammable and toxic.

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminopyridinium iodide (2.22 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 10 minutes. Following this, add acrylonitrile (0.66 mL, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1 to 3:1) to afford Pyrazolo[1,5-a]pyridine-3-carbonitrile as a solid.

Expected Yield: Approximately 65%.

Protocol 2: TEMPO-Mediated Oxidative [3+2] Annulation-Aromatization

This contemporary method offers a one-pot synthesis with high efficiency and regioselectivity. The use of TEMPO as a Lewis acid catalyst and an oxidant allows for mild reaction conditions.

Mechanistic Rationale

In this protocol, the N-aminopyridine reacts with acrylonitrile in a [3+2] annulation reaction. TEMPO plays a dual role: it catalyzes the initial cycloaddition and then acts as an oxidant to facilitate the aromatization of the dihydropyrazolo[1,5-a]pyridine intermediate to the final product. This avoids the need for an external oxidizing agent and often leads to cleaner reactions and higher yields.

G cluster_0 Reactants cluster_1 TEMPO-Mediated Annulation cluster_2 Aromatization N_Aminopyridine N-Aminopyridine Intermediate_Complex Intermediate Complex N_Aminopyridine->Intermediate_Complex N_Aminopyridine->Intermediate_Complex Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_Complex TEMPO TEMPO TEMPO->Intermediate_Complex Dihydropyrazolo_Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Intermediate_Complex->Dihydropyrazolo_Intermediate Intermediate_Complex->Dihydropyrazolo_Intermediate Final_Product Pyrazolo[1,5-a]pyridine-3-carbonitrile Dihydropyrazolo_Intermediate->Final_Product - 2H Dihydropyrazolo_Intermediate->Final_Product TEMPO_Oxidation TEMPO (Oxidant)

Pyrazolo[1,5-a]pyrimidine Derivatives as Potent and Selective Trk Inhibitors: An Application Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the neurotrophic tyrosine receptor kinase (NTRK) genes, are critical mediators of neuronal development, survival, and function.[1][2] However, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins are potent oncogenic drivers, promoting uncontrolled cell proliferation and survival across a wide range of adult and pediatric solid tumors.[3][4][5][6] This discovery has established the TRK pathway as a prime therapeutic target in oncology.

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" chemical structure in the development of kinase inhibitors, demonstrating a remarkable aptitude for targeting the ATP-binding pocket of TRK kinases.[7][8][9] This core is featured in several clinically approved and investigational TRK inhibitors, including the first-generation inhibitor Larotrectinib and the second-generation inhibitor Repotrectinib, highlighting its significance in modern cancer therapy.[3][4][7][10] This guide provides a detailed overview of the mechanism, experimental workflows, and key protocols for the preclinical characterization of novel pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.

Mechanism of Action: Blocking Oncogenic Signaling at the Source

Pyrazolo[1,5-a]pyrimidine derivatives function as Type I kinase inhibitors, acting as ATP competitors.[11][12][13] They are designed to fit with high affinity into the ATP-binding pocket of the TRK kinase domain. By occupying this site, the inhibitor physically blocks the binding of ATP, preventing the autophosphorylation required for kinase activation.[1][14][15]

This inhibition at the apex of the signaling cascade effectively shuts down downstream pro-survival pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are otherwise constitutively activated by the oncogenic TRK fusion protein.[10][16][17] The ultimate result is the induction of apoptosis and a halt to tumor cell proliferation.[14]

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Point of Inhibition cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes TRK_Fusion Oncogenic TRK Fusion Protein (Constitutively Active) RAS RAS/RAF/MEK/ERK (MAPK Pathway) TRK_Fusion->RAS Activation PI3K PI3K/AKT/mTOR Pathway TRK_Fusion->PI3K Activation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK_Fusion Blocks ATP Binding ATP ATP ATP->TRK_Fusion Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Figure 1: TRK Signaling Pathway and Inhibition.

Application Notes: A Strategic Workflow for Inhibitor Characterization

A robust preclinical evaluation of a novel TRK inhibitor follows a logical cascade, moving from direct target engagement to cellular function and finally to safety-related selectivity. This multi-tiered approach ensures that resources are focused on compounds with the highest potential for clinical success.

  • Primary Screening (Biochemical Assay): The initial step is to confirm that the compound directly inhibits the enzymatic activity of the target kinases. This is performed using purified recombinant TRK enzymes (TrkA, TrkB, TrkC) to determine the half-maximal inhibitory concentration (IC₅₀). This assay provides a clean measure of potency without the complexities of a cellular environment.

  • Cellular Target Engagement: Once biochemical potency is established, the next critical question is whether the compound can enter cells and inhibit the target in its native environment. A cell-based phosphorylation assay measures the inhibition of TRK autophosphorylation, confirming the compound's mechanism of action in a biologically relevant context.

  • Functional Cellular Assay: Following confirmation of target engagement, a functional assay is performed to measure the compound's effect on a key cancer hallmark: cell proliferation. A significant reduction in the proliferation of an NTRK-fusion-driven cancer cell line demonstrates the desired anti-tumor effect.

  • Selectivity Profiling: A potent compound is of little therapeutic value if it has significant off-target effects that could lead to toxicity. Kinase selectivity profiling against a broad panel of other kinases is essential to identify potential liabilities. A highly selective compound is more likely to have a favorable safety profile.

Experimental_Workflow start Novel Pyrazolo[1,5-a]pyrimidine Compound biochem Protocol 1: Biochemical Kinase Assay (IC₅₀ vs. TrkA, B, C) start->biochem Test Potency cellular_phospho Protocol 2: Cellular Phospho-TRK Assay (Confirm MoA) biochem->cellular_phospho Validate in Cells cellular_prolif Protocol 3: Cellular Proliferation Assay (Functional Effect) cellular_phospho->cellular_prolif Assess Function selectivity Protocol 4: Kinase Selectivity Profiling (Assess Off-Targets) cellular_prolif->selectivity Profile Safety finish Lead Candidate Identification selectivity->finish Select Lead

Figure 2: Recommended Experimental Workflow.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the IC₅₀ of a test compound against purified Trk kinases by measuring the amount of ADP produced in the kinase reaction.

  • Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based system that provides a sensitive and high-throughput method to measure kinase activity. The amount of light produced is directly proportional to the kinase activity, allowing for precise quantification of inhibition. Setting the ATP concentration near its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.

  • Materials:

    • Recombinant human TrkA, TrkB, TrkC kinases (e.g., SignalChem, Carna Biosciences).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[18]

    • Substrate: Poly(E,Y)₄ (Sigma-Aldrich).

    • Test Compound (e.g., "Compound X") dissolved in 100% DMSO.

    • ATP.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Plating: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 µM is appropriate. Dispense 50 nL of each concentration into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls.

    • Kinase Reaction Setup:

      • Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing the specific Trk enzyme.

      • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

      • Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate Kinase Reaction:

      • Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at or near the Km of ATP for the specific Trk isoform (typically 10-50 µM).

      • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. Include wells without kinase for background control.

      • Incubate at 30°C for 60 minutes.

    • Detect ADP Production:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

    • Analysis: Normalize the data to the high (DMSO) and low (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Trk Autophosphorylation Assay (ELISA)

This protocol measures the ability of a compound to inhibit ligand-induced Trk phosphorylation in a cellular context.

  • Rationale: This assay validates that the compound is cell-permeable and can inhibit the target kinase within the complex intracellular environment. Using a cell line with an NTRK fusion, such as KM12 (TPM3-NTRK1), provides a model where the pathway is endogenously and constitutively active.

  • Materials:

    • KM12 human colorectal carcinoma cells (ATCC).

    • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

    • Test Compound.

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Phospho-TrkA (pan-Trk) ELISA Kit (e.g., R&D Systems, Cell Signaling Technology).

    • BCA Protein Assay Kit.

  • Procedure:

    • Cell Plating: Seed KM12 cells in a 96-well cell culture plate at a density of 50,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for 2-4 hours at 37°C. Include a DMSO vehicle control.

    • Cell Lysis: Aspirate the media and wash the cells once with cold PBS. Add 100 µL of cold Lysis Buffer to each well and incubate on ice for 20 minutes with gentle shaking.

    • Lysate Normalization: Collect the lysates and determine the total protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration with Lysis Buffer.

    • ELISA Protocol:

      • Add 100 µL of the normalized lysate to the appropriate wells of the phospho-Trk ELISA plate.

      • Follow the manufacturer's instructions for incubation, washing, detection antibody addition, and substrate development.

    • Data Acquisition: Read the absorbance at the specified wavelength (typically 450 nm) on a microplate reader.

    • Analysis: Calculate the percent inhibition of Trk phosphorylation relative to the DMSO control and determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Cellular Proliferation Assay (MTS)

This protocol assesses the functional impact of Trk inhibition on the growth and viability of cancer cells.

  • Rationale: This assay demonstrates that the observed target inhibition translates into a desired anti-cancer phenotype (i.e., cytostatic or cytotoxic effects). A potent anti-proliferative effect in an NTRK-fusion-dependent cell line is a strong indicator of on-target activity.

  • Materials:

    • KM12 cells and culture medium.

    • Test Compound.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Plating: Seed KM12 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO vehicle control.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator. This duration allows for multiple cell doublings.

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Incubation: Incubate for 1-4 hours at 37°C, until a color change is apparent. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate the percent inhibition of cell proliferation relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 4: Kinase Selectivity Profiling

This protocol assesses the specificity of the test compound by screening it against a large panel of purified protein kinases.

  • Rationale: No inhibitor is perfectly specific. Understanding a compound's off-target activities is crucial for predicting potential toxicities and for interpreting in vivo results.[19][20] Commercial services provide standardized, high-quality data across hundreds of kinases, which is more efficient than establishing these assays in-house.[21]

  • Methodology:

    • Service Selection: Choose a commercial vendor that offers a broad kinase screening panel (e.g., Eurofins Discovery, Reaction Biology, Carna Biosciences). The KINOMEscan™ (Eurofins) or HotSpot™ (Reaction Biology) platforms are industry standards.

    • Compound Submission: Prepare and ship the test compound to the vendor according to their specifications. A single, high concentration (e.g., 1 or 10 µM) is typically used for primary screening to identify any potential interactions.

    • Assay Principle (Example: KINOMEscan™): This is a competitive binding assay. The test compound competes with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured, and a lower amount indicates stronger binding by the test compound.

    • Data Analysis:

      • Percent of Control (%Ctrl): The primary data is often reported as %Ctrl, where a lower number indicates stronger inhibition/binding. A common threshold for a significant "hit" is <10% or <35% of control.

      • Selectivity Score (S-score): Some vendors provide a selectivity score (e.g., S(10) at 1 µM), which represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested.[22] A lower S-score indicates higher selectivity.

      • Kd Determination: For any significant off-target hits identified in the primary screen, a follow-up dose-response experiment should be performed to determine the binding affinity (Kd). This quantifies the potency of the off-target interaction.

Data Presentation and Interpretation

The data generated from these protocols should be organized to facilitate clear interpretation and comparison between compounds.

Table 1: Preclinical Profile of a Hypothetical Pyrazolo[1,5-a]pyrimidine Inhibitor ("Compound X")

Assay TypeTarget/Cell LineResult (IC₅₀/GI₅₀, nM)
Biochemical TrkA (Enzyme)2.1
TrkB (Enzyme)8.5
TrkC (Enzyme)1.8
Cellular p-Trk (KM12 cells)15.6
Proliferation (KM12 cells)25.3
  • Interpretation: The data for "Compound X" shows potent, low-nanomolar inhibition of all three Trk isoforms at the biochemical level.[23][24] The shift to higher IC₅₀ values in the cellular assays (15.6 nM and 25.3 nM) is expected and reflects factors like cell membrane permeability and intracellular ATP concentrations. The strong correlation between inhibiting Trk phosphorylation and cell proliferation supports an on-target mechanism of action.

Table 2: Selectivity Profile for "Compound X" (Screened at 1 µM)

Off-Target KinaseResult (% Ctrl)Follow-up Kd (nM)
FGFR152.1> 1000
Flt365.8> 1000
Lck 8.9 99
RET44.0> 1000
Selectivity Score S(35) at 1µM = 0.004 (1 hit / 250 kinases)
  • Interpretation: The selectivity screen reveals that "Compound X" is highly selective. At a high concentration of 1 µM, only one kinase, Lck, was significantly inhibited.[12] The follow-up Kd measurement of 99 nM against Lck is approximately 50-fold weaker than its potency against Trk isoforms. This suggests a favorable selectivity window and a lower risk of toxicity related to Lck inhibition.

Addressing Acquired Resistance

A significant clinical challenge is the development of acquired resistance to first-generation TRK inhibitors.[3][7] This often occurs through mutations in the TRK kinase domain, such as the G595R "solvent front" mutation, which sterically hinders drug binding.[14] Many second-generation inhibitors, which often retain the pyrazolo[1,5-a]pyrimidine core, are specifically designed as macrocycles or with other modifications to overcome this resistance.[25][26][27] When developing novel inhibitors, it is crucial to test them against cell lines or enzymes engineered to express these common resistance mutations to evaluate their potential as next-generation agents.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated and highly versatile core for the development of potent and selective Trk inhibitors. By employing a systematic experimental cascade—from biochemical potency and cellular mechanism of action to functional anti-proliferative effects and broad selectivity profiling—researchers can effectively identify and characterize novel drug candidates. The protocols and workflows detailed in this guide provide a robust framework for advancing the next generation of targeted therapies for patients with NTRK-fusion-driven cancers.

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Application Notes & Protocols: Characterization of Pyrazolo[1,5-a]pyridine Derivatives as Selective PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, differentiation, and metabolism.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[2] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the catalytic subunit exist: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are ubiquitously expressed, the expression of the γ and δ isoforms is predominantly restricted to hematopoietic cells.[3][4]

This restricted expression profile makes PI3Kδ a highly attractive therapeutic target. Its overactivation is a key driver in the pathophysiology of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma, as well as in autoimmune and inflammatory conditions.[3][5] Consequently, the development of inhibitors that selectively target PI3Kδ over other isoforms is a paramount objective, as this selectivity is hypothesized to maximize efficacy in immune cells while minimizing the on-target toxicities associated with inhibiting the ubiquitously expressed isoforms.[6]

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have emerged as privileged structures in medicinal chemistry for kinase inhibitor design.[2][7] These core structures provide a rigid framework that can be strategically modified to achieve high potency and exquisite selectivity for the PI3Kδ ATP-binding site.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the preclinical evaluation of pyrazolo[1,5-a]pyridine derivatives as selective PI3Kδ inhibitors.

Section 1: The PI3Kδ Signaling Axis in B-Cell Function

1.1. Mechanism of Activation and Downstream Signaling

In B-lymphocytes, the PI3Kδ pathway is a central mediator of B-Cell Receptor (BCR) signaling.[10][11] Upon antigen binding to the BCR, a signaling cascade is initiated that leads to the recruitment and activation of Class I PI3Ks at the plasma membrane.[5][12] PI3Kδ, in particular, is potently activated and catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11]

PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[11][12] This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases like PDK1. Once active, Akt phosphorylates a host of downstream substrates, promoting cell survival (by inhibiting apoptotic factors like FOXO proteins), proliferation, and metabolic activity.[1][5] Aberrant, constitutive activation of this pathway is a hallmark of many B-cell malignancies, providing a clear rationale for therapeutic intervention.[3][5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Antigen Antigen Antigen->BCR Binds Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3Kd Inhibits pAkt p-Akt (Active) Akt->pAkt PDK1 Downstream Downstream Effectors (e.g., mTOR, FOXO) pAkt->Downstream Response Cell Proliferation, Survival, Metabolism Downstream->Response

Caption: PI3Kδ signaling pathway in B-cells.

Section 2: Quantitative Profiling of Pyrazolo[1,5-a]pyridine Derivatives

A key attribute of a successful PI3Kδ inhibitor is a high degree of selectivity against the other Class I isoforms (α, β, γ). This minimizes potential off-target effects and toxicity. The pyrazolo[1,5-a]pyridine scaffold has proven effective in generating compounds with this desired profile. The table below presents representative data for a pyrazolo[1,5-a]pyridine-based inhibitor, AMG319, illustrating its potent inhibition of PI3Kδ and selectivity over other isoforms.[13][14]

Compound IDPI3Kδ IC50 (nM)PI3Kγ IC50 (nM)PI3Kβ IC50 (nM)PI3Kα IC50 (nM)Selectivity (Fold) δ vs γSelectivity (Fold) δ vs βSelectivity (Fold) δ vs α
AMG319 188502,70033,000~47x~150x~1833x

Note: IC50 values are approximate and can vary based on assay conditions. Data sourced from MedchemExpress and Selleck Chemicals.[13][14]

Section 3: Application Protocols - In Vitro Biochemical & Cellular Assays

The following protocols provide a framework for the systematic in vitro evaluation of novel pyrazolo[1,5-a]pyridine derivatives.

Protocol 3.1: PI3K Isoform Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Scientific Rationale: The primary goal is to determine the intrinsic potency (IC50) of a compound against the purified kinase enzyme. The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is crucial to test against all four Class I isoforms to establish the selectivity profile. The ATP concentration is typically set at or near the Michaelis constant (Km) for each enzyme to ensure that compounds compete effectively with the natural substrate.

  • Materials:

    • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 14 mM MgCl₂, 100 mM NaCl, 2 mM DTT.[14]

    • Test Compounds (Pyrazolo[1,5-a]pyridine derivatives) dissolved in 100% DMSO.

    • 384-well, low-volume, white plates.

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) into the 384-well assay plates. Columns should include vehicle controls (DMSO only) and no-enzyme controls.

    • Enzyme/Substrate Preparation: Prepare a 2X working solution for each PI3K isoform containing the enzyme and PIP2 substrate in kinase reaction buffer. For PI3Kδ, a typical concentration might be 1.6 nM enzyme with 10 µM PIP2.[14]

    • Kinase Reaction Initiation: Add the 2X enzyme/substrate solution to the compound-plated wells. This will start the kinase reaction.

    • ATP Addition: Prepare a 2X ATP solution in kinase reaction buffer. For PI3Kδ, a concentration of 8 µM is often used.[14] Add this solution to the wells to initiate the reaction. The final reaction volume is typically 5 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Signal Measurement: Read the luminescence on a compatible plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition values are then plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cellular Target Engagement Assay (p-Akt S473)

  • Scientific Rationale: While a biochemical assay measures direct enzyme inhibition, a cellular assay confirms that the compound can penetrate the cell membrane and inhibit the target in a physiological context. Measuring the phosphorylation of Akt, a direct downstream effector of PI3K, provides a robust readout of pathway inhibition.[3] B-cell lymphoma lines (e.g., SUDHL-6, MEC-1) are ideal as they often have constitutively active PI3Kδ signaling.[3][15]

  • Materials:

    • B-cell lymphoma cell line (e.g., MEC-1).

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test compounds dissolved in DMSO.

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.

    • Detection Method: Western Blotting apparatus and reagents OR a plate-based method like AlphaLISA® or HTRF®.

  • Step-by-Step Methodology (Western Blot):

    • Cell Plating: Seed MEC-1 cells in a 12-well plate at a density of 1 x 10⁶ cells/mL and allow them to acclimate.

    • Compound Treatment: Treat cells with a dose-response of the pyrazolo[1,5-a]pyridine inhibitor for 2-4 hours. Include a DMSO vehicle control.

    • Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells on ice with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (S473) overnight at 4°C. Wash and then probe with an HRP-conjugated secondary antibody.

    • Detection: Visualize bands using an ECL substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

  • Data Analysis: Quantify the band intensity for p-Akt and total Akt using image analysis software. Calculate the ratio of p-Akt to total Akt for each concentration. Plot the normalized ratio against the log of inhibitor concentration to determine the cellular EC50 value.

Workflow cluster_biochem Protocol 3.1: Biochemical Assay cluster_cellular Protocol 3.2: Cellular Assay a1 Plate Compound (Serial Dilution) a2 Add Recombinant PI3Kδ Enzyme + PIP2 a1->a2 a3 Initiate with ATP a2->a3 a4 Incubate & Detect (ADP-Glo) a3->a4 a5 Calculate IC50 a4->a5 b1 Seed B-Cells (e.g., MEC-1) b2 Treat with Compound b1->b2 b3 Lyse Cells & Quantify Protein b2->b3 b4 Western Blot for p-Akt / Total Akt b3->b4 b5 Calculate EC50 b4->b5

Caption: In vitro characterization workflow.

Section 4: Application Protocols - In Vivo Evaluation

Validating the efficacy of a lead compound requires testing in relevant animal models of disease.

Protocol 4.1: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Mice

  • Scientific Rationale: A PK/PD study is essential to understand the relationship between drug exposure (pharmacokinetics) and biological effect (pharmacodynamics). This allows for the selection of an appropriate dose and schedule for subsequent efficacy studies. The goal is to demonstrate that at a given dose, the compound achieves plasma concentrations sufficient to inhibit PI3Kδ (measured by p-Akt reduction) in relevant tissues over a desired period.[13][16]

  • Abbreviated Protocol:

    • Dosing: Administer the pyrazolo[1,5-a]pyridine derivative to mice via the intended clinical route (e.g., oral gavage).

    • PK Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to plasma and analyze compound concentration using LC-MS/MS.

    • PD Sampling: In a parallel cohort of animals, collect whole blood or spleen tissue at the same time points.

    • PD Analysis: Lyse the cells/tissue and perform a p-Akt/total Akt analysis (as in Protocol 3.2) to determine the extent and duration of target inhibition.

    • Data Modeling: Correlate the plasma concentration (PK) with the degree of p-Akt inhibition (PD) to build a PK/PD model.

Protocol 4.2: Efficacy in a B-Cell Lymphoma Xenograft Model

  • Scientific Rationale: To assess anti-tumor activity, a xenograft model is employed where human cancer cells are implanted into immunodeficient mice. The SUDHL-6 cell line, a diffuse large B-cell lymphoma model, is known to be dependent on PI3Kδ signaling and serves as a relevant preclinical model.[15]

  • Abbreviated Protocol:

    • Tumor Implantation: Subcutaneously implant SUDHL-6 cells into the flank of immunodeficient mice (e.g., NSG mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomize mice into vehicle and treatment groups. Administer the test compound daily via oral gavage at a dose determined from the PK/PD study.

    • Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

    • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit.

    • Analysis: Compare the tumor growth inhibition (TGI) in the treated group relative to the vehicle group.

References

  • AMG 319 - Wikipedia. [Link]
  • Fruman, D.A., et al. (2016). The PI3K Pathway in B Cell Metabolism. PMC - PubMed Central. [Link]
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  • The PI3K pathway in B cell metabolism. PubMed - NIH. [Link]
  • Ruprecht, B., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors.
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  • Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. PubMed. [Link]
  • Major components of the PI3K pathway in B cells.
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  • Biochemical assays for selectivity profiling across the entire PI3 kinase family.
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  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Deriv
  • PI3K Inhibitor Clinical Trials and Studies. ABNewswire. [Link]
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  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Tre
  • Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. PMC - NIH. [Link]
  • PI3Kδ inhibitors offer serious promise in solid tumors. iOnctura. [Link]
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  • PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma P
  • Discovery of PI3KD-IN-015 as a potent and selective PI3Kδ inhibitor.
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Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazolo[1,5-a]pyrimidine derivatives in targeted cancer therapy. This document outlines the mechanism of action, protocols for evaluation, and key data for this promising class of compounds.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Oncology

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1] In the realm of oncology, these derivatives have emerged as a cornerstone for the development of targeted therapies, primarily due to their potent and often selective inhibition of protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer initiation and progression.[3] The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[1] This has led to the successful clinical development and approval of drugs such as the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Repotrectinib, which are based on this core structure.[4][5][6]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Pyrazolo[1,5-a]pyrimidine derivatives predominantly function as ATP-competitive and allosteric inhibitors of protein kinases.[2][3] By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cancer cell proliferation, survival, and metastasis. Key oncogenic pathways targeted by this class of compounds include:

  • Cyclin-Dependent Kinase (CDK) Pathways: CDKs are central to the regulation of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[7][8]

  • Tropomyosin Receptor Kinase (TRK) Signaling: The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are encoded by the NTRK genes. Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins that drive a variety of solid tumors.[4][5][6] Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown remarkable efficacy in patients with NTRK fusion-positive cancers.[4][5][6]

  • Other Kinase Pathways: This versatile scaffold has been successfully employed to develop inhibitors against a range of other cancer-relevant kinases, including EGFR, B-Raf, and MEK, which are critical components of the MAPK signaling pathway, particularly in cancers like melanoma and non-small cell lung cancer.[2][3][8]

Visualizing the Mechanism: Key Signaling Pathways

To illustrate the mechanism of action, the following diagrams depict the targeted signaling pathways.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 S S G1->S G2 G2 S->G2 M M G2->M CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE CyclinE CyclinE->CDK2_CyclinE CDK2_CyclinE->S p21 p21 p21->CDK2_CyclinE Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_pyrimidine->CDK2

Caption: Inhibition of the CDK2 pathway by Pyrazolo[1,5-a]pyrimidine derivatives.

TRK_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling TRK_Receptor TRK Fusion Protein RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative (e.g., Larotrectinib) Pyrazolo_pyrimidine->TRK_Receptor

Caption: Inhibition of TRK fusion protein signaling by Pyrazolo[1,5-a]pyrimidine derivatives.

Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, HepG2, A549)

  • Complete growth medium (specific to each cell line)

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a method to determine the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific protein kinases.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E, TrkA)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the pyrazolo[1,5-a]pyrimidine compound or DMSO (control), 2 µL of the kinase and substrate mixture, and 2 µL of ATP to initiate the reaction. The final volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: In Vitro Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyrimidine compounds from the literature.

Compound IDTarget/Cell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 6t CDK2-0.09[7]
Compound 6s CDK2-0.23[7]
Compound 6t TRKA-0.45[7]
Compound 6s TRKA-0.45[7]
Compound 14a HCT116Colon Cancer0.0020[9]
Compound 6h MDA-MB-231Breast Cancer12.75[10]
Compound 6q MDA-MB-231Breast Cancer6.44[10]
Compound 7a Aryl Hydrocarbon Receptor-0.031[11]

Conclusion and Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives represent a highly versatile and clinically validated scaffold for the development of targeted cancer therapies.[1][2] Their ability to potently and selectively inhibit a range of oncogenic kinases has led to significant advances in patient care.[3] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their bioavailability and reduce off-target effects.[2][3] Furthermore, the development of dual-target inhibitors and the exploration of novel kinase targets will continue to expand the therapeutic potential of this remarkable class of molecules.[7][8]

References

  • Iorkpiligh, T., et al. (2025).
  • Al-Ostath, A., et al. (2024).
  • Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Iorkpiligh, T., et al. (2025).
  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • El-Enany, M. M., et al. (2011).
  • Singh, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2024). International Journal of Pharmaceutical Sciences.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (2022). Current Bioactive Compounds.
  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. (2025). BenchChem.
  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on structural optimization to improve biological activity and selectivity for the target. (2024).
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). Drug Development Research.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry.
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (2023). RSC Medicinal Chemistry.
  • Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025). Bioorganic Chemistry.

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Application Notes and Protocols: Harnessing Pyrazolo[1,5-a]pyridin-3-ylmethanol Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyridine Scaffold in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial nature. The scientific community is actively exploring novel therapeutic strategies that can address the multiple pathological cascades underlying these conditions. Within this landscape, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of multi-target agents against neurodegeneration.[1][2] Derivatives of this core structure have been shown to interact with key pathological targets, including cholinesterases, glycogen synthase kinase-3β (GSK-3β), and the aggregation pathways of amyloid-β (Aβ) and tau proteins.[3][4]

Pyrazolo[1,5-a]pyridin-3-ylmethanol itself serves as a crucial synthetic intermediate, a foundational building block for the elaboration of more complex and potent derivatives.[5][6] Its structure offers a versatile platform for medicinal chemists to design compounds with improved metabolic stability and binding affinity for various therapeutic targets.[6] This guide provides an in-depth exploration of the applications of this compound-derived compounds in neurodegenerative disease research, complete with detailed experimental protocols and insights into their mechanisms of action.

Mechanism of Action: A Multi-Pronged Attack on Neurodegeneration

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives in neurodegenerative diseases stems from their ability to modulate multiple key signaling pathways implicated in the disease process. A primary mechanism of action for a subset of these compounds is the inhibition of specific kinases that play a crucial role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[7]

One such key kinase is the Microtubule Affinity Regulating Kinase (MARK), particularly MARK4.[7] In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for axonal transport and maintaining cellular structure. In Alzheimer's disease, tau becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs).[7] This process disrupts neuronal function and ultimately leads to cell death. Pyrazolo[1,5-a]pyridine derivatives have been identified as selective inhibitors of MARK, thereby preventing the aberrant hyperphosphorylation of tau and preserving microtubule stability.[7]

Beyond kinase inhibition, derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant neuroprotective effects in cellular models of Parkinson's disease.[3] These compounds have been shown to mitigate neurotoxicity induced by agents like rotenone and MPP+ by reducing the production of reactive oxygen species (ROS) and inhibiting apoptotic pathways through the modulation of caspases and the p38/JNK MAPK signaling cascade.[3]

Pyrazolo[1,5-a]pyridine Derivative Mechanism of Action cluster_0 Neurodegenerative Pathology cluster_1 Therapeutic Intervention cluster_2 Cellular Targets & Pathways Tau Hyperphosphorylation Tau Hyperphosphorylation Microtubule Destabilization Microtubule Destabilization Tau Hyperphosphorylation->Microtubule Destabilization Neurofibrillary Tangles Neurofibrillary Tangles Microtubule Destabilization->Neurofibrillary Tangles Apoptosis Apoptosis Neurofibrillary Tangles->Apoptosis Oxidative Stress (ROS) Oxidative Stress (ROS) p38/JNK MAPK Pathway p38/JNK MAPK Pathway Oxidative Stress (ROS)->p38/JNK MAPK Pathway Activates Pyrazolo[1,5-a]pyridine Derivative Pyrazolo[1,5-a]pyridine Derivative MARK4 Kinase MARK4 Kinase Pyrazolo[1,5-a]pyridine Derivative->MARK4 Kinase Inhibits Pyrazolo[1,5-a]pyridine Derivative->p38/JNK MAPK Pathway Modulates MARK4 Kinase->Tau Hyperphosphorylation Promotes Caspase Cascade Caspase Cascade p38/JNK MAPK Pathway->Caspase Cascade Activates Caspase Cascade->Apoptosis Executes

Caption: Multi-target mechanism of Pyrazolo[1,5-a]pyridine derivatives.

In Vitro Applications & Protocols

The initial assessment of the therapeutic potential of this compound derivatives typically involves a series of in vitro assays to determine their bioactivity and mechanism of action.

Protocol 1: MARK4 Kinase Inhibition Assay

This protocol is designed to assess the inhibitory potential of test compounds against MARK4 kinase activity. A common method is a malachite green-based ATPase assay which measures the amount of ADP produced during the kinase reaction.[8]

Materials:

  • Recombinant human MARK4 enzyme

  • ATP

  • MgCl₂

  • BIOMOL Green™ Reagent

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of a solution containing MARK4 kinase (e.g., 6 µM final concentration) to each well.

    • Incubate the plate for 1 hour at 25°C.

    • Initiate the kinase reaction by adding 5 µL of ATP solution containing 10 mM MgCl₂.

    • Incubate for 30 minutes at 25°C.

  • Detection:

    • Stop the reaction by adding 200 µL of BIOMOL Green™ Reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Transfer 100 µL of the final reaction mixture to a new 96-well plate.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Compound Target IC₅₀ (µM) Reference
GalantamineMARK4~5.87[8]
Hypothetical Pyrazolo[1,5-a]pyridine DerivativeMARK4< 10N/A
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the ability of this compound derivatives to protect neuronal cells from excitotoxicity, a common mechanism of cell death in neurodegenerative diseases. Glutamate is used to induce neurotoxicity in the human neuroblastoma cell line, SH-SY5Y.[9][10]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • L-Glutamate

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 30 minutes.

  • Induction of Neurotoxicity:

    • Expose the cells to L-Glutamate (e.g., 8 mM) for 12 hours.[9] A control group should be left untreated with glutamate.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated with glutamate).

Compound Class Neurotoxic Insult Cell Line Neuroprotection Outcome Reference
Pyrazolo[1,5-a]pyrimidine DerivativeRotenoneSH-SY5YIncreased cell viability, reduced ROS, and apoptosis[3]
3,6′-disinapoyl sucrose (DISS)GlutamateSH-SY5YIncreased cell viability and attenuated apoptosis[9]

digraph "Neuroprotection Assay Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed SH-SY5Y Cells\n(1x10⁴ cells/well)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_24h_1 [label="Incubate 24h", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; pretreat [label="Pre-treat with\nTest Compound (30 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; induce_toxicity [label="Add L-Glutamate (8 mM)\nIncubate 12h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mtt_assay [label="Perform MTT Assay", fillcolor="#FBBC05", fontcolor="#202124"]; measure_abs [label="Measure Absorbance\n(570 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_data [label="Analyze Data\n(% Cell Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate_24h_1; incubate_24h_1 -> pretreat; pretreat -> induce_toxicity; induce_toxicity -> mtt_assay; mtt_assay -> measure_abs; measure_abs -> analyze_data; analyze_data -> end; }

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Applications: Preclinical Evaluation in Animal Models

While in vitro assays provide crucial initial data, the ultimate validation of a therapeutic compound's efficacy requires testing in animal models that recapitulate key aspects of human neurodegenerative diseases. The translation of findings from animal models to human clinical trials has been challenging, underscoring the importance of selecting appropriate models and rigorously designing preclinical studies.[11]

Commonly Used Animal Models:

  • Transgenic Mouse Models: Mice genetically engineered to express human genes with mutations associated with familial forms of neurodegenerative diseases are widely used. For Alzheimer's disease research, models like the APP/PS1 and 3xTg-AD mice develop amyloid plaques and tau pathology, respectively.[11]

  • Neurotoxin-Induced Models: These models involve the administration of neurotoxins to induce specific neuronal loss. For example, MPTP is used to create a model of Parkinson's disease by selectively destroying dopaminergic neurons.

Considerations for In Vivo Studies:

  • Pharmacokinetics: It is crucial to determine the pharmacokinetic profile of the test compound, including its ability to cross the blood-brain barrier.

  • Behavioral Assessments: A battery of behavioral tests should be employed to assess cognitive function (e.g., Morris water maze, Y-maze) and motor function (e.g., rotarod test).

  • Histopathological and Biochemical Analysis: Post-mortem analysis of brain tissue is essential to evaluate the compound's effect on key pathological hallmarks, such as amyloid plaque load, neurofibrillary tangles, and neuronal loss.

While specific in vivo data for this compound derivatives in neurodegenerative disease models is not yet extensively published, the promising in vitro results of the broader pyrazolopyridine class warrant their investigation in relevant animal models.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, multi-target therapeutics for neurodegenerative diseases. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against key pathological targets. The protocols and application notes provided in this guide offer a framework for researchers to explore the potential of this compound class. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships. Promising candidates identified through in vitro screening should then be advanced to rigorous preclinical evaluation in relevant animal models of neurodegeneration. This systematic approach will be crucial in translating the therapeutic potential of this chemical scaffold into effective treatments for patients.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). National Institutes of Health.
  • Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer's disease. (2023). Frontiers in Pharmacology, 14.
  • Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson's Disease Model in Rotenone-Induced SH-SY5Y Cells. (n.d.). The Lens.
  • Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. (2024). Archives of Neuropsychiatry, 61(1), 24–29.
  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s323-s332.
  • Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. (2012). Evidence-Based Complementary and Alternative Medicine, 2012, 980387.
  • Optimization and in Vivo Evaluation of Pyrazolopyridines as a Potent and Selective PI3Kδ Inhibitor. (2018). European Journal of Medicinal Chemistry, 158, 545-563.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). Acta Pharmaceutica Sinica B, 11(7), 1889-1913.
  • Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (2022). International Journal of Molecular Sciences, 23(19), 11929.
  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. (2024). Bioorganic & Medicinal Chemistry Letters, 114, 129983.
  • Annexin A5 Protects SH-SY5Y Cells against L-Glutamate-Induced Cytotoxicity. (2024). Galen Medical Journal, 13, e3600.
  • Neuroprotective activity of compounds. (A) SH-SY5Y cells were exposed... (n.d.). ResearchGate.
  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. (2023). BioNanoScience.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(11), 7941-7956.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2024). Professional Medical Journal, 31(5), 633-641.
  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (2018). Bioorganic Chemistry, 77, 156-164.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453.
  • Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. (2017). European Journal of Medicinal Chemistry, 132, 143-152.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). International Journal of Molecular Sciences, 21(23), 9035.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules, 27(1), 22.
  • Rodent models for Alzheimer's disease drug discovery. (2017). Expert Opinion on Drug Discovery, 12(10), 1023-1033.
  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(14), 3041-3045.
  • This compound. (n.d.). MySkinRecipes.
  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. (2022). Chemistry – An Asian Journal, 17(21), e202200845.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2016). Molecules, 21(10), 1332.
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2023). Drug Development Research, 84(1), 3-24.
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). Drug Development Research, 84(1), 3-24.

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Application Notes and Protocols for the Utilization of Pyrazolo[1,5-a]pyridin-3-ylmethanol in the Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cyclin-Dependent Kinases in Oncology and the Promise of the Pyrazolo[1,5-a]pyridine Scaffold

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as master regulators of the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of cancer, making them compelling therapeutic targets. The development of small molecule inhibitors targeting CDKs has led to significant advances in oncology. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Its unique electronic and steric properties allow for the design of potent and selective inhibitors that can compete with ATP for binding to the kinase active site. This document provides a detailed guide for the use of (Pyrazolo[1,s-a]pyridin-3-yl)methanol as a key intermediate in the synthesis and evaluation of novel CDK inhibitors.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Potent CDK Inhibition

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purine, the core of ATP. This structural mimicry allows it to effectively occupy the ATP-binding pocket of kinases. The nitrogen atoms in the pyrazole and pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The C3 position of the pyrazolo[1,5-a]pyridine scaffold, where the methanol group is located, provides a valuable vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Protocol: From Pyridine to a Versatile Intermediate

The synthesis of (Pyrazolo[1,5-a]pyridin-3-yl)methanol can be achieved through a two-step process starting from the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid or its ester.

Part 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is adapted from the 1,3-dipolar cycloaddition reaction between an N-aminopyridinium salt and an alkyne.[1]

Materials:

  • Substituted Pyridine

  • Hydroxylamine-O-sulfonic acid

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Formation of the N-aminopyridinium salt: In a round-bottom flask, dissolve the substituted pyridine in a suitable solvent. Add hydroxylamine-O-sulfonic acid portion-wise with stirring at room temperature. The reaction progress can be monitored by TLC.

  • 1,3-Dipolar Cycloaddition: To the crude N-aminopyridinium salt, add DMF, water, and potassium carbonate. Stir the mixture until all solids are dissolved.

  • Add ethyl propiolate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC until completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Part 2: Reduction to (Pyrazolo[1,5-a]pyridin-3-yl)methanol

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable additive

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add LiAlH₄ portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (Pyrazolo[1,5-a]pyridin-3-yl)methanol.

Biochemical Evaluation of Pyrazolo[1,5-a]pyridine-based CDK Inhibitors

Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ value of a test compound against CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 or a suitable peptide substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Roscovitine)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radioactive assay)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 100-fold the final desired highest concentration.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the wells.

  • Add the substrate (Histone H1 or Rb peptide).

  • Initiate the reaction by adding a mixture of CDK2/Cyclin A enzyme and ATP (with [γ-³²P]ATP for the radioactive method).

  • Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Detection:

    • Radioactive Method: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (e.g., ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Assays for Evaluating CDK Inhibitor Efficacy

Protocol: Cell Proliferation Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase distribution of cells treated with a CDK inhibitor.[2][3]

Materials:

  • Human cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20 °C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A potent CDK inhibitor is expected to cause an accumulation of cells in the G1 phase.

Protocol: Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This assay assesses the ability of a CDK inhibitor to block the phosphorylation of Rb, a key substrate of G1 CDKs.[4]

Materials:

  • Human cancer cell line with intact Rb

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: A decrease in the signal for phosphorylated Rb relative to total Rb and the loading control indicates effective inhibition of CDK activity.

Structure-Activity Relationship (SAR) and Data Interpretation

The development of potent and selective CDK inhibitors from the pyrazolo[1,5-a]pyridine scaffold relies on systematic modifications and evaluation of the structure-activity relationship.

Key Structural Modifications and Their Impact:
  • C2-Position: Substitution at the C2 position can influence selectivity and potency. Small, hydrophobic groups are often well-tolerated.

  • C3-Methanol Hydroxyl Group: The hydroxyl group of the methanol substituent can be a key interaction point or a site for further derivatization to improve pharmacokinetic properties (e.g., through esterification to create a prodrug).

  • C5 and C7-Positions: Modifications at these positions can significantly impact potency and selectivity. Bulky aromatic or heteroaromatic groups at the C7 position have been shown to enhance activity.[5]

Data Summary Table:

The following table presents representative IC₅₀ data for a series of pyrazolo[1,5-a]pyrimidine derivatives, which can serve as a guide for interpreting the SAR of pyrazolo[1,5-a]pyridine-based inhibitors.

CompoundR¹ (at C3)R² (at C7)CDK2 IC₅₀ (µM)
1 -CN-Phenyl0.55
2 -COOEt-Phenyl0.78
3 -CN-4-Bromophenyl0.45
4 -CN-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)0.09
Roscovitine 0.07

Data adapted from published studies on pyrazolo[1,5-a]pyrimidine derivatives.[5][6]

Interpretation: This data suggests that a cyano group at the C3 position is generally more favorable for CDK2 inhibition than an ethyl ester. Furthermore, complex and specific substitutions at the C7 position can lead to a significant increase in potency.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts in the development of pyrazolo[1,5-a]pyridine-based CDK inhibitors.

CDK_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Inhibition by Pyrazolo[1,5-a]pyridine Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition Rb->G1_S_Transition regulates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->CDK4/6 inhibits

Caption: Simplified CDK4/6-Rb signaling pathway in the G1 phase of the cell cycle and the point of intervention by a pyrazolo[1,5-a]pyridine-based inhibitor.

Experimental_Workflow Start Pyrazolo[1,5-a]pyridin-3-ylmethanol Scaffold Synthesis Synthesis of Analog Library Start->Synthesis Biochemical_Assay Biochemical Assay (CDK2/Cyclin A IC50) Synthesis->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (GI50) Biochemical_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies Cell_Proliferation->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Western_Blot Western Blot (pRb levels) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Western_Blot->Lead_Optimization

Caption: A typical workflow for the development of CDK inhibitors starting from the this compound scaffold.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel CDK inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds. A thorough understanding of the structure-activity relationship, coupled with robust biochemical and cell-based assays, is crucial for the successful development of potent and selective CDK inhibitors with therapeutic potential.

References

  • El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4638. [Link]
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  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 84, 117265. [Link]
  • El-Naggar, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 107. [Link]
  • Gérard, D., et al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. STAR Protocols, 5(1), 102836. [Link]
  • Eathiraj, S., et al. (2011). CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest. Molecular Cancer Therapeutics, 10(11), 2176-2186. [Link]
  • Hassan, G. S., et al. (2022). IC 50 of CDK2/A3 inhibition of some selected compounds.
  • Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
  • Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
  • El-Naggar, A. M., et al. (2024).
  • Růžička, M., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3853. [Link]
  • Li, T., et al. (2018). SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase. Cell Cycle, 17(1), 89-100. [Link]
  • Wang, X., et al. (2018). Improved Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives. Chinese Journal of Applied Chemistry, 35(4), 466-471. [Link]
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  • Wąs, B., et al. (2021).
  • Ludlow, J. W., et al. (1993). Western blot for RB, MPM-2, and cyclin B from cells treated by nocodazole block and release.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
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  • Kumar, A., et al. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Organic Chemistry: An Indian Journal, 14(3), 1-6. [Link]
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  • Dale, T., et al. (2015). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 6(11), 1119-1123. [Link]
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Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyridin-3-ylmethanol Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your synthetic yield. As chemists, we understand that maximizing the efficiency of each synthetic step is paramount. This resource is built on a foundation of scientific literature and practical laboratory experience to help you navigate the common challenges associated with this synthesis.

I. Synthetic Overview: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the pyrazolo[1,5-a]pyridine core through a cycloaddition reaction to form the key intermediate, ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. The second step is the reduction of the ester functionality to the desired primary alcohol. The overall yield of the final product is critically dependent on the efficiency of each of these steps.

Synthesis_Workflow Start Starting Materials: N-aminopyridine & Ethyl Propiolate Step1 Step 1: [3+2] Cycloaddition Start->Step1 Intermediate Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Step1->Intermediate Step2 Step 2: Ester Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions to improve your yield and purity.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Cycloaddition) 1. Purity of N-aminopyridine: Impurities can inhibit the reaction. 2. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 3. Incorrect solvent: The choice of solvent affects reactant solubility and reaction kinetics. 4. Formation of regioisomers: Non-symmetrical starting materials can lead to the formation of undesired isomers.1. Purify N-aminopyridine: Recrystallize or purify by column chromatography before use. 2. Optimize temperature: Start at room temperature and gradually increase. Monitor reaction progress by TLC. Microwave irradiation has been shown to improve yields in some cases.[1] 3. Solvent screening: While ethanol is common, consider screening other solvents like acetonitrile or DMF.[1] 4. Careful selection of starting materials: If possible, use symmetrical reagents. If not, consult literature for conditions that favor the desired regioisomer. Column chromatography may be necessary for separation.
Low yield in Step 2 (Ester Reduction) 1. Incomplete reaction: The reducing agent may not be potent enough or used in insufficient quantity. 2. Degradation of starting material or product: The reaction conditions may be too harsh. 3. Side reactions: The reducing agent may react with other functional groups on the molecule. 4. Moisture in the reaction: Hydride reducing agents like LiAlH₄ are highly sensitive to moisture.1. Choice and stoichiometry of reducing agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for esters.[2][3] Use at least 2 equivalents of hydride per mole of ester. Sodium borohydride (NaBH₄) is generally less effective for esters but can be used with an activating agent like calcium chloride.[4] 2. Optimize reaction temperature and time: Perform the reduction at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC to avoid over-reduction or degradation. 3. Chemoselectivity: If other reducible functional groups are present, consider a more selective reducing agent or the use of protecting groups. 4. Anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Co-eluting impurities: Byproducts with similar polarity to the desired product can make separation by column chromatography challenging. 2. Product insolubility/streaking on silica gel: The polar nature of the final alcohol can lead to poor chromatographic behavior.1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a polar solvent system is often effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. 3. Use of a different stationary phase: Consider using alumina or reverse-phase silica for chromatography if standard silica gel is ineffective.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate intermediate?

A1: The most prevalent method is the [3+2] cycloaddition reaction between an N-aminopyridine derivative and an electron-deficient alkyne, such as ethyl propiolate.[5][6] This reaction is often carried out in a suitable solvent like ethanol and can be promoted by acetic acid.[7][8]

Q2: I am observing the formation of two regioisomers in the cycloaddition step. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical N-aminopyridines or alkynes.[1] The regioselectivity can be influenced by steric and electronic factors of the substituents on both reactants. It is advisable to consult the literature for specific substrates to find conditions that favor the desired isomer. In some cases, the use of a specific catalyst or solvent can influence the regiochemical outcome. If a mixture is unavoidable, careful column chromatography is typically required for separation.

Q3: Which reducing agent is best for converting the ester to the alcohol in the second step?

A3: Lithium aluminum hydride (LiAlH₄) is a highly effective and commonly used reducing agent for the conversion of esters to primary alcohols due to its high reactivity.[2][3] However, it is a strong and non-selective reducing agent that will also reduce other functional groups like aldehydes, ketones, and carboxylic acids. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of a Lewis acid, such as calcium chloride, allowing for the reduction of esters under milder conditions.[4]

Q4: My LiAlH₄ reduction is giving a low yield. What are the critical parameters to control?

A4: The success of a LiAlH₄ reduction is highly dependent on maintaining strictly anhydrous conditions. Any moisture will quench the reagent and reduce its effective concentration. It is also crucial to use a sufficient excess of LiAlH₄ (at least 2 hydride equivalents per ester) and to control the reaction temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. A proper work-up procedure, involving the careful and sequential addition of water and then an acidic solution, is also critical for isolating the product.

Q5: How can I effectively monitor the progress of my reactions?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the cycloaddition and the reduction steps. Choose an appropriate eluent system that provides good separation between your starting materials, intermediates, and the final product. Staining with a UV indicator or an iodine chamber can help visualize the spots.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

This protocol is a general guideline and may require optimization based on the specific N-aminopyridine used.

  • Reaction Setup: To a solution of N-aminopyridine (1.0 eq) in ethanol, add acetic acid (2.0 eq).[7][8]

  • Addition of Reagent: Slowly add ethyl propiolate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate to this compound

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Using Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂)

  • Reaction Setup: To a suspension of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) and calcium chloride (3.0 eq) in ethanol, add sodium borohydride (6.0 eq) portion-wise at room temperature.[4]

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction may require gentle heating to reflux to go to completion.[4]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride and 1 M HCl.[4]

  • Work-up: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

V. Mechanistic Insights

Understanding the underlying mechanisms of the key reactions is crucial for effective troubleshooting and optimization.

[3+2] Cycloaddition Mechanism

The formation of the pyrazolo[1,5-a]pyridine ring system proceeds through a [3+2] cycloaddition mechanism. The N-aminopyridine acts as a 1,3-dipole, which reacts with the electron-deficient alkyne (the dipolarophile). The reaction is believed to proceed through a concerted or a stepwise mechanism involving a zwitterionic intermediate. The presence of an acid catalyst can facilitate the reaction by protonating the N-aminopyridine, increasing its reactivity.

Cycloaddition_Mechanism Reactants N-aminopyridine + Ethyl propiolate TransitionState [3+2] Transition State Reactants->TransitionState Intermediate Cycloadduct Intermediate TransitionState->Intermediate Aromatization Aromatization (Oxidation/Elimination) Intermediate->Aromatization Product Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Aromatization->Product

Caption: Simplified mechanism of the [3+2] cycloaddition reaction.

Ester Reduction Mechanism with LiAlH₄

The reduction of the ester to the primary alcohol with LiAlH₄ occurs in two main stages. First, a hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol.[2][3]

Reduction_Mechanism Ester Ester Hydride1 1. Hydride Attack Ester->Hydride1 Tetrahedral Tetrahedral Intermediate Elimination 2. Elimination of Alkoxide Tetrahedral->Elimination Aldehyde Aldehyde Intermediate Elimination->Aldehyde Hydride2 3. Second Hydride Attack Aldehyde->Hydride2 Alkoxide Alkoxide Workup 4. Aqueous Workup Alkoxide->Workup Alcohol Primary Alcohol Workup->Alcohol

Caption: Stepwise mechanism of ester reduction using LiAlH₄.

VI. References

  • Behbehani, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • El-Sayed, M. S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Popovici, A., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules. Available at: [Link]

  • El-Gohary, N. S., & Shaabana, A. A. (2018). Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. Molecules. Available at: [Link]

  • Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... (n.d.). ResearchGate. Available at: [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. Available at: [Link]

  • Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. (n.d.). OrgoSolver. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Pyrazolo[1,5-a]pyridin-3-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment and compounds targeting inflammatory and central nervous system disorders, achieving high purity of this building block is critical for successful downstream applications.[1] This resource provides in-depth troubleshooting advice and detailed protocols based on established methodologies for heterocyclic compounds.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product purity is low after column chromatography. What are the likely causes and how can I improve separation?

Answer: Low purity after column chromatography is a common issue often related to the selection of the stationary and mobile phases, as well as the initial sample preparation. Pyrazolopyridine scaffolds can be moderately polar, leading to challenges with co-eluting impurities.[2]

Causality & Solution Pathway:

  • Improper Work-up: Residual inorganic salts or catalysts from the synthesis can interfere with chromatographic separation. A thorough aqueous work-up is crucial.[2] This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine, and drying over an anhydrous salt such as sodium sulfate (Na₂SO₄) before concentrating the crude material.[2]

  • Inadequate Mobile Phase (Eluent) System: The polarity of your eluent system is the most critical factor. If the eluent is too polar, your target compound and impurities will travel too quickly up the column, resulting in poor separation. If it's not polar enough, the compound may not move at all or will elute very slowly with significant band broadening.

    • Systematic Approach: Begin with a non-polar solvent like hexanes or petroleum ether and gradually increase polarity by adding a more polar solvent such as ethyl acetate or methanol.[2][3]

    • TLC Analysis: Before running the column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for this compound to ensure good separation on the column.

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation. The amount of crude product should typically be 1-5% of the mass of the silica gel.

  • Co-eluting Impurities: If impurities have very similar polarity to your product, baseline separation on silica gel may be difficult. Consider alternative strategies:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material and can be used before or after chromatography.[2] Given the melting point of 44-46 °C for this compound, it is a viable solid for recrystallization.[1] Experiment with solvents like ethanol, acetonitrile, or mixtures with water or hexanes.[4]

    • Alternative Stationary Phases: If silica gel fails, consider using alumina or a reverse-phase (C18) silica gel for your chromatography.

Question 2: I'm experiencing a significant loss of yield during the purification process. Where is my compound going?

Answer: Yield loss during purification can occur at several stages. Identifying the specific step responsible is key to optimization.

Potential Causes for Yield Loss:

  • Incomplete Extraction: During the work-up, your product may remain in the aqueous layer if the organic solvent is not optimal or if the pH is not correct. This compound has basic nitrogen atoms and may be protonated in acidic aqueous layers, increasing its water solubility. Ensure the aqueous layer is neutral or slightly basic before final extractions.

  • Adsorption onto Silica Gel: The hydroxyl group and pyridine nitrogen can lead to strong, sometimes irreversible, adsorption onto acidic silica gel. This is especially problematic if the crude material is left on the column for an extended period.

    • Mitigation: To reduce streaking and irreversible adsorption, you can add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent system. Alternatively, use deactivated or neutral silica gel.

  • Product Instability: While pyrazolo[1,5-a]pyridines are generally stable, the specific substitution pattern can influence their stability to acidic or basic conditions encountered during work-up or chromatography.[5] Minimize exposure to harsh conditions.

  • Physical Loss: Ensure complete transfer of material between flasks. Rinse glassware with the appropriate solvent. When performing recrystallization, ensure the solution is fully cooled to maximize crystal formation before filtration.

Question 3: My purified compound looks clean by TLC, but the NMR spectrum shows persistent impurities. What should I do?

Answer: This is a classic challenge where TLC does not provide the full picture.

Explanation & Next Steps:

  • UV Invisibility: The impurity might not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Always stain your TLC plates with a universal stain like potassium permanganate (KMnO₄) to visualize non-UV-active spots.

  • Co-elution Under TLC Conditions: The impurity may have the exact same Rf as your product in the specific solvent system used for TLC. As suggested in Q1, try developing TLCs in several different solvent systems (e.g., dichloromethane/methanol, hexanes/acetone) to find one that resolves the impurity.

  • Solvent Impurities: The impurity could be residual solvent from the purification (e.g., ethyl acetate, hexanes, dichloromethane). These are often visible in the ¹H NMR spectrum. Ensure your product is thoroughly dried under high vacuum.

  • Definitive Purification: If chromatographic methods fail to remove the impurity, recrystallization is the gold-standard technique to try next.[2] The ordered process of crystal lattice formation is highly specific and often excludes impurities more effectively than chromatography.

Purification Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.

G cluster_0 Post-Synthesis cluster_1 Initial Cleanup cluster_2 Purification Methods cluster_3 Quality Control & Final Product crude Crude Reaction Mixture workup Aqueous Work-up (Extraction, Wash, Dry) crude->workup Remove salts & catalyst chrom Flash Column Chromatography (Silica Gel) workup->chrom Primary Method recryst Recrystallization workup->recryst Alternative/High Purity qc Purity & Identity Check (TLC, NMR, MS) chrom->qc recryst->qc qc->chrom Re-purify if needed final Pure Pyrazolo[1,5-a] pyridin-3-ylmethanol qc->final Purity >95%

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography

This protocol is a standard method for purifying moderately polar heterocyclic compounds.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Solvent System Optimization:

    • Dissolve a small sample of the crude material in a volatile solvent like DCM.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems to find the optimal eluent. Start with low polarity (e.g., 70:30 Hexanes:EtOAc) and gradually increase polarity.

    • The goal is an Rf value of ~0.3 for the product spot.[2] A good starting point for many pyrazolopyridine derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[3][6]

  • Column Packing:

    • Select an appropriate size column.

    • Pack the column with silica gel using the chosen eluent system (starting with the lowest polarity if running a gradient). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a chemical stain (e.g., KMnO₄).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

    • Confirm identity and purity via NMR and MS analysis.[4]

Parameter Recommendation Rationale / Source
Stationary Phase Silica Gel (230-400 mesh)Most common and effective for this class of compounds.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/Methanol gradientAllows for fine-tuning of polarity to separate the target compound from impurities.[3][6][7]
TLC Rf Target 0.25 - 0.35Provides optimal residence time on the column for good separation.
Loading Method Dry loading (adsorbed on silica)Often results in better resolution and sharper bands compared to wet loading.
Protocol 2: Recrystallization

This method is excellent for final polishing to achieve high analytical purity.[4]

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts in solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.[2][4] A solvent pair like Ethanol/Water or Ethyl Acetate/Hexanes can also be effective.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling & Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

  • Molecular Formula: C₈H₈N₂O[1]

  • Molecular Weight: 148.16 g/mol [1]

  • Appearance: Solid

  • Melting Point: 44-46 °C[1]

  • Storage: Store at room temperature, sealed and dry.[1]

Q2: What are the common starting materials for the synthesis, and what impurities should I look out for? Syntheses often involve the cyclization of N-aminopyridinium ylides with dipolarophiles or the reaction of 5-aminopyrazoles with 1,3-biselectrophilic compounds.[8][9] Potential impurities include unreacted starting materials, regioisomers (if the reactants are unsymmetrical), and byproducts from side reactions.[10]

Q3: How do I confirm the structure and purity of my final product? A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure and is excellent for identifying impurities.[4][6][11]

  • Mass Spectrometry (MS/HRMS): Confirms the molecular weight and elemental composition of the compound.[4]

  • Thin Layer Chromatography (TLC): A quick and easy method to assess purity and compare fractions during column chromatography.[8]

Troubleshooting Decision Tree

Use this diagram to diagnose common purification issues.

G start_node Problem Encountered issue_node1 Low Purity Post-Column start_node->issue_node1 issue_node2 Low Final Yield start_node->issue_node2 issue_node issue_node cause_node cause_node solution_node solution_node cause1_1 Poor Separation (Overlapping Spots) issue_node1->cause1_1 cause1_2 Streaking on Column issue_node1->cause1_2 cause1_3 Clean TLC, Impure NMR issue_node1->cause1_3 cause2_1 Loss During Work-up issue_node2->cause2_1 cause2_2 Compound Stuck on Column issue_node2->cause2_2 cause2_3 Poor Recrystallization Recovery issue_node2->cause2_3 solution1_1 solution1_1 cause1_1->solution1_1 Optimize Eluent (TLC Rf ~0.3) Reduce Column Loading solution1_2 solution1_2 cause1_2->solution1_2 Add 0.1% Triethylamine to Eluent Use Neutral Silica solution1_3 solution1_3 cause1_3->solution1_3 Use TLC Stain (KMnO4) Perform Recrystallization solution2_1 solution2_1 cause2_1->solution2_1 Check pH of Aqueous Layer Perform More Extractions solution2_2 solution2_2 cause2_2->solution2_2 Flush Column with Polar Solvent (MeOH) Use Deactivated Silica solution2_3 solution2_3 cause2_3->solution2_3 Ensure Minimum Hot Solvent Used Cool Solution in Ice Bath

Caption: Decision tree for troubleshooting common purification problems.

References
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ). (2023-04-03). RSC Publishing - The Royal Society of Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (2025-12-06).
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017-06-12).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022-07-30). Semantic Scholar.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023-01-16). PMC - NIH.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
  • Supporting information Practical and divergent synthesis of carbocyclic pyrazolo[3,4-d]pyrimidine nucleoside analogues. (2023-02-01). Biblio.
  • This compound. MySkinRecipes.
  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphon
  • Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine.

Sources

Improving the regioselectivity of pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Regioselectivity in Your Experiments

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a key structural motif in numerous pharmaceutically active compounds, making its efficient and selective synthesis a priority.[1][2]

One of the most significant hurdles in this field is controlling the regioselectivity, particularly when using unsymmetrically substituted pyridine precursors. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and improve the outcomes of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Q1: What is the primary cause of poor regioselectivity in traditional pyrazolo[1,5-a]pyridine synthesis?

A1: The Challenge of Unsymmetrical Precursors.

The most common method for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium salt (which forms an N-iminopyridinium ylide in situ) and a suitable dipolarophile, such as an alkyne or alkene.[2][3][4]

The core issue arises when using an asymmetrically substituted N-aminopyridinium salt (e.g., substituted at the 3-position). The cycloaddition can proceed through two different transition states, leading to a mixture of regioisomers, often the 4- and 6-substituted products.[5] This lack of regiocontrol can result in difficult purification processes and low yields of the desired isomer.

Regioselectivity_Problem cluster_start Starting Materials cluster_products Potential Products N_Amino Unsymmetrical N-Aminopyridinium Salt (e.g., 3-substituted) Reaction [3+2] Cycloaddition N_Amino->Reaction Alkyne Alkyne (Dipolarophile) Alkyne->Reaction Isomer1 4-Substituted Pyrazolo[1,5-a]pyridine Reaction->Isomer1 Path A Isomer2 6-Substituted Pyrazolo[1,5-a]pyridine Reaction->Isomer2 Path B Troubleshooting_Workflow start Problem: Poor Regioselectivity q_substituent Are substituents on pyridine ring optimized? start->q_substituent q_method Is the current synthetic method suitable? start->q_method sol_edg Incorporate strong EDG (e.g., -OMe, -NMe2) to direct selectivity q_substituent->sol_edg No sol_tempo Adopt TEMPO-mediated protocol for predictable regiocontrol q_method->sol_tempo No, but want to keep [3+2] sol_cdc Switch to alternative route: Cross-Dehydrogenative Coupling (CDC) q_method->sol_cdc No, need new approach sol_enamine Switch to alternative route: Enamine Intermediate Strategy q_method->sol_enamine No, need new approach

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Key Experimental Protocols

For your reference, here are detailed methodologies for advanced regioselective synthesis.

Protocol 1: TEMPO-Mediated Regioselective [3+2] Annulation

This protocol is adapted from methodologies that demonstrate high regioselectivity. [6][7][8] Objective: To synthesize a 4-substituted pyrazolo[1,5-a]pyridine-3-carbonitrile with high regioselectivity.

Materials:

  • 3-Substituted-N-aminopyridine (1.0 equiv)

  • α,β-Unsaturated nitrile (e.g., acrylonitrile) (1.2 equiv)

  • TEMPO (20 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the 3-substituted-N-aminopyridine (1.0 mmol) in DCM (5 mL) in a sealed vial, add the α,β-unsaturated nitrile (1.2 mmol).

  • Add TEMPO (0.2 mmol) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, if needed) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired regioisomer.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and isomeric purity.

  • Self-Validation Note: The high predictability of this method means that the major isomer isolated should correspond to the 4-substituted product, which can be confirmed by 2D NMR (NOESY) experiments.

Protocol 2: Acetic Acid/O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

This protocol is based on an efficient, catalyst-free synthesis strategy. [2][3] Objective: To synthesize a substituted pyrazolo[1,5-a]pyridine from an N-amino-2-iminopyridine and a 1,3-dicarbonyl compound.

Materials:

  • N-amino-2-iminopyridine derivative (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)

  • Acetic Acid (AcOH) (6.0 equiv)

  • Ethanol (EtOH) as solvent

  • Oxygen (O₂) atmosphere (balloon or direct stream)

Procedure:

  • Combine the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in a round-bottom flask.

  • Add ethanol (10 mL) followed by acetic acid (18 mmol, ~1.08 g).

  • Flush the flask with oxygen and maintain an O₂ atmosphere (e.g., using an O₂-filled balloon).

  • Heat the reaction mixture to 130 °C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure pyrazolo[1,5-a]pyridine.

  • Causality Insight: Acetic acid activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the dicarbonyl substrate. Molecular oxygen then serves as the terminal oxidant in the subsequent dehydrogenation step, making this a highly atom-economical process. [2][3]

References
  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]
  • Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
  • Ghorbani-Vaghei, R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833–13843. [Link]
  • Various Authors. (2023).
  • Ghorbani-Vaghei, R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • Various Authors. Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • Al-dujaili, A. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7655–7665. [Link]
  • Wang, Y., et al. (2022).
  • Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines an.
  • Various Authors. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Wang, Y., et al. (2022).

Sources

Overcoming challenges in the synthesis of pyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are a class of compounds with significant therapeutic potential, acting as kinase inhibitors and demonstrating a wide range of biological activities.[1][2][3] However, their synthesis can present several challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic workflow. The information herein is based on established literature and field-proven insights to ensure scientific accuracy and practical utility.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that you may encounter during the synthesis of pyrazolo[1,5-a]pyridine derivatives. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've set up your reaction, but upon workup and analysis, you find a disappointingly low yield of the desired pyrazolo[1,5-a]pyridine, or no product at all.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The synthesis of the pyrazolo[1,5-a]pyridine core is highly sensitive to reaction parameters.[1]

    • Temperature: Many cyclization and cycloaddition reactions require specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, or the formation of unwanted side products.

      • Actionable Advice: Systematically screen a range of temperatures. For instance, if a reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For reactions known to require more energy, such as some cyclocondensations, refluxing in a suitable solvent might be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each temperature point.

    • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.

      • Actionable Advice: The choice of solvent can be critical. For instance, in some cross-dehydrogenative coupling reactions to form pyrazolo[1,5-a]pyridines, solvents like ethanol with acetic acid have proven effective, while others like acetonitrile or toluene may not yield any product.[4] If your current solvent is not providing good results, consider screening a panel of solvents with varying polarities (e.g., dioxane, DMF, acetonitrile, ethanol).

    • Catalyst Activity: In catalyzed reactions, such as palladium-catalyzed cross-couplings, the choice and handling of the catalyst are paramount.

      • Actionable Advice: Ensure your catalyst is active. Palladium catalysts, for example, can be sensitive to air and moisture. Use fresh catalyst or store it under an inert atmosphere. The ligand-to-metal ratio can also be crucial; optimize this ratio to improve catalytic activity and prevent catalyst deactivation.

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as N-aminopyridines or α,β-unsaturated compounds, can inhibit the reaction or lead to the formation of side products.

    • Actionable Advice: Verify the purity of your starting materials by NMR, melting point, or other appropriate analytical techniques. If necessary, purify them by recrystallization, distillation, or column chromatography before use.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Actionable Advice: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion. For example, in a [3+2] cycloaddition, a 1.1 to 1.5-fold excess of the dipolarophile might be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Q1: I am attempting a [3+2] cycloaddition of an N-aminopyridine with an α,β-unsaturated ketone, but I am observing the formation of multiple products. How can I improve the regioselectivity?

A1: Regioselectivity in [3+2] cycloaddition reactions for the synthesis of pyrazolo[1,5-a]pyridines is a common challenge. The regiochemical outcome is influenced by both electronic and steric factors of the reactants.

  • Understanding the Mechanism: The reaction proceeds via a 1,3-dipolar cycloaddition between the N-iminopyridinium ylide (generated in situ from the N-aminopyridine) and the dipolarophile (the α,β-unsaturated compound). The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile, or vice versa).

  • Strategies to Enhance Regioselectivity:

    • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).

    • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the carbonyl group of the α,β-unsaturated ketone, lowering the energy of the LUMO and potentially enhancing the regioselectivity of the cycloaddition. Screen Lewis acids such as ZnCl₂, Sc(OTf)₃, or Cu(OTf)₂ in catalytic amounts.

    • Substituent Effects: The electronic nature of the substituents on both the N-aminopyridine and the α,β-unsaturated ketone plays a crucial role. Electron-withdrawing groups on the dipolarophile generally favor one regioisomer. If possible, consider modifying your substrates to electronically bias the reaction towards the desired outcome.

Q2: My cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is giving a low yield and a significant amount of dark, insoluble material. What is happening and how can I fix it?

A2: The formation of dark, insoluble material, often referred to as "tar" or polymeric byproducts, is a frequent issue in condensation reactions, especially when conducted at high temperatures or under strongly acidic or basic conditions.

  • Potential Causes:

    • Side Reactions of β-Dicarbonyl Compounds: 1,3-dicarbonyl compounds can undergo self-condensation or decomposition under harsh reaction conditions.[1]

    • Air Oxidation: The reaction mixture, particularly at elevated temperatures, may be susceptible to air oxidation, leading to the formation of colored, polymeric materials.

    • Excessive Acidity or Basicity: While acid or base catalysis is often necessary, excessively strong conditions can promote unwanted side reactions.

  • Troubleshooting Strategies:

    • Optimize Catalyst Concentration: If using an acid catalyst like sulfuric acid or p-toluenesulfonic acid, perform a catalyst loading study to find the optimal concentration that promotes the desired reaction without causing excessive degradation.

    • Temperature Control: Avoid excessively high temperatures. If the reaction requires heating, try to maintain the lowest possible temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, which can minimize the formation of degradation products.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Gradual Addition of Reagents: Adding one of the reagents slowly to the reaction mixture can help to control the reaction exotherm and minimize the concentration of reactive intermediates that could lead to polymerization.

Q3: I am struggling with the purification of my final pyrazolo[1,5-a]pyridine derivative. It seems to be co-eluting with a persistent impurity on my silica gel column. What are my options?

A3: Purification can indeed be a significant bottleneck. If standard silica gel chromatography is not effective, consider the following strategies:

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be effective for purifying basic compounds like pyrazolo[1,5-a]pyridines, which may interact too strongly with acidic silica gel.

    • Reverse-Phase Chromatography: If your compound and impurity have different polarities, reverse-phase chromatography (e.g., using a C18-functionalized silica) can provide a different selectivity and achieve separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and often scalable purification technique. Screen a variety of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

  • Acid-Base Extraction: Since the pyrazolo[1,5-a]pyridine core contains basic nitrogen atoms, you can often use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.

  • Preparative HPLC: For small-scale purifications of high-value compounds, preparative high-performance liquid chromatography (HPLC) can offer excellent resolution.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common synthetic routes to pyrazolo[1,5-a]pyridine derivatives.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of functionalized pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[5][6]

Materials:

  • N-aminopyridine derivative

  • α,β-Unsaturated carbonyl compound (e.g., chalcone)

  • N-Methylpyrrolidone (NMP)

  • Oxygen (balloon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol).

  • Add N-Methylpyrrolidone (NMP) (5 mL) to the flask.

  • Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the NMP.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyridine via Cyclocondensation

This protocol outlines a general method for the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of a 5-aminopyrazole with a 1,3-diketone.[1]

Materials:

  • 5-Aminopyrazole derivative

  • 1,3-Diketone (e.g., acetylacetone)

  • Glacial acetic acid

  • Sulfuric acid (catalytic amount)

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the 5-aminopyrazole (1.0 mmol) and the 1,3-diketone (1.1 mmol) in glacial acetic acid (10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for the required time (typically 2-8 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water (50 mL).

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Data & Diagrams

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis
Synthetic MethodStarting MaterialsCatalyst/ReagentSolventTemperatureTypical YieldsReference
[3+2] CycloadditionN-Aminopyridine, α,β-Unsaturated KetoneO₂NMPRoom Temp.60-95%[5]
Cyclocondensation5-Aminopyrazole, 1,3-DiketoneH₂SO₄Acetic AcidReflux70-90%[1]
Microwave-Assisted5-Aminopyrazole, β-Halovinyl AldehydePdCl₂(PPh₃)₂Solvent-free120 °C75-85%[1]
Cross-dehydrogenative CouplingN-Amino-2-iminopyridine, β-KetoesterO₂, Acetic AcidEthanol130 °C80-95%[4][7]
Diagrams

Below are diagrams illustrating key concepts and workflows discussed in this guide.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-Aminopyridine N-Aminopyridine Ylide N-Iminopyridinium Ylide N-Aminopyridine->Ylide In situ generation Dipolarophile α,β-Unsaturated Carbonyl Compound Cycloadduct Cycloadduct Dipolarophile->Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine Oxidation/ Aromatization

Caption: General mechanism for the [3+2] cycloaddition synthesis.

troubleshooting_workflow start Low Product Yield cond_check Check Reaction Conditions start->cond_check sm_check Verify Starting Material Purity start->sm_check stoich_check Confirm Stoichiometry start->stoich_check temp_opt Optimize Temperature cond_check->temp_opt solv_opt Screen Solvents cond_check->solv_opt cat_opt Check Catalyst Activity cond_check->cat_opt purify_sm Purify Starting Materials sm_check->purify_sm adjust_stoich Adjust Reactant Ratios stoich_check->adjust_stoich success Improved Yield temp_opt->success solv_opt->success cat_opt->success purify_sm->success adjust_stoich->success

Caption: Troubleshooting workflow for low product yield.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science.
  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temper
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphon
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online.
  • New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

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Pyrazolo[1,5-a]pyridin-3-ylmethanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[1,5-a]pyridin-3-ylmethanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound (CAS No. 117782-76-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and effective use of this valuable heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1]

This guide provides answers to common questions and troubleshoots potential issues related to the storage, handling, and stability of this compound.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from improper storage or degradation of the compound.

Q1: My once off-white solid has developed a yellow or brownish tint. What does this color change indicate, and is the compound still usable?

A1: A change in color is a primary visual indicator of chemical degradation. For heterocyclic alcohols like this compound, this discoloration is often due to oxidation or prolonged exposure to light. The pyridine-like structure can be susceptible to oxidation, and the benzylic-like alcohol moiety is a potential site for transformation into a chromophoric (color-absorbing) aldehyde or carboxylic acid.

Causality: The extended π-system of the pyrazolo[1,5-a]pyridine ring, when conjugated with newly formed carbonyl groups (aldehydes/ketones), can shift light absorption into the visible spectrum, resulting in a yellow or brown appearance. This is a known issue with related compounds like 3-Pyridinemethanol, which is also light-sensitive.[2]

Recommendation: Do not assume the material is unusable, but proceed with caution. Before use in a reaction, you must re-qualify the material's purity.

  • Thin-Layer Chromatography (TLC): Perform a quick TLC analysis comparing the discolored material to a reference standard if available. The appearance of new, more polar spots (which may stick to the baseline) can indicate the formation of carboxylic acids or other degradation products.

  • Purity Analysis: Use LC-MS or ¹H NMR to quantify the level of impurity. If the purity has dropped significantly below the required specification (e.g., >95%), the material should either be purified (e.g., by column chromatography or recrystallization) or discarded.

Q2: I am observing unexpected peaks in my ¹H NMR or LC-MS analysis of an older batch of the compound. What are these impurities likely to be?

A2: The most probable degradation pathway for this compound is the oxidation of the primary alcohol.

  • Likely Impurity 1: Pyrazolo[1,5-a]pyridine-3-carbaldehyde. This is the product of partial oxidation. In the ¹H NMR spectrum, you would expect to see the disappearance of the alcohol proton (-OH) and the methylene protons (CH₂-OH, typically around 4.7 ppm) and the appearance of a new aldehyde proton signal significantly downfield (typically 9-10 ppm).

  • Likely Impurity 2: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. This is the product of full oxidation. In the ¹H NMR, the methylene signal will be absent, and a very broad carboxylic acid proton signal may appear far downfield (>10 ppm), though it is often not observed. In LC-MS, you would detect a mass corresponding to an additional oxygen atom (M+16).

These oxidative processes can be catalyzed by exposure to atmospheric oxygen, light, or trace metal impurities.

Q3: My reaction yield is significantly lower when using an older stock of this compound compared to a fresh bottle. Could compound stability be the cause?

A3: Absolutely. If the compound has degraded, its effective molar quantity is reduced, leading directly to lower yields of your desired product. Furthermore, the degradation products themselves could potentially interfere with your reaction by consuming reagents, poisoning catalysts, or participating in unwanted side reactions.

Self-Validating Protocol: Before committing a significant amount of other valuable materials to a large-scale reaction, it is critical to re-qualify any aged stock of this reagent.

Protocol: Re-qualification of an Aged Sample of this compound
  • Visual Inspection: Note any change in color or physical form (e.g., clumping due to moisture absorption).

  • Solubility Check: Ensure the material dissolves as expected in your chosen solvent. Poor solubility can indicate the formation of polymeric byproducts or insoluble salts.

  • ¹H NMR Analysis:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a standard ¹H NMR spectrum.[3]

    • Integrate the peaks corresponding to the core structure against the methylene (-CH₂OH) protons. A decrease in the integration of the methylene peak relative to the aromatic protons is a quantitative indicator of degradation at that position.

    • Scan for the characteristic impurity peaks as described in Q2.

  • Purity Assessment (LC-MS):

    • Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analyze via a standard reverse-phase LC-MS method.

    • Determine the purity by integrating the peak area of the parent mass versus any impurity peaks.

  • Decision: Based on the purity data, decide if the material is suitable for your experiment, requires purification, or should be discarded.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: While some suppliers may indicate room temperature storage is acceptable for short periods, this is not ideal for ensuring long-term stability.[1] Drawing from best practices for analogous heterocyclic alcohols and related pyrazolo[1,5-a]pyridine structures, we recommend a multi-faceted approach to preservation.[2][4]

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerator)Slows the rate of potential decomposition reactions (e.g., oxidation, dimerization). The compound's low melting point (44-46 °C) also makes refrigeration a prudent choice to prevent any sintering.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, which are key drivers of oxidative degradation and hydrolysis. The compound is likely hygroscopic, similar to other pyridine-methanols.[2]
Light Amber/Opaque ContainerProtects the light-sensitive heterocyclic ring system from photolytic degradation.
Container Tightly Sealed VialPrevents ingress of moisture and oxygen. A vial with a PTFE-lined cap is recommended.[5][6]

Summary Table of Storage Recommendations

Q2: Is this compound sensitive to moisture (hygroscopic)?

A2: While specific hygroscopicity data for this exact molecule is not widely published, its structure, containing a polar alcohol group and nitrogen heteroatoms, makes it highly likely to be hygroscopic. Similar compounds like 3-Pyridinemethanol are known to absorb moisture from the air.[2] Absorbed water can act as a medium for degradation reactions and can interfere with moisture-sensitive downstream chemistry (e.g., reactions involving Grignard reagents or lithium aluminum hydride). Always store in a desiccator or a dry box and handle quickly.

Q3: What is the proper way to handle the compound on the lab bench?

A3: Proper handling is crucial to prevent contamination and degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere: If possible, handle the solid in a glovebox or under a positive pressure stream of an inert gas (e.g., argon).

  • Ventilation: Always handle this chemical in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[6][7]

  • Dispensing: Use clean spatulas for dispensing. Do not return any unused material to the original container to avoid cross-contamination.

  • Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing and returning it to cold storage.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when encountering a potential stability issue with this compound.

G start Observation of Anomaly (e.g., Color Change, Low Yield, Unexpected Analytical Signal) check_purity Step 1: Analytical Verification (TLC, ¹H NMR, LC-MS) start->check_purity assess Step 2: Purity Assessment check_purity->assess purity_ok Purity > 95%? assess->purity_ok use Decision: Proceed with Experiment purity_ok->use  Yes purity_ok->invis  No purify Decision: Purify Material (Column Chromatography, Recrystallization) discard Decision: Discard and Use New Batch invis->purify invis->discard

Caption: Troubleshooting workflow for assessing compound stability.

References

  • This compound. MySkinRecipes. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Alcohol Adducts of N-Heterocyclic Carbenes: Latent Catalysts for the Thermally-Controlled Living Polymerization of Cyclic Esters.
  • Heterocyclic Chemistry. University of Leeds. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of pyrazolo[1,5-a]-1,3,5-triazine libraries.
  • The construction of N‐heterocycles from alcohols through AD or BH processes.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
  • Novel[1][4][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alter
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

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Technical Support Center: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sonochemical synthesis of pyrazolo[1,5-a]pyridine derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of sonochemistry to improve the efficiency and yield of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are privileged structures in drug discovery, and their synthesis is of considerable interest. Ultrasound irradiation offers a potent alternative to conventional heating, often leading to dramatically reduced reaction times, milder conditions, and improved yields through the phenomenon of acoustic cavitation.[1][2][3]

This guide provides practical, field-tested advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the sonochemical synthesis of pyrazolo[1,5-a]pyridines, based on established protocols such as the catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with acetylene or alkene derivatives.[4][5]

Problem 1: Low or No Product Yield

Q: I followed the protocol, but my TLC/LC-MS analysis shows very little or no desired product. What could be the issue?

A: This is a common issue that can often be traced back to equipment setup, reaction parameters, or reagent quality.

  • Potential Cause 1: Inefficient Cavitation/Energy Transfer.

    • Suggested Solution & Scientific Rationale: The core of sonochemistry is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles, which creates localized hotspots of extreme temperature and pressure.[1][2] If this energy is not effectively transferred to your reaction medium, the reaction will not proceed efficiently.

      • Positioning: Ensure your reaction flask is placed at the point of maximum energy in your ultrasonic bath (an "anti-node"). You can find this spot by observing where foil degradation is most intense in a simple "foil test" or where surface agitation is highest.

      • Probe Immersion: If using an ultrasonic probe, ensure it is immersed to the correct depth (typically 1-2 cm below the liquid surface) without touching the flask walls. The tip of the probe is where the ultrasonic energy is most intense.[2]

      • Degassing: Dissolved gases can dampen the cavitation effect. Sonicate your solvent for 5-10 minutes before adding reagents to degas it, which allows for more efficient bubble collapse and energy release.

  • Potential Cause 2: Incorrect Reaction Temperature.

    • Suggested Solution & Scientific Rationale: While sonication generates localized heat, the bulk temperature of the reaction mixture is also critical. For the synthesis of pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition, an optimal temperature of around 85 °C has been reported to achieve excellent yields in short timeframes.[4][5]

      • Temperature Control: Use an ultrasonic bath with a built-in heater or place the reaction vessel in a secondary container (e.g., a crystallizing dish) filled with water or oil heated to the target temperature. For probes, a jacketed vessel connected to a circulating bath is ideal for precise temperature control.[6] Prolonged sonication can increase the bulk temperature, so monitoring is essential.[6]

  • Potential Cause 3: Reagent Purity/Stability.

    • Suggested Solution & Scientific Rationale: The starting materials, particularly the 2-imino-1H-pyridin-1-amine derivatives, can be sensitive. Ensure they are pure and have been stored correctly. Impurities can interfere with the reaction pathway. Always use freshly prepared or properly stored starting materials for best results.

Problem 2: Formation of Significant Side Products

Q: My reaction yields the product, but I'm also seeing significant, hard-to-remove impurities. How can I improve the selectivity?

A: Side product formation often points to non-optimal reaction conditions or competing reaction pathways. Sonication can sometimes alter chemoselectivity compared to thermal methods.[7]

  • Potential Cause 1: Over-sonication or Excessive Power.

    • Suggested Solution & Scientific Rationale: The extreme conditions within a collapsing cavitation bubble can sometimes lead to the degradation of starting materials or the desired product, especially with prolonged exposure.

      • Time Optimization: The beauty of sonochemistry is its speed. Reactions are often complete in minutes, not hours.[4][5][8] Monitor the reaction closely by TLC at short intervals (e.g., every 5-10 minutes). Once the starting material is consumed, stop the reaction to prevent product degradation.

      • Power Adjustment: If your sonicator allows, try reducing the power output (amplitude). High power is not always better; it can promote undesired radical pathways. A moderate, consistent power level is often sufficient.

  • Potential Cause 2: Incorrect Solvent Choice.

    • Suggested Solution & Scientific Rationale: The choice of solvent is critical as it influences the cavitation threshold and the solubility of reactants. For the catalyst-free synthesis of pyrazolo[1,5-a]pyridines, acetonitrile has been shown to be an excellent solvent, providing superior yields compared to ethanol, methanol, or DMF.[4][5] Using a suboptimal solvent can lead to poor yields and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which ultrasound improves the synthesis of pyrazolo[1,5-a]pyridines?

A: Ultrasound accelerates the reaction primarily through the physical effects of acoustic cavitation.[1][2] When microscopic bubbles violently collapse in the liquid, they generate transient "hotspots" with temperatures reaching several thousand degrees and pressures exceeding a thousand atmospheres.[1][3] This intense energy input, along with the powerful shockwaves and microjets created, enhances mass transfer and dramatically increases the rate of the key [3+2] cycloaddition reaction, allowing it to proceed rapidly and often without the need for a catalyst.[4][5]

Q2: How does sonochemical synthesis compare to conventional heating for this reaction?

A: The advantages are significant, particularly in terms of efficiency. A comparative study on a model reaction provides clear evidence.

ParameterSonochemical Method (85 °C)Conventional Heating (Reflux)
Reaction Time 20 minutes3 hours
Yield 95%80%
Catalyst Not requiredNot required
Data synthesized from a representative synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester.[4][5]

The sonochemical approach offers a >9-fold reduction in reaction time while simultaneously increasing the yield.[4][5]

Q3: What are the critical safety precautions for sonochemical experiments?

A: Safety is paramount.

  • Hearing Protection: High-power ultrasonic devices operate in the 20-40 kHz range, which can be audible and damaging to hearing over long periods. Always operate high-power probes within a sound-abating enclosure.

  • Solvent Volatility: Be mindful of the bulk temperature increase, especially when using low-boiling-point solvents. Ensure your reaction vessel is appropriately sealed or equipped with a condenser to prevent solvent evaporation and potential exposure to flammable vapors.

  • Glassware Integrity: The intense vibrations can cause stress in glassware. Inspect your reaction flask for any cracks or star fractures before starting the experiment. Never allow the ultrasonic probe tip to make direct contact with the glass.

Q4: How do I select the appropriate sonication equipment?

A: The choice depends on your scale.

  • Ultrasonic Cleaning Bath: Suitable for small-scale feasibility studies and initial screening (typically <100 mL).[1] Energy transfer is less efficient, and temperature control can be poor, but it is a readily accessible option.[1][2]

  • Ultrasonic Probe (Horn Sonicator): The preferred tool for laboratory synthesis (up to several liters).[2] It delivers energy directly into the medium, offering much higher power and precise control over parameters like amplitude and pulsing. This is the equipment used in most optimized literature procedures.[8]

Experimental Protocols & Visualizations

General Experimental Protocol

This protocol is adapted from a validated, catalyst-free synthesis of pyrazolo[1,5-a]pyridine derivatives.[4][5]

Step 1: Reactant Preparation

  • In a 50 mL round-bottom flask, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol).

Step 2: Solvent Addition

  • Add acetonitrile (30 mL) to the flask.

Step 3: Sonication

  • Place the flask in an ultrasonic bath pre-heated to 85 °C, ensuring the liquid level inside the flask is below the water level of the bath.

  • Alternatively, immerse an ultrasonic probe into the solution.

  • Sonicate the mixture for 20 minutes at a constant temperature of 85 °C (a power of ~110 W is often cited for probe sonicators).[4][5]

Step 4: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 5: Product Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Step 6: Characterization

  • Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5][9][10]

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Sonochemical Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis reactants Combine Reactants: - 2-imino-1H-pyridin-1-amine (10 mmol) - Acetylene Derivative (10 mmol) solvent Add Solvent: Acetonitrile (30 mL) reactants->solvent sonication Sonicate Mixture - Temp: 85 °C - Time: 20 min solvent->sonication tlc Monitor by TLC sonication->tlc cool Cool to RT tlc->cool filter Filter Solid Product cool->filter wash Wash with Ethanol filter->wash recrystallize Recrystallize wash->recrystallize analysis Characterization (NMR, MS, IR) recrystallize->analysis

Caption: Workflow for sonochemical synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Decision Tree

G start Low / No Yield cause1 Inefficient Energy Transfer? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Reagent Quality Issue? start->cause3 sol1 Check Equipment Setup: - Flask Position / Probe Depth - Degas Solvent cause1->sol1 Yes sol2 Verify & Control Bulk Temp: Target ~85 °C cause2->sol2 Yes sol3 Use High-Purity Starting Materials cause3->sol3 Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Al-Warhi, T., El-Gaber, M. A., Shaaban, M. R., & El-Taweel, F. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7384–7397. [Link]
  • Al-Warhi, T., El-Gaber, M. A., Shaaban, M. R., & El-Taweel, F. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]
  • Buriol, L., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry, 20(5), 1139-1143. [Link]
  • Martins, M. A. P., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation.
  • da Silva, F. M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. [Link]
  • Patel, H., et al. (2016).
  • Wieczorek, M., et al. (2021).
  • Li, Y., et al. (2021). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Rao, D. E. P., et al. (2022). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α.
  • Gomaa, M. A. M. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Gomaa, M. A. M., & Ali, M. M. (2020). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 13(11), 8049-8061. [Link]
  • Organic Chemistry Portal. Sonochemistry. [Link]
  • Patil, S. B., et al. (2012). Sonochemistry: The effect of sonic waves on chemical systems. Journal of Chemical and Pharmaceutical Research. [Link]
  • Request PDF. Ultrasound Irradiation in Heterocycle Synthesis: An Overview. [Link]
  • Patil, P. B., et al. (2018). Optimization of reaction conditions for the synthesis of pyrazolopyridine.
  • Organic Chemistry Portal. Pyrazolo[1,5-a]pyridine synthesis. [Link]
  • Kumar, P., & Kim, K. H. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(14). [Link]
  • IOSR Journal. (2023). Sonochemistry : Green and Alternative Technique in Organic Synthesis. [Link]
  • Patil, S. G., et al. (2020). Ultrasound-Assisted Efficient Synthesis of Azomethine Derivatives of 1-Phenylimidazo[1,5-a]Pyridine.
  • NIPER hyderabad. (2019). SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY. [Link]
  • Grygorenko, O. O., et al. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds. [Link]
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2888–2899. [Link]
  • Hielscher Ultrasonics. Sonochemical Reactions and Synthesis. [Link]
  • Dwivedi, B. (2024). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Science and Social Science Research. [Link]
  • Wallace, J., & Zhdankin, V. V. (2021). Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. ACS Omega. [Link]

Sources

Technical Support Center: Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the catalyst-free synthesis of pyrazolo[1,5-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmacologically active agents.[1] The shift towards catalyst-free synthetic routes represents a significant advancement in green chemistry, offering benefits such as reduced cost, elimination of toxic metal catalyst contamination, and simplified product purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the most common catalyst-free methodologies, focusing on the underlying mechanisms, practical experimental guidance, and robust troubleshooting strategies to ensure the successful execution of your syntheses.

Core Synthetic Strategies: Mechanisms and Rationale

The majority of catalyst-free syntheses of pyrazolo[1,5-a]pyridines rely on cycloaddition reactions, where the key is the generation of a suitable 1,3-dipole from a pyridine-based precursor.

Strategy 1: [3+2] Cycloaddition of N-Iminopyridinium Ylides

The most prevalent and versatile catalyst-free approach is the [3+2] cycloaddition (or annulation) reaction. This pathway involves an N-iminopyridinium ylide, which acts as a 1,3-dipole, reacting with a dipolarophile such as an alkyne or an electron-deficient alkene.[2] The N-iminopyridinium ylide is typically generated in situ from precursors like N-amino-2-iminopyridines or N-aminopyridinium salts.

The reaction between a 1-amino-2(1H)-pyridine-2-imine derivative and an alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) proceeds via a concerted [3+2] annulation process.[3] The exocyclic amino group of the imine derivative initiates a nucleophilic attack on one of the sp-hybridized carbons of the alkyne. This is followed by a cyclization step and subsequent aromatization to yield the stable pyrazolo[1,5-a]pyridine core.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 1-Amino-2-iminopyridine Derivative P1 Nucleophilic Attack (Exocyclic N on Alkyne C) R1->P1 R2 Alkyne/Alkene Dipolarophile R2->P1 P2 Concerted [3+2] Cycloaddition P1->P2 Formation of Intermediate P3 Aromatization P2->P3 Prod Pyrazolo[1,5-a]pyridine P3->Prod

Caption: Concerted [3+2] Cycloaddition Workflow.

Strategy 2: Oxidative Cross-Dehydrogenative Coupling (CDC)

An alternative catalyst-free strategy involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction. This method is effective for reacting N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][4] The proposed mechanism involves an oxidative C(sp³)–C(sp²) dehydrogenative coupling, promoted by acetic acid, followed by a dehydrative cyclization step.[1] This approach is notable for its high atom economy and reliance on green oxidants (O₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for these catalyst-free reactions?

The primary precursors are derivatives of N-aminated pyridines. The two most common classes are:

  • 1-Amino-2(1H)-pyridine-2-imines: These are highly effective starting materials that can be synthesized in a two-step sequence from arylethylidenemalononitriles.[2] They react readily with dipolarophiles like acetylenedicarboxylates and acrylates.

  • N-Aminopyridinium Salts: These salts are often used to generate the reactive N-iminopyridinium ylide intermediate in situ. They are versatile and can react with a wide range of alkynes and electron-deficient alkenes.[5][6][7]

Q2: What is the role of sonication, and how does it compare to conventional heating?

Sonication serves as an alternative energy source that can significantly accelerate the reaction. In the [3+2] cycloaddition of 1-amino-2-iminopyridines with alkynes, applying ultrasonic irradiation (e.g., 85 °C, 110 W) can reduce reaction times from hours (with conventional reflux) to minutes (e.g., 20 minutes) while often providing higher yields.[2][3] This efficiency is attributed to the formation and collapse of cavitation bubbles, which generate localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.

Q3: Which solvents are recommended for these reactions?

The choice of solvent is critical and depends on the specific reactants. For the [3+2] cycloaddition of 1-amino-2-iminopyridines with acetylenedicarboxylates, acetonitrile has been shown to be a highly effective solvent when using either thermal heating or sonication.[2][3] Other polar solvents like ethanol can also be used, though they may result in slightly lower yields or longer reaction times.[2] For oxidative CDC reactions, acetic acid can serve as both the solvent and a promoter of the reaction.[1][4]

Q4: Can this method tolerate a wide range of functional groups?

Yes, catalyst-free methods, particularly the [3+2] cycloaddition, have demonstrated good tolerance for a variety of functional groups on the pyridine and dipolarophile precursors. This includes electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂, -CN) groups on aryl substituents.[2][3] This tolerance makes the methodology highly valuable for creating diverse libraries of pyrazolo[1,5-a]pyridines for screening purposes.

Troubleshooting Guide

This section addresses common issues encountered during catalyst-free pyrazolo[1,5-a]pyridine synthesis.

Issue Probable Cause(s) Recommended Solutions & Actions
1. Low or No Product Yield A. Impure Starting Materials: Impurities in the N-amino-2-iminopyridine or dipolarophile can inhibit the reaction.Verify Purity: Confirm the purity of your starting materials using ¹H NMR, ¹³C NMR, or mass spectrometry. Recrystallize or purify via column chromatography if necessary.[8]
B. Suboptimal Reaction Conditions: The reaction may be sensitive to temperature and time.Optimize Temperature & Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC). If no conversion is observed, gradually increase the reflux temperature or extend the reaction time.[8] For thermally sensitive compounds, consider sonication as a lower-bulk temperature alternative.[2]
C. Inefficient Energy Input: Conventional heating may be insufficient for certain substrate combinations.Switch to Sonication: If available, use an ultrasonic bath. A typical condition is 20 minutes at 85 °C.[2][3] This can dramatically improve yields and reduce reaction times compared to several hours of reflux.
2. Formation of Multiple Products / Regioisomers A. Use of Unsymmetrical Reagents: Reacting an unsymmetrical N-aminopyridinium ylide with an unsymmetrical alkyne can lead to the formation of two distinct regioisomers.[2]Strategic Precursor Selection: To ensure high regioselectivity, use specifically designed precursors like asymmetric 1-amino-2(1H)-pyridine-2-imines, which can direct the cycloaddition to favor a single isomer.[2]
B. Competing Reaction Pathways: Side reactions can consume starting materials and generate impurities.Modify Reaction Conditions: Lowering the reaction temperature may favor the desired thermodynamic product over kinetic side products.[9] Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar) if your substrates are sensitive to air oxidation.
3. Product is Difficult to Purify A. Incomplete Reaction: The presence of unreacted starting materials complicates purification.Drive to Completion: Use TLC to monitor the reaction until the limiting reagent is fully consumed. Consider extending the reaction time or using sonication.
B. Formation of Tars or Baseline Material: High temperatures over extended periods can lead to substrate or product decomposition.Reduce Reaction Time/Temperature: The use of sonication can often prevent decomposition by significantly shortening the required reaction time.[2][3] If using thermal heating, find the minimum temperature and time required for full conversion.
C. Co-elution of Product and Impurities: Similar polarities can make chromatographic separation challenging.Optimize Chromatography: Screen different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) for column chromatography. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., acetonitrile or ethanol) is an excellent method to obtain highly pure material.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-2-iminopyridine Precursors

This protocol describes the synthesis of the key starting material, 1-amino-2(1H)-pyridine-2-imine derivatives, as reported by Ibrahim et al.[2]

Caption: Workflow for 1-Amino-2-iminopyridine Synthesis.

  • Step 1: React arylethylidenemalononitriles with dimethylformamide dimethyl acetal (DMF-DMA) to afford the corresponding enaminonitriles.

  • Step 2: React the enaminonitrile intermediate with hydrazine hydrate in refluxing ethanol to obtain the target 1-amino-2(1H)-pyridine-2-imine derivatives.

Protocol 2: Catalyst-Free Synthesis of Pyrazolo[1,5-a]pyridines via Sonication

This is a general and highly efficient procedure for the [3+2] cycloaddition.[2][3]

  • Reactant Preparation: In a suitable reaction vessel, combine the 1-amino-2-iminopyridine derivative (1.0 eq., e.g., 10 mmol) and the appropriate acetylene derivative (e.g., DMAD, 1.0 eq., 10 mmol).

  • Solvent Addition: Add acetonitrile (approx. 30 mL for a 10 mmol scale).

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for approximately 20 minutes at a controlled temperature of 85 °C.

  • Reaction Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • The solid product that forms should be collected by filtration.

    • Wash the collected solid with cold ethanol.

    • Dry the solid product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to yield the pure pyrazolo[1,5-a]pyridine derivative.

Data Summary: Representative Yields

The following table summarizes yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives via the catalyst-free sonochemical method.[2]

EntryPhenyl Substituent (at C5)Acetylene DerivativeProductYield (%)
14-MethoxyphenylDimethyl Acetylenedicarboxylate5c90%
24-NitrophenylDimethyl Acetylenedicarboxylate5f89%
34-ChlorophenylDiethyl Acetylenedicarboxylate5j91%
4PhenylEthyl Propiolate5m88%

References

  • Ibrahim, H. M., El-Sayed, N. N., El-Badry, O. M., El-Wareth, A. S., Behbehani, H., & Ibrahim, M. N. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7234–7249. [Link]
  • Gvozdik, N., Smirnov, A., Tabatchnikova, A., Balova, I., & Vasilevsky, S. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • Ibrahim, H. M., Behbehani, H., El-Kandry, H. M., & El-Badry, O. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13847. [Link]
  • Ibrahim, H. M., El-Sayed, N. N., El-Badry, O. M., El-Wareth, A. S., Behbehani, H., & Ibrahim, M. N. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines.
  • RSC Publishing. (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]
  • Johnston, K. A., Allcock, R. W., Jiang, Z., Collier, I. D., Blakli, H., Rosair, G. M., Bailey, P. D., Morgan, K. M., Kohno, Y., & Adams, D. R. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6(1), 105-113. [Link]
  • Ibrahim, H. M., Behbehani, H., El-Kandry, H. M., & El-Badry, O. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • Wu, Y., Sun, Z., & He, Y. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1546–1551. [Link]
  • Liu, X., Ma, S., Yan, S., Shi, X., Li, S., Ma, Y., & Cao, H. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights.

Sources

Troubleshooting pyrazolo[1,5-a]pyridine cycloaddition reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are privileged structures in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The most common synthetic route, the [3+2] cycloaddition of an N-iminopyridinium ylide with a suitable dipolarophile (alkene or alkyne), is powerful but can be prone to issues.[2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of these reactions and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide for Common Issues

This section addresses the most common challenges encountered during pyrazolo[1,5-a]pyridine cycloaddition reactions, organized by symptom.

Problem: Low or No Product Yield

Low product yield is a frequent and frustrating issue. The root cause can often be traced to one of several key areas: reactant quality, reaction conditions, or catalyst efficacy.

Q1: My reaction is sluggish, and the yield is very low. Where should I start troubleshooting?

Answer: A systematic approach is crucial. Begin by verifying the fundamentals of your setup before moving to more complex variables.

1. Purity of Starting Materials: The purity of your N-aminopyridinium salt and the dipolarophile is paramount. Impurities can inhibit catalysts or participate in side reactions.[4]

  • Recommendation: Ensure reactants are of high purity. If necessary, recrystallize or purify the starting materials before use. For N-heterocycles, which can be hygroscopic, ensure they are thoroughly dried.[5]

2. Reaction Conditions (Solvent, Temperature, Time): These three parameters are deeply interconnected and can dramatically influence reaction outcomes.

  • Solvent Effects: The solvent must solubilize reactants while favoring the desired reaction kinetics. A solvent screen is highly recommended. Common choices include ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[3][4] In some catalyst-free systems, acetonitrile has been shown to be particularly effective.[6][7] More polar solvents like DMSO can sometimes lead to full conversion where others fail.[3]

  • Temperature Optimization: While some cycloadditions proceed at room temperature, many require heating to overcome the activation energy barrier.[4][8] However, excessive heat can cause degradation of starting materials or products.[3]

  • Reaction Monitoring: Do not rely on a fixed reaction time from a literature precedent. Use Thin-Layer Chromatography (TLC) to track the consumption of your limiting reagent and the formation of the product to identify the optimal reaction time.[4]

3. Catalyst Selection and Loading: The choice and amount of catalyst can be the difference between a failed reaction and a high-yielding one.

  • Catalyst Screening: While many reactions proceed without a catalyst, some systems benefit from additives.[6][7] For oxidative cycloadditions, Lewis acids like Fe(NO₃)₃ have been shown to be effective where other iron salts (FeCl₃, FeSO₄) or copper salts were not.[3][9] In other syntheses, simple acidic catalysts like acetic acid are used.[4][10][11]

  • Catalyst Loading: The amount of catalyst is critical. For example, in one study, 10 mol% of Fe(NO₃)₃ was found to be optimal, as 5 mol% did not lead to full conversion and increasing to 20 mol% offered no benefit.[3]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low Yield Issue purity Verify Starting Material Purity start->purity Start Here conditions Optimize Reaction Conditions purity->conditions Purity OK? sub_purity Recrystallize/Purify Reactants purity->sub_purity catalyst Screen Catalyst & Loading conditions->catalyst Conditions Optimized? sub_conditions Screen Solvents (MeCN, DMSO, EtOH) Optimize Temperature conditions->sub_conditions monitoring Implement Rigorous Reaction Monitoring (TLC) catalyst->monitoring Catalyst System Chosen? sub_catalyst Try Metal-Free vs. Lewis Acid (e.g., Fe(NO3)3) Optimize mol% catalyst->sub_catalyst success Yield Improved monitoring->success Endpoint Determined?

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Regioisomers or Other Side Products

The formation of a complex product mixture is a common challenge, especially when using unsymmetrical starting materials. This complicates purification and reduces the yield of the desired product.

Q2: My reaction produces multiple isomers. How can I improve regioselectivity?

Answer: Regioselectivity in [3+2] cycloadditions is dictated by the electronic and steric properties of both the ylide and the dipolarophile.

  • Understand the Controlling Factors: The reaction between an N-iminopyridinium ylide and an unsymmetrical alkyne can theoretically produce two different regioisomers. The preferred isomer is often determined by the alignment of molecular orbitals (FMO theory). However, practical outcomes can be influenced by reaction conditions.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different isomers. A systematic solvent screen can sometimes reveal conditions that favor one isomer over another.[12]

  • Catalyst Influence: While many of these reactions are catalyst-free, the presence of a Lewis acid or other catalyst can alter the electronic nature of the reactants and thus influence the regiochemical outcome.[4] It is advisable to consult the literature for cycloadditions involving substrates similar to your own.[4]

  • Structural Confirmation: If you obtain a single isomer but are unsure of its structure, definitive confirmation often requires X-ray crystallography or advanced NMR techniques (e.g., NOESY). Several studies have relied on X-ray analysis to confirm regioselectivity.[3][6][7]

Q3: I'm seeing unexpected byproducts in my reaction mixture. What are the likely side reactions?

Answer: Besides regioisomers, other side reactions can occur.

  • Ylide Decomposition: The N-iminopyridinium ylide intermediate can be unstable under harsh conditions (e.g., high heat), leading to decomposition pathways.

  • Michael Addition: When using α,β-unsaturated carbonyl compounds, a competitive Michael addition can sometimes occur.

  • Starting Material Decomposition: Overly aggressive conditions, such as using strong acids like TFA in excess, can lead to side reactions with the starting N-aminopyridine itself.[10][11]

Problem: Difficulty with Product Purification

Even with a successful reaction, isolating the pure pyrazolo[1,5-a]pyridine can be challenging due to its unique chemical properties.

Q4: My product is streaking badly on the TLC plate and is difficult to separate by column chromatography. What can I do?

Answer: This is a classic sign of a polar, basic compound interacting strongly with the acidic silica gel.

  • Compound Instability on Silica: First, check if your compound is stable on silica gel. Spot your crude material on a TLC plate, wait 15-30 minutes, and then elute it. If the spot has degraded or changed, standard silica gel chromatography is not suitable. Consider using a less acidic stationary phase like alumina or deactivated silica gel.[13]

  • Mobile Phase Optimization:

    • Increase Polarity: If your compound is not moving from the baseline, you need a more polar eluent. Gradually increase the percentage of a polar solvent like ethyl acetate in a hexane/ethyl acetate system. If that is insufficient, adding a small amount of methanol may be necessary.[13]

    • Add a Basic Modifier: To reduce streaking (tailing), add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.

  • Alternative Purification Methods:

    • Reverse-Phase Chromatography: If your compound is highly polar, consider using reverse-phase chromatography with a C18 column and a mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid.[13]

    • Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable method for purification.[3]

Parameter Recommendation for Normal Phase (Silica Gel) Recommendation for Reverse Phase (C18)
Stationary Phase Silica Gel (standard), Alumina (for acid-sensitive compounds)C18-functionalized Silica
Mobile Phase Start with Hexane/Ethyl Acetate gradient.Start with Water/Acetonitrile or Water/Methanol gradient.
Common Additive 0.5-1% Triethylamine (NEt₃) to reduce tailing of basic compounds.0.1% Formic Acid or TFA to improve peak shape.
Best For Moderately polar to non-polar compounds.Polar to very polar compounds.

Table 1: Guidance for selecting a chromatographic purification method.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the general mechanism for the [3+2] cycloaddition to form pyrazolo[1,5-a]pyridines?

Answer: The most common pathway involves three key steps:

  • Ylide Formation: An N-aminopyridinium salt is treated with a base (e.g., K₂CO₃) to deprotonate the exocyclic amino group, generating a reactive N-iminopyridinium ylide. This ylide is a 1,3-dipole.

  • Cycloaddition: The 1,3-dipole reacts with a dipolarophile (e.g., an alkyne or alkene) in a concerted or stepwise [3+2] cycloaddition to form a dihydropyrazolopyridine intermediate.

  • Aromatization: The non-aromatic intermediate is then oxidized to form the final, stable pyrazolo[1,5-a]pyridine product. This oxidation can occur spontaneously (e.g., by air/O₂) or be promoted by an added oxidizing agent.[8]

G start N-Aminopyridinium Salt ylide N-Iminopyridinium Ylide (1,3-Dipole) start->ylide + Base - H+ inv1 ylide->inv1 dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->inv1 intermediate Dihydropyrazolo- pyridine Intermediate product Pyrazolo[1,5-a]pyridine (Aromatic Product) intermediate->product [Oxidation] inv1->intermediate [3+2] Cycloaddition inv2

Caption: Simplified mechanism of pyrazolo[1,5-a]pyridine formation.

Q6: Can these reactions be performed under metal-free conditions?

Answer: Yes. Many modern protocols for pyrazolo[1,5-a]pyridine synthesis are designed to be metal-free. One effective method involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated compounds in N-methylpyrrolidone (NMP) as the solvent, using molecular oxygen as the terminal oxidant at room temperature.[8] This approach is environmentally friendly and avoids potential metal contamination in the final product.

Q7: I've seen reports using sonication. What is the advantage of this technique?

Answer: Ultrasonic irradiation can significantly enhance reaction rates and improve yields. The phenomenon, known as acoustic cavitation, creates localized hot spots with intense pressure and temperature, which can dramatically accelerate the reaction.[7] In some cases, sonication has been shown to increase the yield of pyrazolo[1,5-a]pyridine synthesis from ~70% under conventional heating to over 90% in a shorter time, all without the need for a catalyst.[6][7]

Q8: How do I choose the best catalyst or additive?

Answer: The choice depends entirely on your specific substrates and reaction type.

  • For sluggish oxidative cycloadditions: If air oxidation is too slow, a redox-active additive may be needed. Fe(NO₃)₃ has proven effective for promoting the cycloaddition of alkynylphosphonates.[3][9]

  • For cross-dehydrogenative coupling (CDC) reactions: Simple organic acids like acetic acid can promote the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, using O₂ as the oxidant.[10][11]

  • For cascade reactions: Some multi-step, one-pot syntheses may require a combination of catalysts, such as a palladium catalyst for an initial alkenylation followed by a silver salt to mediate the final cyclization.[14]

Catalyst/Additive System Reaction Type Typical Substrates Reference
None (Catalyst-Free)Thermal or Sonochemical [3+2] CycloadditionN-imino-1H-pyridin-1-amines + Acetylenedicarboxylates[6][7]
Fe(NO₃)₃·9H₂OOxidative [3+2] CycloadditionN-aminopyridinium salts + Alkynylphosphonates[3][9]
Acetic Acid (AcOH) / O₂Cross-Dehydrogenative CouplingN-amino-2-iminopyridines + β-dicarbonyl compounds[10][11]
PIDA (Hypervalent Iodine)Regioselective [3+2] CycloadditionN-aminopyridinium ylides + Electron-deficient alkenes[15]
Pd(OAc)₂ / Ag(I) SaltCascade Alkenylation/CyclizationN-iminopyridinium ylides + Alkenyl iodides[14]

Table 2: Comparison of selected catalyst systems for pyrazolo[1,5-a]pyridine synthesis.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Catalyst-Free [3+2] Cycloaddition

This protocol is adapted from procedures for the reaction of N-amino-2-iminopyridines with activated alkynes.[6][7]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the N-amino-2-iminopyridine derivative (1.0 equiv) and the dialkyl acetylenedicarboxylate (1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., acetonitrile, ~5 mL per mmol of starting material).

  • Reaction:

    • Thermal Method: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.

    • Sonochemical Method: Place the flask in an ultrasonic bath, maintaining an internal temperature of ~85°C.

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2) until the limiting starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under vacuum. The resulting solid or oil is the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization (see Protocol 3).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: Using a capillary tube, carefully spot the plate with:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (RM)

  • Elution: Place the TLC plate in a chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the spots. Allow the solvent to run up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm), where aromatic compounds typically appear as dark spots.[4] Staining with iodine vapor or potassium permanganate can also be effective.[4]

  • Analysis: The reaction is complete when the starting material spot in the RM lane has disappeared. The appearance of a new spot indicates product formation.

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the column is packed uniformly without air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by slowly increasing the percentage of a more polar solvent (e.g., ethyl acetate).[4][13] If the product is basic and shows tailing, add 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Part 4: References

  • MDPI. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. Retrieved from [Link]

  • PubMed Central. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. American Chemical Society. Retrieved from [Link]

  • PubMed Central. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2011). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic-Chemistry.org. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic-Chemistry.org. Retrieved from [Link]

  • ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 2-Substituted Pyrazolo[1,5- a ]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. ResearchGate. Retrieved from [Link]

  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyridine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[1,5-a]pyridine compounds in biological assays. This document provides practical, in-depth troubleshooting advice and detailed protocols to help you navigate these common but often complex issues.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with pyrazolo[1,5-a]pyridine compounds.

Q1: My pyrazolo[1,5-a]pyridine compound dissolved perfectly in DMSO, but precipitated immediately when I added it to my aqueous assay buffer. Why did this happen?

A1: This is a classic and very common issue known as "solvent-shift precipitation." Your compound is likely hydrophobic and has low aqueous solubility.[1] While it readily dissolves in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the addition of this stock solution to an aqueous buffer drastically increases the polarity of the solvent mixture. The DMSO concentration becomes too low to maintain the solubility of your hydrophobic compound, causing it to "crash out" of the solution and form a precipitate.[1][2][3] Many new chemical entities, including heterocyclic compounds, face this challenge.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[5] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[5] It is crucial to perform a DMSO tolerance control experiment for your specific cell line and assay conditions to determine the maximum acceptable concentration.

Q3: Can the pH of my buffer affect the solubility of my pyrazolo[1,5-a]pyridine compound?

A3: Yes, absolutely. The pyrazolo[1,5-a]pyridine scaffold contains nitrogen atoms that can be protonated, meaning its solubility can be highly pH-dependent.[6] Many pyrazolo[1,5-a]pyridine derivatives are weakly basic. In such cases, their solubility will increase in acidic conditions (lower pH) where the molecule becomes protonated and thus more polar. Conversely, in neutral or basic conditions (higher pH), the compound will be in its less soluble, free base form. Therefore, adjusting the pH of your buffer can be a simple and effective way to enhance solubility.[6][7]

Q4: I'm seeing conflicting solubility data for my compound. What's the difference between "kinetic" and "thermodynamic" solubility?

A4: It's important to understand which type of solubility you are measuring as the results can differ significantly.

  • Kinetic solubility is measured by adding a concentrated DMSO stock of your compound to an aqueous buffer and determining the concentration at which precipitation first occurs.[8][9] This method is fast and suitable for high-throughput screening in early drug discovery.[8][10] However, it often overestimates the true solubility because there may not be enough time for the compound to reach its most stable, crystalline form, and it can remain in a supersaturated or amorphous state.[9][11]

  • Thermodynamic solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[8][12] This value is more representative of the compound's intrinsic solubility and is crucial for later stages of drug development.[10]

The discrepancy you are seeing is likely because kinetic solubility values are often higher than thermodynamic solubility values.[9][11]

II. Troubleshooting Guide: Systematic Approaches to Solubility Enhancement

If the basic FAQs did not resolve your issue, this section provides a more in-depth, systematic approach to troubleshooting and enhancing the solubility of your pyrazolo[1,5-a]pyridine compounds.

Decision-Making Workflow for Solubility Issues

The following diagram outlines a logical workflow to follow when you encounter a solubility problem with your pyrazolo[1,5-a]pyridine compound.

Solubility_Troubleshooting Start Compound Precipitates in Aqueous Buffer Check_DMSO Is final DMSO concentration <1%? Start->Check_DMSO Increase_DMSO Increase DMSO (if tolerated by assay) Max: 0.5% for most cells Check_DMSO->Increase_DMSO No Modify_pH Investigate pH Modification (especially for basic pyrazolo[1,5-a]pyridines) Check_DMSO->Modify_pH Yes Still_Ppt1 Still Precipitates? Increase_DMSO->Still_Ppt1 Still_Ppt1->Modify_pH Yes Success Solubility Achieved Still_Ppt1->Success No Still_Ppt2 Still Precipitates? Modify_pH->Still_Ppt2 Use_Cosolvent Introduce a Co-solvent (e.g., PEG 400, Propylene Glycol) Still_Ppt2->Use_Cosolvent Yes Still_Ppt2->Success No Still_Ppt3 Still Precipitates? Use_Cosolvent->Still_Ppt3 Use_Cyclodextrin Use a Solubility Enhancer (e.g., HP-β-CD, SBE-β-CD) Still_Ppt3->Use_Cyclodextrin Yes Still_Ppt3->Success No Use_Cyclodextrin->Success Solubility Achieved Failure Consider Compound Modification or Alternative Formulation Use_Cyclodextrin->Failure Still Precipitates

Caption: Troubleshooting workflow for pyrazolo[1,5-a]pyridine solubility.

In-Depth Strategies

As mentioned, the basic nature of many pyrazolo[1,5-a]pyridines makes pH adjustment a powerful tool.[6][13]

  • Causality: By lowering the pH of the buffer below the pKa of the compound, the nitrogen atoms in the ring system become protonated. This positive charge increases the polarity of the molecule, leading to stronger interactions with water and thus, enhanced solubility.

  • Practical Steps:

    • Determine the pKa of your compound (if not known, assume it is weakly basic).

    • Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

    • Test the solubility of your compound in each buffer.

    • Important: Ensure that the altered pH is compatible with your biological assay (e.g., enzyme activity, cell viability).

Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of hydrophobic compounds.[14][15]

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to your non-polar compound. They can also disrupt the hydrogen bonding network of water, which can further aid in solubilizing the compound.

  • Common Co-solvents and Their Properties:

Co-solventTypical Concentration Range in AssaysAdvantagesDisadvantages
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, commonly used.[16]Can be viscous at higher concentrations.
Propylene Glycol (PG) 1-5%Good solubilizing power.[16]Can have some cytotoxicity at higher concentrations.[17]
Ethanol 0.1-2%Effective for many compounds.Can be more cytotoxic than other co-solvents and may affect protein stability.[5][17]
Glycerol 1-10%Very low toxicity.High viscosity.
  • Self-Validating System: When using a co-solvent, always run a control with the co-solvent alone (at the same final concentration) to ensure it does not interfere with your assay readout.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] They are powerful tools for enhancing the solubility of poorly soluble drugs.[21]

  • Causality: The hydrophobic pyrazolo[1,5-a]pyridine molecule can form an "inclusion complex" by fitting into the hydrophobic core of the cyclodextrin.[19][] The resulting complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions.[18][19]

  • Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity. A very common choice.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, can be used in parenteral formulations.[]
Methyl-β-cyclodextrin (M-β-CD) Also used for cholesterol depletion from cell membranes.[14]
  • Experimental Approach:

    • Prepare a stock solution of the cyclodextrin in your assay buffer.

    • Add your compound (from a DMSO stock) to the cyclodextrin-containing buffer.

    • Vortex or sonicate briefly to facilitate the formation of the inclusion complex.

III. Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Preparation of a Standard 10 mM DMSO Stock Solution

Accurate preparation of the initial stock solution is critical for all subsequent experiments.[23][24][25][26]

  • Calculation:

    • Determine the molecular weight (MW) of your pyrazolo[1,5-a]pyridine compound.

    • Calculate the mass required for your desired volume and concentration. For a 10 mM stock in 1 mL (0.001 L):

      • Mass (g) = 0.010 mol/L * MW (g/mol) * 0.001 L

      • Mass (mg) = Mass (g) * 1000

  • Preparation:

    • Bring the vial of your compound and a bottle of high-purity, anhydrous DMSO to room temperature.

    • Accurately weigh the calculated mass of the compound onto an analytical balance.[27]

    • Transfer the weighed compound to a clean, appropriately sized glass vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but be mindful of compound stability.[28]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-blocking vials to avoid repeated freeze-thaw cycles.[27]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[27]

    • Store at -20°C or -80°C for long-term stability.[27]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to quickly assess the kinetic solubility of your compound.

  • Prepare Compound Plate:

    • In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Prepare Assay Plate:

    • Add your aqueous assay buffer to the wells of a clear 96-well plate.

  • Mixing and Measurement:

    • Transfer a small, fixed volume (e.g., 2 µL) of each compound dilution from the compound plate to the corresponding wells of the assay plate containing the buffer.

    • Mix the plate thoroughly.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Workflow for Stock Solution Preparation and Dilution

Stock_Prep_Workflow Start Start: Prepare Stock Solution Calculate 1. Calculate Mass (for 10 mM stock) Start->Calculate Weigh 2. Weigh Compound (Analytical Balance) Calculate->Weigh Dissolve 3. Dissolve in 100% DMSO (Vortex/Sonicate) Weigh->Dissolve Store 4. Aliquot and Store (-20°C or -80°C) Dissolve->Store Dilution_Start Start: Prepare Working Solution Store->Dilution_Start Dilute 5. Dilute Stock into Aqueous Assay Buffer Dilution_Start->Dilute Check_Ppt 6. Observe for Precipitation Dilute->Check_Ppt Assay_Ready Solution is Ready for Assay Check_Ppt->Assay_Ready No Troubleshoot Precipitation Occurs: Proceed to Troubleshooting Guide Check_Ppt->Troubleshoot Yes

Caption: Workflow for preparing and diluting pyrazolo[1,5-a]pyridine stock solutions.

IV. References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.

  • Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid.

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.

  • Drug delivery strategies for poorly water-soluble drugs. Scilit.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.

  • Stock Solution: From Stock to Dilution: The Art of Preparation. FasterCapital.

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.

  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.

  • Cosolvent. Wikipedia.

  • Preparing Stock Solutions. PhytoTech Labs.

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central.

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.

  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate.

  • hCAXII-IN-5 solubility in DMSO versus aqueous buffers. Benchchem.

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.

  • Novel pyrazolo[1,5-a]pyridines With Improved Aqueous Solubility as p110α-selective PI3 Kinase Inhibitors. PubMed.

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Institutes of Health.

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. pubs.rsc.org.

  • Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids. PubMed.

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. PubMed Central.

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.

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Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanol. This document is designed for researchers, medicinal chemists, and drug development professionals. Pyrazolo[1,5-a]pyridine is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a C3-methanol group provides a critical handle for further functionalization.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific side reactions and experimental challenges. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and solve problems effectively in your own laboratory.

Section 1: Overview of Primary Synthetic Pathways

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an in situ-generated N-aminopyridinium ylide with a suitable dipolarophile.[3][4] The C3-methanol functionality is typically introduced via the reduction of a C3-ester or C3-aldehyde group on the pre-formed heterocyclic core.

G A Substituted Pyridine B N-Aminopyridinium Salt A->B Amination C N-Aminopyridinium Ylide (1,3-Dipole) B->C Deprotonation (Base) E Pyrazolo[1,5-a]pyridine-3-carboxylate C->E [3+2] Cycloaddition D Alkyne with Ester Group (e.g., Propiolate) D->E F Pyrazolo[1,5-a]pyridine-3-carboxylate G Target: this compound F->G Reduction

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most common issues encountered during the synthesis. Each entry details the problem, explores the causative chemistry, and provides actionable solutions and protocols.

Q1: My reaction yield is low, and the TLC shows a complex mixture of products, including a baseline spot and a major byproduct with similar polarity to the starting material. What is happening?

Answer: This classic problem often points to issues with the formation and stability of the key N-aminopyridinium ylide intermediate or competing reaction pathways.

Primary Cause A: Inefficient Ylide Generation and Decomposition

The N-aminopyridinium ylide is generated by deprotonating the corresponding N-aminopyridinium salt. This ylide is a transient species. If not trapped efficiently by the dipolarophile, it can undergo self-condensation or decomposition. The baseline material on your TLC plate is often the result of polar decomposition products.

Troubleshooting Protocol:

  • Base Selection is Critical: Use a non-nucleophilic base to prevent side reactions with the starting salt or dipolarophile. Potassium carbonate (K₂CO₃) or a hindered organic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) are common choices. Avoid strong, nucleophilic bases like alkoxides if your dipolarophile is an ester.

  • Controlled Addition: Add the base slowly at 0 °C to the mixture of the N-aminopyridinium salt and the dipolarophile.[5] This ensures the ylide is generated in the presence of its trapping agent, minimizing its lifetime and the chance for decomposition.

  • Solvent Purity: Ensure your solvent (often toluene, CH₂Cl₂, or DMF) is anhydrous. Water can interfere with the ylide formation and lead to hydrolysis of starting materials.

Primary Cause B: Competing Michael Addition

The pyridinium ylide can act as a carbon nucleophile in a Michael addition reaction with α,β-unsaturated esters (like ethyl propiolate). This generates a stable zwitterionic intermediate that may not efficiently cyclize, leading to a major byproduct.[6]

G Ylide N-Aminopyridinium Ylide Desired Desired [3+2] Cycloaddition (Concerted or Stepwise) Ylide->Desired Michael Competing Michael Addition (Nucleophilic Attack) Ylide->Michael Dipolarophile Ethyl Propiolate Dipolarophile->Desired Dipolarophile->Michael Product Pyrazolo[1,5-a]pyridine (Desired Product) Desired->Product SideProduct Stable Zwitterionic Adduct (Side Product) Michael->SideProduct

Caption: Competing pathways for the N-aminopyridinium ylide intermediate.

Solution:

  • Temperature Control: Higher temperatures can favor the electrocyclization required after the initial addition, leading to the desired pyrazolo[1,5-a]pyridine.[7] If your reaction is sluggish at room temperature, consider gently heating it to 40-80 °C, monitoring carefully by TLC.[5]

Q2: I isolated the pyrazolo[1,5-a]pyridine core, but NMR analysis suggests I have a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioisomer formation is a frequent challenge when using unsymmetrical starting materials. In the context of pyrazolo[1,5-a]pyridine synthesis, this typically arises from the reaction of a substituted N-aminopyridinium ylide with an unsymmetrical dipolarophile.

Controlling Factors for Regioselectivity:

The regiochemical outcome is a delicate balance of steric and electronic effects. The reaction is a 1,3-dipolar cycloaddition, and its regioselectivity can be predicted by examining the frontier molecular orbitals (FMOs) of the dipole (ylide) and the dipolarophile. However, from a practical standpoint, the following parameters are key.

ParameterEffect on RegioselectivityTroubleshooting Advice
Steric Hindrance Bulky substituents on either the pyridine ring or the dipolarophile will direct the approach to minimize steric clash.If you have a substituent on your pyridine ring (e.g., at C4), it can influence the orientation of the incoming dipolarophile. Consider if modifying the bulk of your ester group on the alkyne (e.g., methyl vs. tert-butyl) is feasible.
Electronic Effects Electron-withdrawing groups (EWGs) on the dipolarophile and electron-donating groups (EDGs) on the ylide influence the orbital coefficients, directing the regiochemistry.The C3 position of the final product is typically formed from the more electrophilic carbon of the dipolarophile. This is why propiolates react readily to place the ester at C3. If using a more complex dipolarophile, ensure the desired carbon atom is the most electron-deficient.
Catalyst/Solvent Lewis acid catalysts or changes in solvent polarity can alter the energy of the transition states for the two regioisomeric pathways.While many syntheses are performed under base-mediated, metal-free conditions, some related cycloadditions show altered selectivity with catalysts.[8] A solvent screen (e.g., Toluene vs. DMF vs. Acetonitrile) may be beneficial.

Identification:

  • ¹H NMR: Look for distinct sets of signals for the pyridine ring protons. The coupling constants and chemical shifts will differ significantly between isomers.

  • NOESY: A 2D NOESY NMR experiment can show through-space correlations between protons on the newly formed pyrazole ring and the existing pyridine ring, confirming the connectivity and identifying the major isomer.

Q3: The cycloaddition appears to work, but I isolate a significant amount of a pyridine-containing byproduct that is not the target heterocycle. Mass spectrometry suggests a loss of N₂ or a related fragmentation.

Answer: This is a strong indicator of a side reaction involving the cleavage of the fragile N-N bond in the N-aminopyridinium ylide intermediate.

Mechanistic Insight: Under thermal or catalytic conditions, the N-aminopyridinium ylide can undergo N-N bond cleavage to generate a pyridine molecule and a transient nitrene species. This nitrene can then undergo various undesired reactions, leading to a complex product mixture and a lower yield of the desired heterocycle. In some cases, this cleavage can be part of an alternative productive pathway to different heterocycles.[8][9]

G Ylide N-Aminopyridinium Ylide Cycloadd [3+2] Cycloaddition (Desired Pathway) Ylide->Cycloadd Cleavage N-N Bond Cleavage (Side Reaction) Ylide->Cleavage Product Pyrazolo[1,5-a]pyridine Cycloadd->Product Fragments Pyridine + Nitrene Intermediate Cleavage->Fragments Byproducts Complex Byproducts Fragments->Byproducts

Caption: N-N bond cleavage as a competing side reaction.

Solutions:

  • Milder Reaction Conditions: This side reaction is often promoted by high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

  • Avoid Harsh Reagents: Certain oxidants or catalysts can promote N-N bond cleavage. If using an oxidative cycloaddition method (e.g., with PIDA or TEMPO), ensure precise stoichiometric control and low temperatures.[3][5]

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor by TLC and work up the reaction promptly upon completion.

Q4: The reduction of my Pyrazolo[1,5-a]pyridine-3-carboxylate ester to the target methanol is low-yielding and produces multiple spots on TLC.

Answer: Reducing an ester in the presence of a reducible heterocyclic system requires careful selection of the reducing agent and reaction conditions to avoid over-reduction or side reactions with the aromatic core.

Primary Cause A: Over-reduction of the Heterocycle

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the pyrazolo[1,5-a]pyridine ring system, especially at elevated temperatures, leading to di- or tetrahydro- derivatives.

Primary Cause B: Incomplete Reaction

A reagent that is too mild or used in insufficient quantity may lead to incomplete conversion, complicating purification.

Recommended Protocol for Selective Reduction: This protocol uses Sodium Borohydride (NaBH₄) in the presence of a Lewis acid like CaCl₂, which forms a more reactive complex capable of reducing the ester without being harsh enough to readily reduce the aromatic core.[10]

  • Setup: To a solution of the Pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in anhydrous ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer, add Calcium Chloride (CaCl₂) (2.0 equiv).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄) (3.0-4.0 equiv) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the gas evolution ceases and the pH is acidic.

  • Workup: Concentrate the mixture in vacuo to remove most of the ethanol. Add water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Section 3: Frequently Asked Questions (FAQs)
  • FAQ 1: What is the most reliable method for synthesizing the Pyrazolo[1,5-a]pyridine core? The [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes (like propiolates) is arguably the most robust and widely used method. It is often high-yielding and proceeds under relatively mild, metal-free conditions.[3][4][5]

  • FAQ 2: How can I best visualize the reaction components on a TLC plate? The pyrazolo[1,5-a]pyridine core is a UV-active chromophore. Visualization under a UV lamp at 254 nm is the primary method, where aromatic compounds typically appear as dark spots. Staining with potassium permanganate (KMnO₄) can also be effective for visualizing the alcohol product and any unsaturated byproducts.

  • FAQ 3: What are the best practices for purifying the final this compound product? Flash column chromatography on silica gel is the standard method. A gradient elution system starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended. The methanol product is significantly more polar than its ester precursor. Given its crystalline nature (m.p. 44-46 °C), recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane) can be an excellent final purification step.[1]

References
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. PubMed. [Link]
  • Novel Synthesis of Pyrazolo[ 1,5 -a]pyridines oia Ylide Intermedi
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 1,5‐Electrocyclization of vinyl pyridinium ylides.
  • Formation of pyridinium ylide and synthesis of indolizines.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Synfacts. [Link]
  • An unexpected rearrangement of pyrazolium halides based on N-N bond cleavage: synthesis of 1,2-dihydropyrimidines. Semantic Scholar. [Link]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • This compound. MySkinRecipes. [Link]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry. [Link]
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]

Sources

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine-based compounds. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. Pyrazolo[1,5-a]pyrimidines are a critical class of N-heterocyclic compounds, widely recognized for their potential in medicinal chemistry, particularly as protein kinase inhibitors in cancer therapy[1][2]. The fused bicyclic system offers a versatile scaffold for structural modifications, yet its synthesis can present challenges related to yield, purity, and regioselectivity[3].

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or zero. What are the primary factors I should investigate?

Low yield is a common issue stemming from several potential root causes, from reaction conditions to reagent stability. The following workflow can help diagnose the problem.

G Start Low / No Yield Observed Reagents 1. Verify Reagent Purity & Stability - Is the 5-aminopyrazole precursor pure? - Is the 1,3-bielectrophile (e.g., β-dicarbonyl) fresh? Start->Reagents Conditions 2. Assess Reaction Conditions - Is the solvent appropriate and dry? - Is the temperature optimal? - Is the catalyst (if any) active? Reagents->Conditions Reagents OK Method 3. Evaluate Synthetic Method - Is conventional heating sufficient? - Could microwave assistance be beneficial? Conditions->Method Conditions OK Purification 4. Check Work-up & Purification - Is the product decomposing on silica? - Is the extraction pH correct? Method->Purification Method OK Success Yield Improved Purification->Success Purification OK G Start Mixture of Regioisomers Sterics Analyze Steric Hindrance - Are there bulky groups on either reactant? Start->Sterics Electronics Evaluate Electronic Effects - Are there strong EWGs or EDGs influencing reactivity? Start->Electronics Conditions Modify Reaction Conditions - Adjust stoichiometry - Change solvent or catalyst - Alter temperature Start->Conditions Product Single Regioisomer Favored Sterics->Product Electronics->Product Conditions->Product

Sources

Technical Support Center: Reductive Amination of Pyrazolo[1,5-a]pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amine derivatives from pyrazolo[1,5-a]pyrimidine aldehydes. This class of compounds is pivotal in medicinal chemistry, often serving as a core scaffold for potent protein kinase inhibitors used in targeted cancer therapy.[1][2] The reductive amination of aldehydes on this heterocyclic system is a key transformation, yet it presents unique challenges due to the electronic nature of the scaffold and the delicate balance of reactivity required.

This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.

Section 1: The Core Mechanism - A Delicate Balance

Reductive amination is a robust method for C-N bond formation, proceeding in two main stages:

  • Imine/Iminium Ion Formation: The reaction begins with the condensation of the pyrazolo[1,5-a]pyrimidine aldehyde with a primary or secondary amine. This is a reversible, acid-catalyzed process that forms a hemiaminal intermediate, which then eliminates water to yield a C=N double bond (an imine from a primary amine, or an iminium ion from a secondary amine).[3][4]

  • Hydride Reduction: A reducing agent, introduced into the reaction, selectively delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[5]

The success of a one-pot reductive amination hinges on the reducing agent's ability to reduce the iminium ion much faster than it reduces the starting aldehyde.[6][7] This selectivity is highly dependent on the choice of reagent and the reaction conditions, particularly pH.

G cluster_0 Stage 1: Imine/Iminium Formation (Acid-Catalyzed) cluster_1 Stage 2: Reduction A Pyrazolo[1,5-a]pyrimidine Aldehyde (R-CHO) C Iminium Ion [R-CH=NR'H]+ A->C + H+ - H2O F Alcohol Byproduct (R-CH2OH) A->F Side Reaction: Aldehyde Reduction B Primary/Secondary Amine (R'-NH2) B->C + H+ - H2O E Final Amine Product (R-CH2-NHR') C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E Hydride Transfer D->F

Reductive Amination General Workflow
Section 2: Troubleshooting Guide

This section addresses common problems encountered during the reductive amination of pyrazolo[1,5-a]pyrimidine aldehydes in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes?

A1: This is a common issue that typically points to problems in the first stage of the reaction: imine formation.

  • Cause 1: Incorrect pH. The formation of the imine/iminium ion is acid-catalyzed.[8] If the medium is neutral or basic, the reaction can be extremely slow. Conversely, if the pH is too low, the amine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[8][9]

    • Solution: For most reactions with sodium triacetoxyborohydride (STAB), adding a stoichiometric amount of acetic acid is recommended to achieve an optimal pH range of 4-5.[10] This ensures there is enough acid to catalyze imine formation without fully protonating the amine.

  • Cause 2: Steric Hindrance. Either the pyrazolo[1,5-a]pyrimidine aldehyde or the amine may be sterically bulky, slowing down the initial nucleophilic attack.

    • Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C). Be aware that higher temperatures can also promote side reactions.[11] Using a more concentrated solution can also help increase the reaction rate.

  • Cause 3: Poor Nucleophilicity of the Amine. Electron-withdrawing groups on the amine (e.g., anilines with nitro groups) can reduce its nucleophilicity, making the initial condensation step difficult.

    • Solution: In addition to extending reaction time and increasing temperature, consider using a different catalytic acid. For sluggish reactions, sometimes switching from acetic acid to a Lewis acid like Ti(OiPr)₄ can promote imine formation by coordinating to the carbonyl oxygen.

Q2: My starting aldehyde is consumed, but I'm getting a complex mixture or a major side-product. What's happening?

A2: This outcome suggests that imine formation is occurring, but subsequent steps are problematic. The most common culprits are reduction of the starting material or over-alkylation.

  • Cause 1: Reduction of the Aldehyde. This occurs when the reducing agent is too reactive or conditions favor reduction of the carbonyl over the iminium ion. The result is an alcohol byproduct corresponding to your starting aldehyde.

    • Solution: This is a classic selectivity problem.

      • Switch to a Milder Reducing Agent: If you are using sodium borohydride (NaBH₄), it is likely reducing your aldehyde.[7] The reagent of choice for one-pot reductive aminations is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) , which is sterically hindered and less reactive, showing excellent selectivity for the iminium ion over the aldehyde.[5][12][13]

      • Control Reagent Addition: If you must use NaBH₄, a stepwise procedure is better. First, allow the imine to form completely (monitor by TLC or NMR), then cool the reaction (e.g., to 0 °C) before slowly adding the NaBH₄.[14][15]

  • Cause 2: Dialkylation of Primary Amines. If you are using a primary amine (R-NH₂), the secondary amine product (Py-CH₂-NHR) can react again with another molecule of the aldehyde to form a tertiary amine (Py-CH₂)₂NR.

    • Solution: Use a slight excess of the primary amine (e.g., 1.5 to 2.0 equivalents) to outcompete the secondary amine product for the aldehyde. Alternatively, a stepwise procedure where the imine is formed and then reduced can provide better control.[14]

  • Cause 3: Instability of the Pyrazolo[1,5-a]pyrimidine Core. While generally stable, aggressive reagents or prolonged heating could potentially lead to decomposition.

    • Solution: Ensure you are using mild conditions. STAB at room temperature is typically very gentle.[16][17] Avoid strong acids or bases during workup. Monitor the reaction progress to avoid unnecessarily long reaction times.

Q3: The reaction seems to work (TLC/LCMS shows product), but I'm struggling with purification. Any tips for pyrazolo[1,5-a]pyrimidines?

A3: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

  • Problem: Product is stuck on the silica gel column.

    • Solution: Your product is likely highly polar. Gradually increase the eluent polarity; for example, by adding methanol to a dichloromethane or ethyl acetate system (e.g., 1-10% MeOH in DCM).[18] Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the eluent can help by deprotonating any residual acidic sites on the silica and preventing strong ionic interactions with your basic amine product.

  • Problem: Poor separation between product and impurities.

    • Solution 1: Re-optimize the mobile phase. Try different solvent systems. Sometimes replacing ethyl acetate with a solvent of similar polarity, like acetone or THF, can alter the selectivity and improve separation.[18]

    • Solution 2: Consider a different stationary phase. If your compound is very basic or unstable on silica, consider using alumina (neutral or basic) or reverse-phase chromatography (C18) with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA.[18]

Section 3: Frequently Asked Questions (FAQs)
  • Q: Which reducing agent is best?

    • A: For one-pot reductive aminations, Sodium Triacetoxyborohydride (STAB) is superior due to its high selectivity, mildness, and safety profile.[6][12][13] It avoids the toxicity of sodium cyanoborohydride and the poor selectivity of sodium borohydride.

Reducing Agent Pros Cons Optimal pH
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for imines/iminiums, safe byproducts (acetate).[12][13]Water-sensitive, not compatible with methanol.[12][19]~4-6
Sodium Cyanoborohydride (NaBH₃CN) Mild, selective for imines/iminiums.[6]Highly toxic , can generate HCN gas, especially at low pH.[6][7]~4-7[20]
Sodium Borohydride (NaBH₄) Inexpensive, powerful.Not selective , reduces aldehydes and ketones readily.[7] Requires stepwise procedure.~7-9
  • Q: What is the optimal stoichiometry?

    • A: A good starting point is Aldehyde : Amine : STAB = 1.0 : 1.2 : 1.5 equivalents. Using a slight excess of the amine helps drive the imine formation equilibrium, and an excess of the reducing agent ensures the reaction goes to completion.

  • Q: Which solvent should I use?

    • A: Since STAB is water-sensitive, aprotic solvents are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and effective choices.[12][19] Tetrahydrofuran (THF) and acetonitrile (MeCN) can also be used.

  • Q: How critical is the reaction temperature?

    • A: Most STAB-mediated reductive aminations proceed efficiently at room temperature. For unreactive substrates, gentle heating (e.g., to 40 °C) can be beneficial.[11] However, starting at room temperature is always recommended to minimize side reactions.

Section 4: Field-Proven Protocols

The pyrazolo[1,5-a]pyrimidine aldehyde is often a key intermediate prepared from a more stable precursor, such as an alcohol.[16]

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-carbaldehyde via Dess-Martin Oxidation [16]
  • Preparation: To a solution of the pyrazolo[1,5-a]pyrimidine methanol precursor (1.0 equiv) in dry dichloromethane (DCM, ~0.1 M), add Dess-Martin periodinane (DMP) (1.2 equiv).

  • Reaction: Stir the resulting mixture at room temperature under an inert atmosphere (N₂ or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexane). The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, aldehyde spot indicates completion (usually 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: One-Pot Reductive Amination with STAB [16][17]
  • Preparation: To a solution of the pyrazolo[1,5-a]pyrimidine aldehyde (1.0 equiv) in dry DCM or DCE (~0.1 M), add the amine (1.2 equiv) followed by glacial acetic acid (1.0-1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5-10 minutes. Note: The addition can be slightly exothermic.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as discussed in the troubleshooting section.

Section 5: Visual Troubleshooting Guide

This flowchart provides a logical path to diagnose and solve common issues in your reductive amination experiments.

G Start Start: Low Yield or Complex Mixture Check_SM Check TLC/LCMS: Is Starting Aldehyde (SM) Consumed? Start->Check_SM No_Conversion Problem: No/Low Conversion Check_SM->No_Conversion No SM_Consumed Problem: SM Consumed, but yield is low or mixture Check_SM->SM_Consumed Yes Cause_pH Cause: Incorrect pH (Imine formation inhibited) No_Conversion->Cause_pH Cause_Sterics Cause: Steric Hindrance or Poor Nucleophile No_Conversion->Cause_Sterics Solution_pH Solution: 1. Add 1.1 eq. Acetic Acid. 2. Ensure amine is not a salt. Cause_pH->Solution_pH Solution_Sterics Solution: 1. Increase reaction time. 2. Gently warm (40°C). 3. Increase concentration. Cause_Sterics->Solution_Sterics Check_Byproduct Check TLC/LCMS: Is Alcohol Byproduct Present? SM_Consumed->Check_Byproduct Alcohol_Present Cause: Aldehyde Reduction Check_Byproduct->Alcohol_Present Yes No_Alcohol Cause: Other Side Reactions Check_Byproduct->No_Alcohol No Solution_Alcohol Solution: 1. Use a milder reductant (STAB). 2. If using NaBH4, switch to stepwise addition at 0°C. Alcohol_Present->Solution_Alcohol Solution_Dialkylation Solution for Dialkylation: Use 1.5-2.0 eq. of primary amine. No_Alcohol->Solution_Dialkylation

Troubleshooting Decision Tree
Section 6: References
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.

  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim.

  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. (2025). Benchchem.

  • A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination. (2025). Benchchem.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.

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Validation & Comparative

A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyridine Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and central nervous system agents. The efficient and versatile synthesis of this privileged heterocyclic system is therefore of paramount importance to drug discovery and development. This guide provides an in-depth comparison of the most effective methods for synthesizing pyrazolo[1,5-a]pyridines, offering a critical evaluation of their efficacy, substrate scope, and practical applicability. Experimental data and detailed protocols are provided to support the objective comparison of these synthetic strategies.

The Enduring Relevance of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purine, which allows it to interact with a wide range of biological targets. This has led to the development of numerous biologically active molecules, including notable examples in clinical development for the treatment of cancers and inflammatory diseases. The ability to efficiently synthesize a diverse library of substituted pyrazolo[1,5-a]pyridines is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Key Synthetic Strategies: A Head-to-Head Comparison

The synthesis of the pyrazolo[1,5-a]pyridine core can be broadly categorized into four main approaches:

  • [3+2] Cycloaddition Reactions: A highly versatile and widely used method.

  • Cross-Dehydrogenative Coupling (CDC): An emerging, atom-economical approach.

  • Palladium-Catalyzed Synthesis: For direct and regioselective functionalization.

  • Classical Condensation of Aminopyrazoles: A traditional and often reliable method.

This guide will now delve into a detailed comparison of these methodologies.

[3+2] Cycloaddition: The Workhorse of Pyrazolo[1,5-a]pyridine Synthesis

The [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles (alkenes or alkynes) is arguably the most common and versatile method for constructing the pyrazolo[1,5-a]pyridine skeleton.[1] This approach offers a high degree of flexibility in introducing substituents onto the pyrazole ring.

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through the in situ generation of an N-iminopyridinium ylide from the corresponding N-aminopyridine precursor. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile. The resulting cycloadduct subsequently undergoes oxidation to yield the aromatic pyrazolo[1,5-a]pyridine. The choice of oxidant and reaction conditions can significantly influence the reaction's efficiency. Recent advancements have led to metal-free and room-temperature protocols, enhancing the method's green credentials.[2]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Oxidation N-aminopyridinium salt N-aminopyridinium salt N-iminopyridinium ylide N-iminopyridinium ylide N-aminopyridinium salt->N-iminopyridinium ylide Base Cycloadduct Cycloadduct N-iminopyridinium ylide->Cycloadduct + Dipolarophile (alkyne/alkene) Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine [O]

General workflow for [3+2] cycloaddition synthesis.

Comparative Data for [3+2] Cycloaddition Methods
MethodDipolarophileConditionsYield RangeKey AdvantagesLimitations
Sonochemical Synthesis Acetylenedicarboxylates, AlkenesAcetonitrile, reflux, ultrasonic irradiation, catalyst-free85-98%High yields, short reaction times, environmentally friendly, high regioselectivity.[3]Limited to specific dipolarophiles.
Metal-Free, Room Temp α,β-Unsaturated CarbonylsNMP, O2 atmosphere, room temperatureUp to 95%Mild conditions, avoids metal catalysts, broad substrate compatibility.[2]May require longer reaction times for less reactive substrates.
PIDA-mediated Electron-deficient alkenesPhenyliodonium diacetate (PIDA) as oxidantGoodFacile conditions, good for multifunctionalized products.[4]Requires a stoichiometric oxidant.
Detailed Experimental Protocol: Sonochemical-Assisted [3+2] Cycloaddition

This protocol is adapted from a high-yield, catalyst-free method.[3]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1-amino-2(1H)-pyridine-2-imine derivative (1 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in acetonitrile (15 mL).

  • Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 40 kHz and a power of 300 W for 15-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[1,5-a]pyridine derivative.

Cross-Dehydrogenative Coupling (CDC): A Modern, Atom-Economical Approach

Cross-dehydrogenative coupling has emerged as a powerful tool in modern organic synthesis, offering a more sustainable and atom-economical alternative to traditional cross-coupling reactions.[1] This approach avoids the need for pre-functionalized starting materials, a key advantage in multi-step syntheses.

Reaction Mechanism: A Catalyst-Free Oxidative Cascade

An efficient CDC method for pyrazolo[1,5-a]pyridine synthesis involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[1] The proposed mechanism suggests an initial acid-promoted addition of the enol form of the dicarbonyl compound to the iminopyridine. The resulting adduct then undergoes oxidative dehydrogenation with O2, followed by cyclization and dehydration to yield the final product.[1][5]

G N-amino-2-iminopyridine N-amino-2-iminopyridine Adduct A Adduct A N-amino-2-iminopyridine->Adduct A + 1,3-Dicarbonyl (enol) AcOH Intermediate B Intermediate B Adduct A->Intermediate B O2 Intermediate C Intermediate C Intermediate B->Intermediate C Cyclization Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate C->Pyrazolo[1,5-a]pyridine -H2O

Proposed mechanism for CDC synthesis.

Efficacy and Substrate Scope of the CDC Method

This method demonstrates broad substrate scope with good to excellent yields for a variety of substituted N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[1]

N-amino-2-iminopyridine Substituent1,3-Dicarbonyl CompoundYield
4-PhenylEthyl acetoacetate94%
4-(p-Tolyl)Ethyl acetoacetate95%
4-(p-Chlorophenyl)Ethyl acetoacetate90%
4-PhenylEthyl benzoylacetate82%
4-(p-Tolyl)Ethyl benzoylacetate87%
4-PhenylMethyl propionylacetate91%
4-(p-Methoxyphenyl)Methyl propionylacetate84%

Data sourced from Ibrahim et al. (2019).[1]

Detailed Experimental Protocol: AcOH and O2-Promoted CDC

This protocol is based on the work of Ibrahim and colleagues.[1]

  • Reaction Setup: To a pressure tube, add the N-amino-2-iminopyridine (3 mmol), the 1,3-dicarbonyl compound (3 mmol), and ethanol (10 mL).

  • Acid Addition: Add acetic acid (1.08 g, 6 equivalents).

  • Reaction Conditions: Seal the tube and place it under an O2 atmosphere (1 atm). Stir the mixture at 130 °C for 18 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system to obtain the desired pyrazolo[1,5-a]pyridine.

Palladium-Catalyzed Synthesis: Precision and Direct Functionalization

Palladium catalysis offers a powerful strategy for the synthesis of pyrazolo[1,5-a]pyridines, particularly for achieving regioselective C-H functionalization and constructing highly substituted derivatives. These methods often involve cascade reactions that form multiple bonds in a single operation.

Reaction Mechanism: A Cascade of Catalytic Events

One notable example is the synthesis of 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides and alkenyl iodides.[6] This reaction proceeds through a cascade involving a palladium-catalyzed direct alkenylation of the ylide, followed by a silver-mediated cyclization. This approach provides a direct route to otherwise difficult-to-access 2-substituted analogs.

G cluster_0 Step 1: Pd-catalyzed Alkenylation cluster_1 Step 2: Ag-mediated Cyclization N-iminopyridinium ylide N-iminopyridinium ylide Alkenylated intermediate Alkenylated intermediate N-iminopyridinium ylide->Alkenylated intermediate + Alkenyl iodide [Pd] catalyst 2-Substituted Pyrazolo[1,5-a]pyridine 2-Substituted Pyrazolo[1,5-a]pyridine Alkenylated intermediate->2-Substituted Pyrazolo[1,5-a]pyridine Ag(I) salt

Workflow for Pd-catalyzed cascade synthesis.

Functional Group Tolerance and Yields

Palladium-catalyzed methods generally exhibit good functional group tolerance, allowing for the synthesis of a wide range of derivatives. Yields for these cascade reactions are typically good, making them an attractive option for targeted synthesis. For instance, the synthesis of 3,3'-bipyrazolo[1,5-a]pyridines via a palladium-catalyzed cross-dehydrogenative coupling has been reported with yields up to 94%.[7]

Detailed Experimental Protocol: Palladium-Catalyzed Direct Arylation (Functionalization)

While a full synthesis protocol is complex, a representative procedure for the functionalization of a pre-existing pyrazolo[1,5-a]pyridine core is provided below, adapted from a method for direct C-H arylation.

  • Reaction Setup: In a sealed tube, combine pyrazolo[1,5-a]pyridine (0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)2 (10 mol%), and Ag2CO3 (1.5 mmol) in 1,2-dichloroethane (2 mL).

  • Reaction Conditions: Heat the mixture at 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the arylated product.

Classical Condensation: The Time-Honored Route

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a long-established and reliable method for the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related and equally important class of compounds. This methodology is also applicable to the synthesis of pyrazolo[1,5-a]pyridines with appropriate precursors. The use of microwave irradiation has significantly improved the efficiency of this classical approach.[8]

Reaction Mechanism: A Straightforward Condensation-Cyclization

The reaction involves the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The reaction is typically catalyzed by an acid or a base.

Advantages of Microwave-Assisted Classical Condensation

Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times (often from hours to minutes), improved yields, and often cleaner reaction profiles.[6][8]

Detailed Experimental Protocol: Microwave-Assisted Synthesis from Aminopyrazole

This protocol is a general representation of a microwave-assisted condensation.

  • Reactant Mixture: In a microwave process vial, combine the 5-aminopyrazole (1 mmol), a β-enaminone or 1,3-dicarbonyl compound (1.1 mmol), and a high-boiling solvent such as DMF or acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Comparative Summary and Recommendations

Synthesis MethodKey AdvantagesKey DisadvantagesBest Suited For
[3+2] Cycloaddition High versatility, broad substrate scope, mild and metal-free options available.May require an oxidant, regioselectivity can be an issue with unsymmetrical alkynes.Rapid library synthesis and exploration of diverse substitution patterns.
Cross-Dehydrogenative Coupling Atom-economical, avoids pre-functionalization, uses green oxidants (O2).Often requires high temperatures, may have a more limited substrate scope than cycloaddition.Sustainable and efficient synthesis of specific substituted pyrazolo[1,5-a]pyridines.
Palladium-Catalyzed Synthesis High regioselectivity, direct C-H functionalization, cascade reactions possible.Requires a metal catalyst, which can be expensive and require removal from the final product.Targeted synthesis of complex and specifically functionalized derivatives.
Classical Condensation (MW) Simple, reliable, rapid with microwave assistance, readily available starting materials.Can be less versatile for complex substitution patterns compared to other methods.Straightforward synthesis of pyrazolo[1,5-a]pyridines with simpler substitution.

Senior Application Scientist's Recommendation:

For exploratory and discovery chemistry , where the rapid generation of a diverse library of analogs is paramount, the [3+2] cycloaddition method, particularly the modern metal-free and sonochemical variations, is highly recommended due to its versatility and high yields.

For process development and scale-up , where atom economy and sustainability are critical considerations, the cross-dehydrogenative coupling approach offers a compelling advantage by avoiding pre-functionalized starting materials and stoichiometric waste.

For the synthesis of specific, complex target molecules , especially those requiring precise regiocontrol or late-stage functionalization, palladium-catalyzed methods are indispensable, despite the need for catalyst removal.

The microwave-assisted classical condensation remains a valuable tool for the efficient synthesis of simpler pyrazolo[1,5-a]pyridine analogs from readily available starting materials.

The choice of synthetic method will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and the importance of green chemistry principles. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and efficiently access this important class of heterocyclic compounds.

References

  • Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13790. [Link]
  • Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. RSC Advances, 6(78), 74333-74343. [Link]
  • Mousseau, J. J., et al. (2011). Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. Organic Letters, 13(21), 5784–5787. [Link]
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  • Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13790. [Link]
  • El-borai, M. A., et al. (2014). Microwave assisted synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 51(S1), E236-E241. [Link]
  • El-Mekabaty, A., et al. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 23(10), 2465. [Link]
  • Portilla, J., et al. (2012). Regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines through reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds. Tetrahedron, 68(35), 7144-7151. [Link]
  • Buriol, L., et al. (2012). Microwave-assisted synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. Tetrahedron Letters, 53(38), 5124-5127. [Link]
  • Abdelhamid, A. O., et al. (2013). Synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. Journal of Heterocyclic Chemistry, 50(S1), E187-E192. [Link]
  • Daniels, R. N., et al. (2008). A high-yielding, microwave-assisted organic synthesis of pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters, 49(42), 6064-6066. [Link]
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A Comparative Guide to Pyrazolo[1,5-a]pyridine-Based PI3K Inhibitors Versus Other Targeted Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2][3] This pathway governs critical cellular processes including growth, proliferation, survival, and metabolism.[1][4][5] The intense focus on this pathway has led to the development of numerous small molecule inhibitors, each with distinct characteristics. This guide provides a comprehensive comparison of an emerging class of compounds, Pyrazolo[1,5-a]pyridine derivatives, against other established PI3K inhibitors, offering insights into their performance supported by experimental data and detailed protocols.

The PI3K/AKT/mTOR Signaling Axis: A Primary Target in Oncology

The PI3K/AKT/mTOR pathway is a complex and tightly regulated cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[4] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][4] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation while inhibiting apoptosis.[4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridines & Other PI3K Inhibitors Pyrazolo_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Given that mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) and the loss of the tumor suppressor PTEN are common oncogenic events, targeting PI3K has become a cornerstone of modern cancer drug discovery.[4]

A New Frontier: Pyrazolo[1,5-a]pyridine-Based PI3K Inhibitors

The Pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of novel PI3K inhibitors.[6][7] While "Pyrazolo[1,5-a]pyridin-3-ylmethanol" itself is often utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds, derivatives built upon this core structure have demonstrated significant potential as potent and selective kinase inhibitors.[8][9]

Research into this class has revealed compounds with high potency and varying isoform selectivity. For instance, one study reported a Pyrazolo[1,5-a]pyridine derivative, compound 5x, as a highly potent and selective inhibitor of the p110α isoform with an IC50 of 0.9 nM.[7] This compound effectively inhibited cell proliferation and the phosphorylation of AKT, a downstream marker of PI3K activity, and demonstrated in vivo efficacy in a human xenograft model.[7] Further exploration of this chemical series has yielded analogues with pan-PI3K, p110α-selective, or p110δ-selective profiles, highlighting the versatility of the Pyrazolo[1,5-a]pyridine scaffold.[6]

The Competitive Landscape: A Comparison with Other PI3K Inhibitors

The field of PI3K inhibition is broadly categorized into two main strategies: pan-PI3K inhibition and isoform-selective inhibition.[2][10][11]

Pan-PI3K Inhibitors: These molecules target all four class I PI3K isoforms (α, β, δ, and γ).[2] While this broad-spectrum inhibition can be effective, it is often associated with a higher incidence of adverse effects due to the disruption of normal PI3K signaling in healthy tissues.[2]

Isoform-Selective Inhibitors: Recognizing that different PI3K isoforms play distinct roles in various tumor types, the development of isoform-selective inhibitors aims to improve therapeutic efficacy while minimizing side effects.[12][13][14] For example, p110α is the most frequently mutated isoform in cancer, making it a prime target in solid tumors, whereas p110δ is primarily expressed in hematopoietic cells, and its inhibition has proven successful in B-cell malignancies.[5][11][13]

The table below provides a comparative overview of representative PI3K inhibitors, including a conceptual Pyrazolo[1,5-a]pyridine derivative based on published data.

Inhibitor ClassRepresentative Compound(s)Primary Target(s)FDA Approved Indications (if applicable)Key Characteristics
Pyrazolo[1,5-a]pyridine Derivative Compound 5x (preclinical)p110αN/AHigh potency (IC50 0.9 nM for p110α), demonstrated in vivo activity.[7] Scaffold allows for tunable selectivity.[6]
Pan-PI3K Inhibitor Copanlisib (Aliqopa®)Pan-Class I PI3K (α, δ)Relapsed follicular lymphoma.[2][15]Intravenous administration, potent against α and δ isoforms.[2]
α-Selective PI3K Inhibitor Alpelisib (Piqray®)p110αHR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[15]Oral bioavailability, efficacy is dependent on PIK3CA mutation status.[2]
δ-Selective PI3K Inhibitor Idelalisib (Zydelig®)p110δRelapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL).[15]First-in-class PI3Kδ inhibitor, primarily for hematological cancers.[12][15]
Dual γ/δ PI3K Inhibitor Duvelisib (Copiktra®)p110γ, p110δRelapsed or refractory CLL/SLL and FL.[15]Orally administered, targets isoforms crucial in hematologic malignancies.

Experimental Protocols for Evaluating PI3K Inhibitors

To rigorously assess and compare the efficacy of a novel inhibitor like a Pyrazolo[1,5-a]pyridine derivative, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a validated framework for such an evaluation.

In Vitro Kinase Assay: Determining Potency and Selectivity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - PI3K Isoforms - Inhibitor Dilutions - PIP2 Substrate - ATP Solution start->reagents incubation Incubate Inhibitor with PI3K Enzyme reagents->incubation reaction Initiate Reaction: Add ATP and PIP2 incubation->reaction stop_reaction Stop Reaction (e.g., with EDTA) reaction->stop_reaction detection Detect Product (PIP3) or ADP stop_reaction->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for an in vitro PI3K kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Prepare serial dilutions of the test compound (e.g., Pyrazolo[1,5-a]pyridine derivative) and control inhibitors in a suitable buffer (e.g., DMSO).[1]

    • Reconstitute recombinant human PI3K enzymes (p110α, β, δ, γ) in a kinase dilution buffer.[4]

    • Prepare a substrate solution containing phosphatidylinositol 4,5-bisphosphate (PIP2) and an ATP solution in a kinase assay buffer.[4]

  • Assay Procedure :

    • Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[4]

    • Add the diluted PI3K enzyme solution to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding.[16]

    • Initiate the kinase reaction by adding the ATP and PIP2 substrate mixture.[4]

    • Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction is in the linear range.[4]

  • Detection and Data Analysis :

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).[4] The luminescent signal is inversely proportional to PI3K activity.

    • Measure the luminescence using a plate reader.[4]

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.[4]

Cellular Assay: Western Blot for Phospho-Akt

This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, AKT.

Step-by-Step Methodology:

  • Cell Culture and Treatment :

    • Seed cancer cells (e.g., a line with a known PIK3CA mutation) in culture plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PI3K inhibitor or vehicle control for a specified time (e.g., 2-24 hours).

    • For a robust signal, stimulate the PI3K pathway with a growth factor like IGF-1 for 15-30 minutes before harvesting.[4]

  • Protein Extraction :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[4][17]

    • Centrifuge the lysates to remove cellular debris and collect the supernatant.[4]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[4]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][18]

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).[19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[19][20]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.

Cell Viability Assay

This assay determines the effect of the inhibitor on cell proliferation and survival.

Step-by-Step Methodology (MTT Assay Example):

  • Cell Seeding and Treatment :

    • Seed cells in a 96-well plate and allow them to attach overnight.[1]

    • Add serial dilutions of the inhibitor to the wells and incubate for 48-72 hours.[1]

  • MTT Addition and Incubation :

    • Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Solubilization and Measurement :

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

In Vivo Efficacy: Xenograft Tumor Model

This preclinical model evaluates the anti-tumor activity of the inhibitor in a living organism.

Step-by-Step Methodology:

  • Tumor Implantation :

    • Implant human cancer cells (e.g., breast cancer cells with a PIK3CA mutation) subcutaneously into immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration :

    • Randomize the mice into treatment and control groups.

    • Administer the Pyrazolo[1,5-a]pyridine inhibitor (e.g., by oral gavage) and a vehicle control daily or on an optimized schedule.[21] Other groups could receive a comparator drug like Alpelisib.

  • Monitoring and Endpoint :

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Akt) to confirm target engagement in vivo.[22]

Conclusion and Future Directions

The Pyrazolo[1,5-a]pyridine scaffold represents a promising and versatile platform for the development of next-generation PI3K inhibitors. Preclinical data on derivatives from this class show the potential for high potency and tunable isoform selectivity, positioning them as strong candidates for further investigation.[6][7] A rigorous comparative evaluation against both pan- and isoform-selective inhibitors using the standardized experimental workflows detailed in this guide is critical for elucidating their therapeutic potential.

The ultimate success of any PI3K inhibitor, including those derived from the Pyrazolo[1,5-a]pyridine core, will depend on achieving a delicate balance between potent on-target anti-tumor activity and a manageable safety profile. As our understanding of the nuanced roles of different PI3K isoforms in cancer deepens, the development of highly selective and potent agents will continue to be a paramount goal in personalized oncology.

References

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Comparative Analysis of Pyrazolo[1,5-a]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability make it an ideal framework for developing targeted therapeutics, particularly protein kinase inhibitors for cancer treatment.[2][3][4] Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of pyrazolo[1,5-a]pyridine analogs, synthesizing data from key studies to illuminate the causal relationships between chemical structure and biological function.

I. The Pyrazolo[1,5-a]pyridine Core: Key Positions for SAR Exploration

The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents around the fused ring system. SAR studies consistently highlight that modifications at the C3, C5, and C7 positions are particularly influential in modulating interactions with biological targets.[1][5][6][7]

  • Position C3: This position is crucial for modulating potency and selectivity. For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, attaching a picolinamide group via an amide bond at C3 significantly boosts inhibitory activity.[5] For inhibitors of Pim-1 kinase, aryl substitutions at this position are favored.[6] This demonstrates that the C3 position often interacts with the solvent-exposed region of the target's binding site, where larger, more complex functional groups can be introduced to fine-tune the compound's properties.

  • Position C5: Substitutions at the C5 position are frequently critical for anchoring the molecule within the target's active site and establishing key hydrogen bonding interactions that drive potency.[6] In the case of Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position was found to substantially increase activity.[5] This highlights the importance of this position for direct engagement with conserved residues in the kinase hinge region.

  • Position C7: The C7 position often influences both activity and physicochemical properties. For antimycobacterial agents, an amino group at this position is a key pharmacophoric feature.[7] Modifications here can also be used to improve solubility and other drug-like properties without negatively impacting target engagement.

Below is a diagram illustrating the key modification points on the pyrazolo[1,5-a]pyridine scaffold that are central to SAR studies.

Caption: Key positions on the pyrazolo[1,5-a]pyridine scaffold for SAR studies.

II. Comparative Analysis: Target-Specific SAR

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its exploration against a wide range of therapeutic targets. The following sections compare the SAR for different target classes, supported by experimental data.

This is the most extensively studied application for this scaffold, with derivatives showing potent activity against multiple kinase families.[2][3]

1. Trk Kinase Inhibitors: The development of Trk inhibitors for cancer therapy, such as Larotrectinib and Entrectinib, prominently features the pyrazolo[1,5-a]pyrimidine core (an isomer of the pyridine).[5] A key SAR insight is the dramatic increase in potency achieved by introducing a macrocyclic structure, as seen in Repotrectinib, which enhances kinase inhibition.[5]

2. PI3K Kinase Inhibitors: For Phosphoinositide 3-kinase (PI3K) inhibitors, SAR studies revealed that a 2,5-substitution pattern on a benzenesulfonohydrazide moiety is critical for p110α isoform selectivity and overall activity.[8] Replacing the sulfonyl group or substituting the hydrazone nitrogen generally leads to a loss of selectivity.[8] Compound 5x from this class showed a potent p110α IC50 of 0.9 nM and demonstrated in vivo activity in a human xenograft model.[9]

3. Pim-1 Kinase Inhibitors: The optimization of Pim-1 inhibitors began with a virtual screening hit with an IC50 of 52 μM.[6] SAR-guided modifications led to analogs with nanomolar potency. The studies confirmed that the 5-position is critical for hydrogen bonding with Asp-128 and Asp-131 in the Pim-1 active site.[6] The lead compound from this series proved to be highly selective when tested against a panel of 119 oncogenic kinases.[10]

Table 1: Comparative Activity of Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors

Compound IDTarget KinaseKey SubstituentsActivity (IC50)Reference
8 TrkAC3: Picolinamide; C5: 2,5-difluorophenyl-pyrrolidine1.7 nM[5]
9 TrkAC3: Picolinamide; C5: 2,5-difluorophenyl-pyrrolidine1.7 nM[5]
24 TrkA (KM12 cell)Macrocyclic amide structure0.2 nM[5]
5x PI3K p110αArylsulfonylhydrazide at C30.9 nM[9]
1 (Initial Hit) Pim-1-45 nM[6]
9a Pim-1Optimized C3-aryl and C5-amino groups< 1 nM[6]

Beyond cancer, the pyrazolo[1,5-a]pyridine scaffold has yielded potent antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamides exhibited nanomolar minimum inhibitory concentration (MIC) values against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (Mtb) strains.[11][12] One of the most promising compounds, 5k , significantly reduced the bacterial burden in an Mtb-infected mouse model.[11] Another series, based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, also showed potent activity, with the best compounds demonstrating low cytotoxicity and efficacy against Mtb within macrophages.[13][14]

III. Experimental Protocols for SAR Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and self-validating experimental protocols are essential.

The process of elucidating SAR is iterative, involving cycles of design, synthesis, and biological testing to build a coherent model of how structural changes affect activity.

cluster_assays Biological Assays A Hypothesis & Design (Target-based or Phenotypic) B Chemical Synthesis of Analog Library A->B C In Vitro Biological Evaluation B->C D SAR Analysis (Identify Key Moieties) C->D E Lead Optimization (Improve Potency, Selectivity, PK) D->E Iterative Refinement E->B F In Vivo Efficacy Studies E->F C1 Biochemical Assay (e.g., Kinase IC50) C2 Cell-based Assay (e.g., Viability, Target Engagement)

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Preparation: Recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: The pyrazolo[1,5-a]pyridine analogs are serially diluted in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup: In a 96- or 384-well plate, the kinase, substrate, and test compound at various concentrations are mixed.

  • Initiation: The kinase reaction is initiated by adding a final concentration of ATP (often at the Km value for the specific kinase). The reaction proceeds for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or antibody-based detection (ELISA).

  • Data Analysis: The results are normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., 0.1% DMSO) is included. Cells are incubated for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[18]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.[19]

  • Analysis: The absorbance values are converted to a percentage of viability relative to the vehicle-treated control cells. IC50 values (concentration causing 50% loss of viability) are then calculated.

IV. Mechanistic Insights: Inhibition of the PI3K/Akt Pathway

Many pyrazolo[1,5-a]pyridine kinase inhibitors function by competitively binding to the ATP pocket of the kinase domain.[2] For PI3K inhibitors, this binding event blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The resulting decrease in cellular PIP3 levels prevents the recruitment and activation of downstream kinases like Akt (also known as PKB). Inhibition of Akt phosphorylation leads to reduced cell proliferation and survival, which can be confirmed experimentally by Western blot analysis.[8][9]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt (PKB) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, BAD) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine analog.

V. Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is a highly validated and versatile core for the development of targeted therapies. SAR studies have consistently shown that targeted modifications at the C3, C5, and C7 positions can be used to rationally design analogs with superior potency and selectivity. Comparative analysis reveals that while general principles apply, the optimal substitution patterns are highly dependent on the specific biological target.

Despite significant advances, challenges such as acquired drug resistance, off-target effects, and the need for improved bioavailability persist.[2][3] Future research should focus on several key areas:

  • Novel Synthetic Strategies: Developing more efficient and diverse synthetic routes to access novel chemical space.[2][3]

  • Structure-Based Design: Leveraging co-crystal structures to design next-generation inhibitors with improved selectivity and novel binding modes.

  • Targeting Resistance: Designing compounds that are active against known resistance mutations in targets like kinases.

  • Combination Therapies: Exploring the synergistic potential of pyrazolo[1,5-a]pyridine analogs with other therapeutic agents to overcome resistance and enhance efficacy.

By integrating iterative design, synthesis, and rigorous biological evaluation, the full therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold can continue to be unlocked.

References

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A Comparative Guide to the In Vitro Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among them, the pyrazolo[1,5-a]pyridine scaffold has garnered significant attention as a "privileged structure" due to its structural similarity to purines, allowing it to interact with a wide range of biological targets, notably protein kinases.[1] This guide provides a comprehensive comparison of the in vitro cytotoxic profiles of various pyrazolo[1,5-a]pyridine and its close analog, pyrazolo[1,5-a]pyrimidine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Tool in Anticancer Drug Discovery

The bicyclic framework of pyrazolo[1,5-a]pyridines, which fuses a five-membered pyrazole ring with a six-membered pyridine ring, offers a versatile platform for chemical modification.[2][3] This adaptability allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, all of which are critical for optimizing interactions with biological targets.[2] The structural resemblance to adenine enables these compounds to function as ATP-competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[2][4] This has led to the development of numerous pyrazolo[1,5-a]pyridine-based kinase inhibitors, with some progressing to clinical trials and even receiving regulatory approval, such as the RET kinase inhibitor selpercatinib.[4]

Comparative In Vitro Cytotoxicity: A Quantitative Look at Anticancer Activity

The cytotoxic potential of novel compounds is typically assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparing the potency of different derivatives. The following table summarizes the IC50 values for a selection of recently developed pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundReference
18o HepG-2Liver-Doxorubicin[5]
18a MCF-7Breast-Doxorubicin[5]
Compound 247 MCF-7Breast--[6]
RD-I-53 A2780Ovarian0.9Dorsomorphin (1.1 µM)[7]
13g HCT-116Colon0.45Roscovitine (0.07 µM)[8]
21c HCT-116Colon0.09Roscovitine (0.07 µM)[8]
Compound 5x --(p110α IC50 0.9nM)-[9]
Compound 4d MCF-7Breast1.5-fold more active than DoxorubicinDoxorubicin[10]
Compound 9a MCF-7BreastAnalogous activity to DoxorubicinDoxorubicin[10]
Compound 14a HCT116ColonIC50 = 0.0020 µM-[11]
Compound 7b HepG2LiverIC50 = 0.064 µg/mlLarotrectinib (0.034 µg/ml)[10]
Compound 16c HepG2LiverIC50 = 0.047 µg/mlLarotrectinib (0.034 µg/ml)[10]

Note: Some IC50 values were not explicitly stated in the abstracts and would require access to the full-text articles for inclusion.

Unraveling the Structure-Activity Relationship (SAR)

The cytotoxic potency of pyrazolo[1,5-a]pyridine derivatives is intricately linked to the nature and position of their substituents. SAR studies have revealed several key insights:

  • Substitutions on the Pyrimidine and Pyrazole Rings: Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, as well as the 4- and 6-positions of the pyrazole ring, have been shown to significantly influence binding affinity to protein kinases.[2] These modifications can enhance interactions through hydrogen bonding, hydrophobic interactions, and π–π stacking.[2]

  • Aryl Substituents: The presence of aryl groups at various positions can dramatically impact activity. For instance, in a series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines, compounds 18o and 18a demonstrated significant dose-dependent cytotoxic activities against HepG-2 and MCF-7 cells.[5]

  • Introduction of Specific Moieties: The incorporation of different functional groups can confer selectivity towards specific cancer cell lines or molecular targets. For example, a 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole derivative, RD-I-53 , showed potent activity against an ovarian cancer cell line and selective inhibition of VPS34 kinase.[7] Similarly, the introduction of a triazole moiety in compound 21c resulted in a potent CDK2 inhibitor with strong growth inhibition in colon cancer cells.[8]

Mechanism of Action: Targeting the Engine of Cancer Cells

A predominant mechanism of action for the anticancer effects of pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases.[2][12] These enzymes play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[2]

Many pyrazolo[1,5-a]pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[2] This disruption of signaling cascades can lead to cell cycle arrest and apoptosis (programmed cell death).

ATP_Competitive_Inhibition cluster_0 Kinase Active Site Kinase Kinase Protein Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation Signal) Kinase->Phosphorylated_Substrate Phosphorylates No_Signal Signal Blocked (Apoptosis/Cell Cycle Arrest) Kinase->No_Signal ATP_pocket ATP Binding Pocket ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->Kinase Pyrazolo_derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_derivative->ATP_pocket Competitively Binds Pyrazolo_derivative->No_Signal

Caption: ATP-competitive inhibition by pyrazolo[1,5-a]pyridine derivatives.

Several specific kinase targets for pyrazolo[1,5-a]pyridine derivatives have been identified, including:

  • Cyclin-Dependent Kinases (CDKs): Compounds like 21c have been shown to be potent CDK2 inhibitors, leading to G1-phase cell cycle arrest in colon cancer cells.[8]

  • Phosphoinositide 3-kinases (PI3Ks): A novel series of pyrazolo[1,5-a]pyridines were identified as selective inhibitors of the p110α isoform of PI3K, demonstrating in vivo activity in a human xenograft model.[9]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Trk inhibitors, which are crucial for treating certain solid tumors.[13]

  • Other Kinases: Various derivatives have shown inhibitory activity against EGFR, B-Raf, MEK, and Pim-1 kinase.[2][10][12]

Beyond kinase inhibition, some derivatives induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the downregulation of the anti-apoptotic gene BCL-2.[8]

Experimental Protocols: Ensuring Methodological Rigor

The in vitro evaluation of cytotoxicity relies on robust and reproducible assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay are two widely used methods.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Pyrazolo[1,5-a]pyridine derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Sources

A Comparative Guide to Docking Studies of Pyrazolo[1,5-a]pyrimidine Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective protein kinase inhibitors.[1][2][3] Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][3][4] This has spurred intensive research into small molecule inhibitors, with pyrazolo[1,5-a]pyrimidine derivatives emerging as a particularly fruitful class of compounds.[3][4] Their versatile structure allows for extensive modification, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a comparative analysis of docking studies of pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. We will delve into the computational methodologies, compare the predicted binding modes with experimental data, and offer a standardized protocol for performing such in silico analyses. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

The Synergy of In Silico and In Vitro: A Necessary Partnership

Molecular docking has become an indispensable tool in rational drug design, offering insights into the putative binding modes of ligands within a protein's active site.[5][6][7] This computational technique allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation.[6][8][9] However, it is crucial to underscore that docking studies are predictive in nature. Their true value is realized only when validated by experimental data, such as IC50 or Ki values, which quantify the actual inhibitory potency of a compound.[10][11][12] The correlation, or lack thereof, between docking scores and experimental results is a critical aspect of lead optimization and provides valuable feedback for refining computational models.

Comparative Docking Studies Across Key Protein Kinase Targets

The following sections present a comparative overview of docking studies for pyrazolo[1,5-a]pyrimidine derivatives against several therapeutically relevant protein kinases.

Tropomyosin Receptor Kinases (Trks)

Trk kinases are a family of receptor tyrosine kinases that have garnered significant attention as oncogenic drivers.[13] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent Trk inhibitors.[13][14]

Compound/DerivativeKey Docking InteractionsExperimental Validation (IC50)Reference
Derivatives 8 & 9 The pyrazolo[1,5-a]pyrimidine core forms a crucial hinge interaction with Met592. The addition of a morpholine group enhances selectivity, while fluorine substitution improves interactions with Asn655. A pyridine ring contributes to hydrophobic interactions.TrkA: 1.7 nM[14]
Derivatives 8a, 8f, 9a, 9b, 9f Structure-based design led to potent Trk inhibitory activities.< 5 nM[13]
Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[15] Pyrazolo[1,5-a]pyrimidine derivatives have been explored as inhibitors of various CDKs, including CDK2 and CDK9.[15][16]

Compound/DerivativeTarget KinaseKey Docking InteractionsExperimental Validation (IC50)Reference
Compound 6t CDK2Binds in a similar mode to the known inhibitor ribociclib.0.09 µM[15][17]
Compound 6s CDK2Shows potent dual inhibitory activity.0.23 µM[15][17]
Compound 18b CDK9Developed from a multi-kinase inhibitor, PIK-75, with improved selectivity.Not specified in abstract[16]
Casein Kinase 2 (CK2)

CK2 is a serine/threonine kinase implicated in cell growth, proliferation, and apoptosis evasion.[18] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective CK2 inhibitors.[18]

Compound/DerivativeKey Docking InteractionsExperimental Validation (IC50)Reference
Compound 7l N2 of the pyrazolo[1,5-a]pyrimidine core and the C7 NH group interact with the hinge region of the ATP-binding pocket. A buried water molecule adjacent to the gatekeeper residue (Phe113) is crucial for high binding affinity.Potent inhibition, specific values not in abstract[18]
Phosphoinositide 3-Kinase δ (PI3Kδ)

PI3Kδ is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases.[19]

Compound/DerivativeKey Docking InteractionsExperimental Validation (IC50)Reference
CPL302253 (54) The pyrazolo[1,5-a]pyrimidine core with an indole substituent at C(5) is designed for selective inhibition. The morpholine oxygen forms a hydrogen bond with Val-828 in the hinge region. The indole may form an additional hydrogen bond with Asp-787.2.8 nM[19]

A Representative Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a standardized workflow for performing molecular docking studies of pyrazolo[1,5-a]pyrimidine derivatives with a target protein kinase. This protocol is designed to be a self-validating system, emphasizing the importance of careful preparation and validation at each stage.

I. Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).

    • Remove all water molecules and heteroatoms (except for essential cofactors).

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).

    • Assign partial charges to all atoms using a suitable force field (e.g., AMBER, CHARMM).

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrazolo[1,5-a]pyrimidine derivative.

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types and partial charges.

    • Perform a conformational search to generate a set of low-energy conformers for each ligand.

II. Docking Simulation and Analysis
  • Grid Generation:

    • Define the binding site on the receptor, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).

    • Dock the prepared ligands into the defined grid box using a suitable search algorithm (e.g., Lamarckian Genetic Algorithm).

    • Generate a specified number of docking poses for each ligand.

  • Pose Selection and Scoring:

    • Cluster the generated docking poses based on root-mean-square deviation (RMSD).

    • Select the lowest energy pose from the most populated cluster as the most probable binding mode.

    • Calculate the binding energy or docking score for the selected pose.

  • Interaction Analysis:

    • Visualize the ligand-receptor complex to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the observed interactions with known binding modes of other inhibitors for the same target.

Visualizing the Docking Workflow and Key Interactions

To further elucidate the process, the following diagrams created using Graphviz illustrate a typical docking workflow and a hypothetical binding mode of a pyrazolo[1,5-a]pyrimidine derivative.

docking_workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Receptor Prep Receptor Prep Grid Generation Grid Generation Receptor Prep->Grid Generation Ligand Prep Ligand Prep Docking Docking Ligand Prep->Docking Grid Generation->Docking Pose Selection Pose Selection Docking->Pose Selection Interaction Analysis Interaction Analysis Pose Selection->Interaction Analysis

Caption: A generalized workflow for molecular docking studies.

binding_interaction cluster_kinase Kinase Active Site Hinge Hinge Region (Met) Gatekeeper Gatekeeper Residue (Phe) HydrophobicPocket Hydrophobic Pocket Ligand Pyrazolo[1,5-a]pyrimidine Ligand->Hinge H-Bond Ligand->Gatekeeper Hydrophobic Ligand->HydrophobicPocket Hydrophobic

Caption: Key interactions of a pyrazolo[1,5-a]pyrimidine inhibitor.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework for the design of novel protein kinase inhibitors. Docking studies, when rigorously performed and validated with experimental data, provide invaluable guidance in the structure-activity relationship (SAR) optimization process.[4][14] Future research in this area will likely focus on leveraging more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to more accurately predict binding affinities and residence times. Furthermore, the application of machine learning and artificial intelligence in conjunction with docking studies holds the promise of accelerating the discovery of next-generation kinase inhibitors with improved potency, selectivity, and safety profiles. Despite the advances, challenges such as drug resistance, off-target effects, and toxicity persist, and future research will need to focus on optimizing synthetic approaches and improving drug selectivity and bioavailability to enhance clinical efficacy.[4]

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). ACS Publications.
  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013, July 3). National Institutes of Health.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). PubMed.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). PubMed Central.
  • Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. (2018, January 26). ResearchGate.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing.
  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (n.d.). National Institutes of Health.
  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (n.d.). ResearchGate.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). National Institutes of Health.
  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2021, January 1). PubMed.
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (n.d.). MDPI.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). PubMed Central.
  • How to validate the Docking study result carried out on approved drug? (2017, March 15). ResearchGate.

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A Guide to Validating the Mechanism of Action for Pyrazolo[1,5-a]pyridin-3-ylmethanol, a Novel p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, identifying a compound with promising therapeutic activity is only the beginning. The critical next step is to rigorously validate its mechanism of action (MoA). This guide provides a comprehensive framework for confirming the MoA of a novel small molecule, using the hypothetical compound Pyrazolo[1,5-a]pyridin-3-ylmethanol as a case study. We will operate under the well-supported hypothesis that this compound functions as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key regulator of cellular responses to stress and inflammation.[1][2][3][4][5]

This guide is structured to provide not just protocols, but the strategic reasoning behind a multi-tiered validation approach. We will compare the performance of this compound against two well-characterized p38 MAPK inhibitors: SB203580 , a classic ATP-competitive inhibitor, and Doramapimod (BIRB 796) , a potent allosteric inhibitor.[6][7][8][9]

The Hypothesized Mechanism: Targeting the p38 MAPK Signaling Cascade

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[2][3][5] Its activation, particularly the p38α isoform, triggers downstream signaling that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][10] Dysregulation of this pathway is implicated in a host of inflammatory diseases.[10][11]

Our hypothesis is that this compound directly inhibits the kinase activity of p38α, thereby blocking the phosphorylation of its downstream substrates and suppressing the inflammatory response.

Signaling Pathway Overview

p38_pathway cluster_upstream Upstream Activators cluster_core Core p38 Module cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli Cytokines (TNF-a, IL-1b) Cytokines (TNF-a, IL-1b) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines (TNF-a, IL-1b)->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38a p38α MAPK MAP2K->p38a phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38a->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38a->Transcription_Factors phosphorylates Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor This compound Inhibitor->p38a Inhibition

Caption: Hypothesized p38α MAPK signaling pathway and the inhibitory point of action for this compound.

A Phased Approach to Mechanism of Action Validation

A robust MoA validation strategy moves from the molecular level to the cellular and phenotypic level. This ensures that the observed biological effects are directly attributable to the engagement of the intended target.

Experimental Validation Workflow

validation_workflow cluster_phase1 Phase 1: Direct Target Engagement (Biochemical) cluster_phase2 Phase 2: Cellular Target Engagement & Pathway Modulation cluster_phase3 Phase 3: Phenotypic Confirmation & Selectivity P1_A Biochemical Kinase Assay (LanthaScreen™) P2_A Cellular Thermal Shift Assay (CETSA) P1_A->P2_A Confirms cell permeability & intracellular binding P3_B Kinome Profiling (Selectivity Panel) P1_A->P3_B Assesses off-target interactions P1_B Binding Affinity (Kd) (Isothermal Titration Calorimetry) P2_B Western Blot Analysis (p-MK2 levels) P2_A->P2_B Links binding to pathway modulation P3_A Cytokine Release Assay (TNF-α ELISA) P2_B->P3_A Links pathway modulation to functional outcome Start Hypothesis: Compound inhibits p38α Start->P1_A Start->P1_B

Caption: A multi-phased workflow for validating the mechanism of action, from biochemical assays to cellular and phenotypic confirmation.

Phase 1: Direct Target Engagement & Potency

Objective: To confirm that this compound physically interacts with and inhibits the p38α enzyme in a cell-free system.

Experiment 1A: Biochemical Kinase Inhibition Assay
  • Rationale: This is the foundational experiment to determine if the compound can inhibit the catalytic activity of the purified p38α kinase. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, which is a sensitive and high-throughput method.[12][13][14][15]

  • Methodology: A europium-labeled antibody binds to the purified, tagged p38α kinase. An Alexa Fluor™ 647-labeled tracer, which is an ATP-competitive ligand, binds to the kinase's active site, bringing the two fluorophores into proximity and generating a FRET signal.[12][14] Test compounds that compete with the tracer for binding to the ATP site will disrupt FRET, leading to a decrease in the signal.

  • Data Output: IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Biochemical Data
CompoundInhibitor TypeTarget(s)p38α IC50 (nM)Reference(s)
This compound ATP-Competitive (Hypothesized)p38αExperimental DataN/A
SB203580 ATP-Competitivep38α/β~50-600[6][7][16]
Doramapimod (BIRB 796) Allosteric (Type II)pan-p38~38[8][9]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).

Phase 2: Cellular Target Engagement & Pathway Modulation

Objective: To verify that the compound enters the cell, binds to p38α in its native environment, and inhibits downstream signaling.

Experiment 2A: Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA is a powerful technique for confirming target engagement in intact cells.[17][18][19][20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][18] This experiment provides direct evidence of intracellular target binding, a critical step that biochemical assays cannot address.

  • Methodology: Intact cells (e.g., THP-1 monocytes) are treated with the test compound or a vehicle control. The cells are then heated across a range of temperatures. After lysis, the aggregated, denatured proteins are pelleted, and the amount of soluble p38α remaining in the supernatant is quantified by Western blot or ELISA. A successful inhibitor will result in more soluble p38α at higher temperatures—a "thermal shift."

  • Data Output: A plot of soluble p38α vs. temperature, showing a rightward shift in the melting curve in the presence of the compound.

Experiment 2B: Downstream Substrate Phosphorylation (Western Blot)
  • Rationale: To functionally confirm that target engagement leads to inhibition of the signaling pathway, we must measure the phosphorylation status of a direct p38α substrate. MAPK-activated protein kinase 2 (MK2) is a well-established substrate.[21]

  • Methodology: Human monocytic cells (e.g., THP-1) are pre-treated with varying concentrations of the test compounds and then stimulated with a p38 activator like lipopolysaccharide (LPS). Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).

  • Data Output: A dose-dependent decrease in the p-MK2 signal relative to the total MK2 signal.

Comparative Cellular Data
CompoundCETSA Thermal Shift (at 10 µM)p-MK2 Inhibition EC50 (nM) in LPS-stimulated THP-1 cells
This compound Experimental DataExperimental Data
SB203580 Demonstrates shift~100-200
Doramapimod (BIRB 796) Demonstrates shift~15-30

Phase 3: Phenotypic Confirmation & Selectivity

Objective: To demonstrate that the observed cellular pathway inhibition translates into a desired biological response and to assess the compound's selectivity.

Experiment 3A: Anti-inflammatory Activity (TNF-α ELISA)
  • Rationale: The primary biological function of the p38 pathway in immune cells is the production of pro-inflammatory cytokines.[2][5] A key validation step is to show that the compound can block this production. Measuring the release of TNF-α from LPS-stimulated monocytes is a gold-standard phenotypic assay.[8]

  • Methodology: Peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes are pre-treated with the test compounds, then stimulated with LPS. After an incubation period, the cell culture supernatant is collected, and the concentration of secreted TNF-α is quantified using a sandwich ELISA.[22][23][24][25]

  • Data Output: EC50 value, representing the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

Comparative Phenotypic Data
CompoundTNF-α Release Inhibition EC50 (nM) in LPS-stimulated PBMCs
This compound Experimental Data
SB203580 ~100-500
Doramapimod (BIRB 796) ~10-25[8]

Detailed Experimental Protocols

Protocol 1: CETSA for p38α Target Engagement
  • Cell Culture: Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.[17]

  • Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 45°C to 65°C) using a thermal cycler, then cool for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[17]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of p38α protein by Western blot or Simple Western.

  • Data Plotting: Plot the percentage of soluble p38α relative to the non-heated control against the temperature for both vehicle and compound-treated samples.

Protocol 2: Western Blot for Phospho-MK2
  • Cell Treatment: Seed THP-1 cells and allow them to adhere. Pre-treat with a dose range of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate cells with LPS (1 µg/mL) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer containing phosphatase inhibitors.[26]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[26]

  • Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.[27]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[26]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2, diluted in blocking buffer.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Wash three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[28][29]

Protocol 3: TNF-α Sandwich ELISA
  • Cell Plating & Treatment: Plate PBMCs or THP-1 cells in a 96-well plate. Pre-treat with a dose range of this compound for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to all wells except the negative control and incubate for 4-6 hours at 37°C.

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA Procedure:

    • Add 100 µL of standards and samples to wells of a TNF-α antibody-coated microplate.[23] Incubate for 2.5 hours at room temperature.

    • Wash the wells.

    • Add 100 µL of biotin-conjugated anti-human TNF-α antibody. Incubate for 1 hour.[22]

    • Wash the wells.

    • Add 100 µL of Streptavidin-HRP solution. Incubate for 45 minutes.[23]

    • Wash the wells.

    • Add 100 µL of TMB substrate solution and incubate for 30 minutes in the dark.[23]

    • Add 50 µL of Stop Solution.[23]

  • Data Acquisition: Read the absorbance at 450 nm immediately. Calculate TNF-α concentrations based on the standard curve and plot the dose-response curve to determine the EC50.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of preclinical development, providing the scientific foundation for its therapeutic hypothesis. By following a logical, multi-tiered approach—from direct biochemical inhibition (LanthaScreen™), to confirmation of target binding in a cellular context (CETSA), to modulation of downstream signaling (p-MK2 Western Blot), and finally to a functional, disease-relevant phenotypic output (TNF-α ELISA)—researchers can build a robust and compelling data package.

This guide provides a clear and authoritative framework for validating this compound as a p38α MAPK inhibitor. The comparative analysis against established inhibitors like SB203580 and Doramapimod provides essential context for evaluating its potency and potential therapeutic utility. Rigorous adherence to these validation principles is critical for making informed decisions in the progression of novel therapeutic candidates.

References

  • The p38-MAPK pathway overview. - ResearchGate.
  • SB203580: Akt & p38 MAP Kinases Inhibitor - InvivoGen.
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  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC.
  • p38 MAPK Signaling - QIAGEN GeneGlobe.
  • p38 MAPK Signaling Review - Assay Genie.
  • P38 MAPK Inhibitor I BIRB 796 - opnMe.
  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC - PubMed Central.
  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega - ACS Publications.
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
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Assessing the Kinase Selectivity of the Pyrazolo[1,5-a]pyridine Scaffold: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Core in Kinase Inhibition

The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic nature provides a versatile framework for the strategic placement of functional groups that can interact with the highly conserved ATP-binding pocket of protein kinases, as well as with less conserved surrounding regions, thereby driving selectivity. While specific kinase profiling data for the fundamental building block, Pyrazolo[1,5-a]pyridin-3-ylmethanol, is not extensively available in the public domain, likely due to its role as a synthetic intermediate[3], a comprehensive analysis of its more complex derivatives reveals the scaffold's remarkable potential for achieving high selectivity across the kinome.

This guide provides an in-depth assessment of the kinase selectivity of the Pyrazolo[1,5-a]pyridine scaffold by examining published data on several key derivatives. We will explore the structural modifications that confer selectivity for different kinase families, present comparative data, and provide detailed experimental protocols for assessing kinase inhibition. This information is intended to empower researchers in drug discovery and chemical biology to leverage the Pyrazolo[1,5-a]pyridine core in the design of novel, highly selective kinase inhibitors.

The Pyrazolo[1,5-a]pyridine Scaffold: A Platform for Tunable Kinase Selectivity

The Pyrazolo[1,5-a]pyridine ring system is an attractive starting point for the development of kinase inhibitors due to its ability to mimic the purine core of ATP and establish key hydrogen bond interactions with the kinase hinge region.[4] The true power of this scaffold, however, lies in the diverse "exit vectors" it offers for chemical modification. Substitutions at various positions on both the pyrazole and pyridine rings allow for the fine-tuning of steric and electronic properties, enabling the resulting molecules to selectively target specific kinase isoforms.

Structure-activity relationship (SAR) studies on various Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine series have demonstrated that even minor chemical modifications can dramatically shift the selectivity profile.[5][6] For instance, the addition of bulky hydrophobic groups can favor binding to kinases with larger hydrophobic pockets, while the incorporation of hydrogen bond donors and acceptors can facilitate interactions with specific amino acid residues outside the immediate ATP-binding site.

Comparative Selectivity Profiles of Representative Pyrazolo[1,5-a]pyridine Derivatives

To illustrate the tunable selectivity of the Pyrazolo[1,5-a]pyridine scaffold, we have compiled inhibitory data for several published derivatives against a panel of representative kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, showcasing their diverse selectivity profiles. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.

Compound IDTarget Kinase(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM)Reference
Compound 1 (PI3Kγ/δ Inhibitor) PI3Kγ4.0PI3Kα>1000[7]
PI3Kδ9.1PI3Kβ>1000[7]
Compound 2 (CSK Inhibitor) CSK11LCK>1000[8]
Compound 3 (TrkA Inhibitor) TrkA1.7--[9]
Compound 4 (CDK9 Inhibitor) CDK925PI3Kα>1000[10]

This table is a curated representation of data from the cited literature and is not an exhaustive list of all tested kinases.

The data clearly demonstrates that the Pyrazolo[1,5-a]pyridine scaffold can be elaborated to yield highly potent and selective inhibitors for distinct kinase families. For example, Compound 1 shows remarkable selectivity for the γ and δ isoforms of PI3K over the α and β isoforms, a crucial feature for immunomodulatory applications.[7] In contrast, Compound 2 is a potent inhibitor of C-Terminal Src Kinase (CSK) with excellent selectivity against the closely related LCK.[8] Furthermore, derivatives have been developed to potently inhibit Tropomyosin receptor kinase A (TrkA) and Cyclin-dependent kinase 9 (CDK9).[9][10]

Key Signaling Pathway: The PI3K/AKT/mTOR Axis

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers and inflammatory diseases. The ability to selectively target specific PI3K isoforms is a key therapeutic goal. The following diagram illustrates the central role of PI3K in this pathway.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC2 TSC2 AKT->TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth Proliferation Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Assessing Kinase Selectivity

The determination of a compound's kinase selectivity profile is a critical step in its development as a therapeutic agent or research tool. A multi-tiered approach is often employed, starting with broad screening against a large panel of kinases, followed by more detailed characterization of hits.

Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow Start Test Compound (e.g., Pyrazolo[1,5-a]pyridine derivative) Primary_Screen Primary Screen: Single high concentration (e.g., 1-10 µM) against a large kinase panel Start->Primary_Screen Hit_Identification Hit Identification: Identify kinases with >50% inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Generate IC50 curves for identified hits Hit_Identification->Dose_Response Selectivity_Analysis Selectivity Analysis: Compare IC50 values across different kinases Dose_Response->Selectivity_Analysis Mechanism_of_Action Mechanism of Action Studies: (e.g., ATP competition assays, cellular target engagement) Selectivity_Analysis->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for kinase inhibitor selectivity profiling.

Step-by-Step Protocol for a Radiometric Kinase Assay (Example)

This protocol provides a general framework for determining the IC50 value of an inhibitor using a radiometric assay, a common method for quantifying kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a peptide or protein) in assay buffer.

    • Prepare a solution of [γ-³³P]ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP solution to each well.

    • Incubate the reaction at a controlled temperature for a specific duration, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection and Data Analysis:

    • Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated ³³P on the filter mat using a scintillation counter.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The Pyrazolo[1,5-a]pyridine scaffold represents a highly versatile and promising platform for the development of selective kinase inhibitors. The extensive body of research on its derivatives demonstrates that targeted modifications to this core structure can yield compounds with high potency and exquisite selectivity for a wide range of kinase targets. While direct experimental data for this compound is limited, its foundational structure is a key component in many of these successful inhibitors.

Future research in this area will likely focus on the continued exploration of novel substitutions on the Pyrazolo[1,5-a]pyridine ring to further enhance selectivity and address challenges such as acquired drug resistance. The application of advanced techniques like structure-based drug design and combinatorial chemistry will undoubtedly accelerate the discovery of new and improved kinase inhibitors based on this remarkable scaffold.

References

  • Hass, J., et al. (2010). Discovery of a new series of picolinamide-substituted pyrazolo[1,5-a]pyrimidines as potent Trk inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 599-603.
  • Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738.
  • Bradbury, R. H., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4143-4147.
  • Bamborough, P., et al. (2008). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 18(20), 5439-5443.
  • Goldstein, D. M., et al. (2011). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492.
  • Agboola, O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Norman, M. H., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Journal of Medicinal Chemistry, 51(10), 2881-2891.
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  • O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(7), 1016-1021.
  • El-Sayed, N. N. E., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry, 79, 236-247.
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  • Zhang, Y., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Potent and Selective Trk Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Inhibitor Design

In the landscape of targeted cancer therapy, the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) have emerged as critical therapeutic targets.[1][2] Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes are oncogenic drivers in a wide range of adult and pediatric solid tumors. This has spurred the development of Trk inhibitors, with the pyrazolo[1,5-a]pyrimidine scaffold establishing itself as a cornerstone in the design of potent and selective agents.[1][2][3] Notably, two of the three FDA-approved Trk inhibitors, as well as numerous candidates in clinical trials, are built upon this heterocyclic framework.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the interaction of pyrazolo[1,5-a]pyrimidine derivatives with Trk kinases, offering a comparative look at key structural modifications and their impact on inhibitory activity and selectivity.

The Rise of Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has proven to be a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[4] Its prominence in Trk inhibitor design can be attributed to its ability to be readily functionalized at various positions, allowing for fine-tuning of steric and electronic properties to optimize interactions within the ATP-binding pocket of the Trk kinases. The clinical success of first-generation inhibitors like Larotrectinib and Entrectinib, and the subsequent development of second-generation inhibitors such as Repotrectinib and Selitrectinib to overcome acquired resistance, underscore the adaptability and enduring relevance of this scaffold.[1][2][3]

Core Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors are dictated by the nature and position of substituents around the core. The following sections dissect the key SAR trends at different positions of the scaffold.

The C3 Position: A Gateway to Potency

Modifications at the C3 position of the pyrazolo[1,5-a]pyrimidine ring have been extensively explored to enhance Trk inhibition. The introduction of various substituted pyrazole and triazole moieties at this position has been shown to be a fruitful strategy. For instance, Pal and colleagues developed a series of derivatives with substitutions at the C3 position, building upon a scaffold similar to Larotrectinib.[1] Their work revealed that incorporating a pyrazole-3-carbonitrile or a triazole group could yield compounds with IC50 values greater than 10 nM.[1]

Further investigations have led to the discovery of highly potent inhibitors through C3 modifications. A series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed to tackle clinically acquired resistance mutations.[5] One standout compound, 5n , demonstrated remarkable potency against wild-type and mutated TrkA, with IC50 values of 2.3 nM, 0.4 nM, and 0.5 nM against TrkAG667C, TrkAF589L, and TrkAG595R, respectively.[5] This represented a significant improvement over the second-generation inhibitor selitrectinib.[5]

The C5 and C7 Positions: Tailoring Selectivity and Physicochemical Properties

Substitutions at the C5 and C7 positions play a crucial role in modulating the overall profile of the inhibitors, including their selectivity and pharmacokinetic properties. The foundational scaffold of Larotrectinib, for example, features a 2,5-difluorophenyl-substituted pyrrolidine linked to the C5 position of the pyrazolo[1,5-a]pyrimidine core.[1]

In a 2023 study, Al-Qadhi and colleagues synthesized a novel series of 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs.[1] Compound 42 from this series exhibited potent enzymatic inhibition against TrkA and ALK2 with IC50 values of 0.087 µM and 0.105 µM, respectively, and also showed robust anti-proliferative activity against the KM12 and EKVX cell lines.[1]

Macrocyclization: A Strategy for Enhanced Potency and Selectivity

A significant advancement in the design of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has been the exploration of macrocyclic structures. Macrocyclization can pre-organize the molecule in a bioactive conformation, leading to improved binding affinity and selectivity.[1] In 2020, Wang and his team synthesized a series of novel substituted macrocyclic compounds.[1] Among them, compound 28 displayed exceptional activity with IC50 values of 0.17 nM, 0.07 nM, and 0.07 nM against TrkA, TrkB, and TrkC, respectively.[1]

The following year, the same research group reported another series of macrocyclic derivatives. Compounds 29 and 30 from this series showed high inhibitory activity against TrkA and TrkC, with compound 29 having IC50 values of 0.6 nM for TrkA and 0.1 nM for TrkC, and compound 30 showing values of 1.61 nM for TrkA and 0.05 nM for TrkC.[1] These macrocyclic compounds often exhibit advantages over their acyclic counterparts, such as Larotrectinib, due to their conformational rigidity which can lead to more specific interactions with the target kinase.[1]

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

The table below summarizes the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases, showcasing the impact of different structural modifications.

CompoundModification HighlightsTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Key FeaturesReference
Larotrectinib First-generation inhibitor1.22.12.1FDA-approved, potent pan-Trk inhibitor[1]
Compound 28 Macrocyclic derivative0.170.070.07High potency across all Trk isoforms[1]
Compound 29 Macrocyclic derivative0.6-0.1Potent TrkA and TrkC inhibitor[1]
Compound 30 Macrocyclic derivative1.61-0.05Potent TrkA and TrkC inhibitor[1]
Compound 36 Substituted amino pyrazolopyrimidine1.42.41.9Potent pan-Trk inhibitor, comparable to Larotrectinib[1]
Compound 14h Second-generation derivative1.40--Active against TrkA and TrkAG595R (1.80 nM)[6]
Compound 14j Second-generation derivative0.86--Active against TrkA and TrkAG595R (6.92 nM), higher selectivity over ALK[6]
Compound 5n 3-pyrazolyl-substituted derivative---Highly potent against resistance mutations (TrkAG667C: 2.3 nM)[5]

Experimental Protocols for Evaluating Trk Inhibitors

The determination of the inhibitory activity of these compounds relies on robust and validated experimental assays. A typical workflow for evaluating a novel pyrazolo[1,5-a]pyrimidine derivative as a Trk inhibitor is outlined below.

In Vitro Kinase Inhibition Assay

A standard method to determine the IC50 values of inhibitors against Trk kinases is a biochemical assay.

Step-by-step methodology:

  • Reagents and Materials: Recombinant human TrkA, TrkB, and TrkC enzymes, ATP, a suitable substrate (e.g., a synthetic peptide), and the test compounds. A detection reagent for measuring kinase activity (e.g., based on ADP formation or substrate phosphorylation).

  • Assay Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The Trk kinase, substrate, and test compound are incubated together in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the kinase activity is measured using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Key modification sites on the pyrazolo[1,5-a]pyrimidine scaffold influencing Trk inhibition.

Experimental_Workflow start Synthesized Pyrazolo[1,5-a]pyrimidine Derivatives assay In Vitro Kinase Assay (TrkA, TrkB, TrkC) start->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical experimental workflow for the evaluation of novel Trk inhibitors.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of clinically effective Trk inhibitors. The extensive SAR knowledge accumulated over the years has enabled the rational design of potent, selective, and resistance-breaking molecules. Key strategies such as modification at the C3 position, optimization of substituents at the C5 and C7 positions, and the implementation of macrocyclization have all contributed to the success of this compound class.

Future research in this area will likely focus on the development of next-generation inhibitors that can overcome a broader range of resistance mutations, exhibit improved central nervous system (CNS) penetration for treating brain metastases, and possess fine-tuned selectivity profiles to minimize off-target effects. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, guided by a deep understanding of the SAR principles outlined in this guide, will undoubtedly lead to the discovery of even more effective therapies for patients with NTRK fusion-positive cancers.

References

  • Kumar, V., Singh, A., Shri, R., Singh, S., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
  • Fan, W., Tang, C., & Wang, Y. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
  • PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Fan, W. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654. [Link]
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  • Al-Qadhi, M. A., Al-Salahi, R., Al-Ostoot, F. H., Al-Sha'er, M. A., Marzouk, M., & Al-Qadhi, T. S. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5678. [Link]
  • Fan, W., Tang, C., & Wang, Y. (2022). Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 63, 128646. [Link]

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A Comparative Guide to the Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the anti-proliferative activity of a promising class of anti-cancer compounds: pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides. We will delve into their mechanism of action, compare the efficacy of various analogs through experimental data, and provide detailed protocols for assessing their activity. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: A Promising Scaffold in Oncology

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] This heterocyclic system has gained significant attention for its potential as a potent inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] A particular class of derivatives, the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, has emerged from high-throughput screening as novel anti-proliferative agents.[4][5] A key characteristic of these compounds is their selective cytotoxicity towards cancer cells with deficiencies in the p21 (cyclin-dependent kinase inhibitor 1A) checkpoint, a common feature in many human tumors.[6][7] This guide will explore the structure-activity relationships (SAR) of these compounds and compare their performance against various cancer cell lines.

Mechanism of Action: Targeting the Kinome

Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides exert their anti-proliferative effects primarily by acting as ATP-competitive inhibitors of protein kinases.[3] Their planar structure allows them to fit into the ATP-binding pocket of these enzymes, preventing the phosphorylation of downstream substrates and thereby disrupting aberrant signaling cascades that drive cancer cell growth and survival. Several key kinase families have been identified as targets for this class of compounds.

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control

The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. The tumor suppressor protein p21 is a potent inhibitor of CDK activity.[8] Cancer cells lacking functional p21 are particularly vulnerable to agents that target CDKs. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides have been shown to inhibit CDKs, including CDK2 and CDK4, leading to cell cycle arrest and apoptosis, particularly in p21-deficient cells.[7]

Cell_Cycle_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK activate PI3K PI3K RTK->PI3K activate AKT AKT PI3K->AKT activate Cyclin_D_CDK4_6 Cyclin D / CDK4/6 AKT->Cyclin_D_CDK4_6 activate pRB pRB Cyclin_D_CDK4_6->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes p53 p53 p21 p21 p53->p21 activates transcription p21->Cyclin_D_CDK4_6 inhibits p21->Cyclin_E_CDK2 inhibits Pyrazolo_pyrimidine_Amides Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides Pyrazolo_pyrimidine_Amides->Cyclin_D_CDK4_6 inhibits Pyrazolo_pyrimidine_Amides->Cyclin_E_CDK2 inhibits

Caption: Simplified Cell Cycle Pathway illustrating the role of CDKs and p21, and the inhibitory action of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides.

Tropomyosin Receptor Kinases (Trk)

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant Trk signaling, often due to gene fusions, can drive the growth of various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Trk inhibitors.

Trk_Signaling_Pathway Neurotrophins Neurotrophins Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation Trk_Receptor->Dimerization_Autophosphorylation induces RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway activates PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Autophosphorylation->PI3K_AKT_mTOR_Pathway activates PLCg_Pathway PLCγ Pathway Dimerization_Autophosphorylation->PLCg_Pathway activates Cell_Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation_Survival PI3K_AKT_mTOR_Pathway->Cell_Proliferation_Survival PLCg_Pathway->Cell_Proliferation_Survival Pyrazolo_pyrimidine_Amides Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides Pyrazolo_pyrimidine_Amides->Dimerization_Autophosphorylation inhibits

Caption: Overview of the Trk signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides.

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides is highly dependent on the substitution patterns on the phenyl amide moiety and the pyrazolo[1,5-a]pyrimidine core. The following table summarizes the in vitro activity of a selection of representative compounds from this class against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison of their potency.

Compound IDR Group (Amide Substitution)Cancer Cell LineCancer TypeIC50 (µM)Reference
1 HHCT116 (p21-/-)Colon Carcinoma>10[5]
2 3-ClHCT116 (p21-/-)Colon Carcinoma0.25[5]
3 3-CF3HCT116 (p21-/-)Colon Carcinoma0.18[5]
4 3-MeHCT116 (p21-/-)Colon Carcinoma0.32[5]
5 3-OMeHCT116 (p21-/-)Colon Carcinoma0.65[5]
6a PhenylMCF-7Breast Adenocarcinoma19.84 ± 0.49
6a PhenylHep-2Larynx Carcinoma12.76 ± 0.16
6b 4-MethylphenylMCF-7Breast Adenocarcinoma15.37 ± 0.29
6b 4-MethylphenylHep-2Larynx Carcinoma10.63 ± 0.33
6c 4-MethoxyphenylMCF-7Breast Adenocarcinoma10.80 ± 0.36
6c 4-MethoxyphenylHep-2Larynx Carcinoma8.85 ± 0.24
14a Not specified in abstractHCT116Colon Carcinoma0.0020

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals key SAR trends for the anti-proliferative activity of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides:

  • Amide Substitution is Crucial: Unsubstituted phenyl amides (Compound 1) show weak activity. The nature and position of the substituent on the phenyl ring significantly impact potency.

  • Electron-Withdrawing Groups Enhance Activity: Halogen (Cl) and trifluoromethyl (CF3) groups at the meta-position of the phenyl ring (Compounds 2 and 3) lead to a substantial increase in anti-proliferative activity.

  • Steric and Electronic Effects: The preference for meta-substitution suggests that steric and electronic factors play a critical role in the interaction of the compound with its target kinase.[4]

  • Core Nitrogen Atoms are Essential: Both nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are vital for activity, likely participating in key hydrogen bonding interactions within the kinase ATP-binding site.[4]

  • Headpiece Modifications: Exploration of different "headpiece" moieties attached to the pyrimidine ring has also been a strategy to optimize activity, with a thienoyl group showing promise in some studies.[4]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the anti-proliferative activity of these compounds.

Workflow for Assessing Anti-proliferative Activity

Experimental_Workflow cluster_0 In Vitro Cellular Assay cluster_1 In Vitro Kinase Assay Cell_Culture 1. Cell Culture (e.g., HCT116, MCF-7) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Data_Analysis 5. Data Analysis (Absorbance Measurement, IC50 Calculation) MTT_Assay->Data_Analysis Kinase_Enzyme 1. Prepare Kinase Enzyme (e.g., CDK2/Cyclin E) Inhibitor_Incubation 2. Incubate with Inhibitor (Pyrazolo[1,5-a]pyrimidine amide) Kinase_Enzyme->Inhibitor_Incubation Reaction_Initiation 3. Initiate Reaction (Add ATP and Substrate) Inhibitor_Incubation->Reaction_Initiation Detection 4. Detect Kinase Activity (e.g., Phosphorylation) Reaction_Initiation->Detection IC50_Determination 5. Determine IC50 Detection->IC50_Determination

Caption: A typical experimental workflow for evaluating the anti-proliferative activity of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination and ADP Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which in turn generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides represent a versatile and potent class of anti-proliferative agents with a clear mechanism of action targeting key protein kinases involved in cancer progression. The SAR studies have provided valuable insights for the rational design of more effective and selective inhibitors. The preferential activity of these compounds in p21-deficient cancer cells highlights a promising strategy for targeted cancer therapy.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further investigation into their off-target effects and potential for combination therapies with other anti-cancer agents will be crucial for their clinical translation. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of this promising class of anti-cancer drug candidates.

References

  • El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B. Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. Eur. J. Chem.2011, 2, 331-336. [Link]
  • Reddy, L. H.; et al. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. MedChemComm2017, 8, 1135-1141. [Link]
  • Gomaa, A. M.; et al. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry2022, 15, 104080. [Link]
  • El-Sayed, M. A.; et al. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules2021, 26, 2961. [Link]
  • Rabindran, S. K.; et al. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides-novel antiproliferative agents. Cancer Research2005, 65, 2005-4-15. [Link]
  • Powell, D.; et al. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: exploration of core and headpiece structure-activity relationships. Bioorganic & Medicinal Chemistry Letters2007, 17, 1641-1645. [Link]
  • Gopalsamy, A.; et al. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & Medicinal Chemistry Letters2005, 15, 1591-1594. [Link]
  • Wang, Y. D.; et al. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters2009, 19, 1124-1127. [Link]
  • Iorkyaa, A. A.; et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry2024, 15, 28-56. [Link]
  • Creative Diagnostics.
  • Iorkyaa, A. A.; et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances2024, 14, 28-56. [Link]

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A Comparative Guide to Pyrazolo[1,5-a]pyridine Derivatives and Their Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is one such "privileged scaffold," a term reserved for structures that can interact with multiple, diverse biological targets through strategic modifications.[1] This heterocyclic system has garnered significant attention in oncology due to its remarkable versatility in targeting protein kinases, the master regulators of cellular signaling pathways.[2][3][4]

Protein kinases orchestrate the cell cycle, a tightly controlled sequence of events leading to cell division. This process is divided into four main phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Progression through these phases is driven by a family of enzymes called Cyclin-Dependent Kinases (CDKs), which become active only when bound to their regulatory cyclin partners.[5][6] In many cancers, the CDK signaling axis is hyperactive, leading to uncontrolled cell proliferation. Consequently, inhibiting CDKs has become a cornerstone of targeted cancer therapy.

This guide provides a comparative analysis of various pyrazolo[1,5-a]pyridine derivatives, detailing their differential effects on cell cycle progression. We will explore how subtle changes in their chemical structure dictate their molecular targets, mechanism of action, and ultimate efficacy in halting the cancer cell cycle, supported by the experimental data and protocols that validate these findings.

Mechanism of Action: A Targeted Disruption of the Cell Cycle Engine

The predominant mechanism by which pyrazolo[1,5-a]pyridine derivatives exert their anti-proliferative effects is through competitive inhibition at the ATP-binding site of protein kinases.[2] By occupying this pocket, they prevent the phosphorylation of downstream substrates, effectively jamming the molecular machinery that drives the cell cycle forward.

The primary targets for many of these compounds are the CDKs.[3][4] Depending on the derivative, inhibition can be specific to certain CDK-cyclin complexes, leading to cell cycle arrest at distinct checkpoints:

  • G1 Arrest: Inhibition of CDK2, CDK4, or CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), blocking the transition from G1 to S phase.

  • S and G2/M Arrest: Inhibition of CDK1 or CDK2 can halt the cell cycle during DNA replication or prior to mitotic entry.[5][6]

While CDKs are a major target class, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to inhibit other critical kinases involved in cell growth and survival, such as Pim-1, a proto-oncogene kinase, and the Epidermal Growth Factor Receptor (EGFR), which can indirectly influence cell cycle machinery.[7][8][9]

cluster_0 Cell Cycle Progression cluster_1 Inhibition Pathway G1 G1 S S G1->S CDK4/6 CDK4/6-Cyclin D G2 G2 S->G2 CDK2_A CDK2-Cyclin A M M G2->M CDK1_B CDK1-Cyclin B CDK2_E CDK2-Cyclin E Arrest Cell Cycle Arrest CDK4/6->Arrest CDK2_E->Arrest CDK2_A->Arrest CDK1_B->Arrest Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->CDK4/6 Inhibits Pyrazolo->CDK2_E Inhibits Pyrazolo->CDK2_A Inhibits Pyrazolo->CDK1_B Inhibits

Caption: Mechanism of Pyrazolo[1,5-a]pyridine Derivatives on Cell Cycle.

Comparative Analysis of Lead Pyrazolo[1,5-a]pyridine Derivatives

The specific biological outcome of a pyrazolo[1,5-a]pyridine derivative is dictated by the nature and position of its chemical substituents. These modifications fine-tune the compound's affinity and selectivity for different kinase targets, resulting in distinct cell cycle arrest profiles.

DerivativePrimary Target(s)Cell Cycle Arrest PhasePotency (IC50/GI50)Key Findings & Reference
BS-194 (4k) CDK2, CDK1, CDK9S and G2/MCDK2 IC50: 3 nM; Mean GI50: 280 nMPotent and selective CDK inhibitor that down-regulates cyclins A, E, and D1.[5][6]
Compound 21c CDK2G1CDK2 IC50: 18 nM; HCT-116 IC50: 90 nMInduces G1 arrest and promotes apoptosis with high selectivity for cancer cells over normal fibroblasts.[10]
Compound 6s & 6t CDK2, TRKA (dual)G0/G16t: CDK2 IC50: 90 nM, TRKA IC50: 450 nMDual inhibition of CDK2 and TRKA leads to significant G0/G1 arrest in RFX 393 cancerous cells.[11]
Compound 6h EGFR, STAT3G2/MMDA-MB-231 IC50: 2.6 µMA chalcone-linked hybrid that down-regulates the EGFR/STAT3 signaling axis, leading to G2/M arrest.[8]

This comparison highlights the scaffold's tunability. By altering functional groups, researchers can steer the biological activity towards specific CDKs (BS-194, 21c), achieve dual-targeting capabilities (6s & 6t), or engage different kinase families entirely (6h), each resulting in a unique and predictable cell cycle phenotype.

Essential Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of findings, rigorous experimental validation is paramount. The following protocols are standard in the field for assessing the effects of chemical compounds on cell cycle progression.

Protocol 1: Cell Cycle Analysis via Flow Cytometry with Propidium Iodide (PI) Staining

This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.

Causality: The choice of 70% ethanol is critical; it serves to both fix the cells, preserving their structure, and permeabilize the membranes, allowing the DNA-intercalating dye, Propidium Iodide, to enter.[12][13] RNase treatment is essential to prevent the staining of double-stranded RNA, which would otherwise confound the DNA content measurement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate 1-2 x 10^6 cells and treat with the desired concentration of the pyrazolo[1,5-a]pyridine derivative for the specified time (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Harvesting: Aspirate the media and harvest the cells (using trypsin for adherent cells). Transfer to a 15 mL conical tube.

  • Washing: Wash the cells by resuspending the pellet in 5 mL of ice-cold Phosphate-Buffered Saline (PBS) and centrifuging at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[13]

  • Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (typically 50 µg/mL) and RNase A (typically 100 µg/mL) in PBS.[12]

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The PI fluorescence is measured to generate a histogram of DNA content, from which the cell cycle phase distribution can be calculated using modeling software.[14]

A 1. Cell Culture & Treatment B 2. Harvest Cells (Trypsinization) A->B C 3. Wash with PBS B->C D 4. Fixation (70% Ethanol) C->D E 5. Staining (PI + RNase A) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Modeling (Cell Cycle Phases) F->G

Caption: Workflow for Flow Cytometry-Based Cell Cycle Analysis.

Protocol 2: Western Blot Analysis of Key Cell Cycle Proteins

Western blotting is used to detect and quantify specific proteins in a sample. This allows researchers to confirm the molecular mechanism of a compound by observing changes in the levels of key cell cycle regulators (e.g., Cyclin E, p-Rb) or markers of apoptosis (e.g., cleaved-PARP).[15]

Causality: SDS-PAGE separates proteins based on molecular weight after they are denatured and given a uniform negative charge by the SDS detergent. This separation is crucial for identifying specific proteins with antibodies. The blocking step, typically with nonfat milk or BSA, is vital to prevent non-specific binding of the antibodies to the membrane, which would result in high background noise.[16]

Step-by-Step Methodology:

  • Sample Preparation: Following treatment with the derivative, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CDK2, anti-Cyclin A, anti-Actin for a loading control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured using an imaging system. The intensity of the resulting bands corresponds to the amount of target protein.

A 1. Cell Lysis & Protein Quant. B 2. SDS-PAGE (Separation) A->B C 3. Transfer to Membrane B->C D 4. Blocking (BSA/Milk) C->D E 5. Primary Ab Incubation D->E F 6. Secondary Ab Incubation E->F G 7. ECL Detection & Imaging F->G H 8. Band Analysis G->H

Caption: Standard Workflow for Western Blot Analysis.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly successful and adaptable platform for the development of potent cell cycle inhibitors. The evidence clearly demonstrates that targeted chemical modifications to this core structure can produce derivatives with distinct kinase selectivity profiles, leading to predictable arrests at different phases of the cell cycle. Compounds like BS-194 and 21c showcase the potential for potent and selective CDK inhibition, while others highlight the possibility of achieving broader or novel kinase inhibition profiles.[5][6][10]

The ongoing challenge lies in optimizing these molecules to overcome issues of drug resistance, improve selectivity to minimize off-target effects, and enhance bioavailability for clinical application.[2][3] Future research will undoubtedly focus on structure-based drug design and the exploration of novel substitution patterns to develop next-generation pyrazolo[1,5-a]pyrimidine derivatives with superior efficacy and safety profiles, further solidifying the role of this remarkable scaffold in the arsenal of targeted cancer therapies.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
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  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
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  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. PubMed Central.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine.
  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
  • Assaying cell cycle status using flow cytometry. PubMed Central.
  • Cell Cycle Tutorial Contents. Flow Cytometry Core Facility.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][5][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Western blot protocol. Abcam.
  • Western Blot Protocol.
  • Western Blot Protocol. Proteintech Group.
  • Western Blotting Protocol. Cell Signaling Technology.
  • General Protocol for Western Blotting. Bio-Rad.

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A Comparative Analysis of the Anti-Inflammatory Potential of Pyrazolo[1,5-a]pyrimidine-Pyridine Hybrids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, medicinal chemists are increasingly turning their attention to heterocyclic scaffolds that offer a unique combination of structural rigidity and functional versatility. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in modulating key inflammatory pathways. The strategic hybridization of this scaffold with a pyridine moiety presents an intriguing avenue for the development of potent and selective anti-inflammatory agents. This guide provides a comprehensive comparison of the anti-inflammatory potential of various pyrazolo[1,5-a]pyrimidine-pyridine hybrids, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.

The Rationale for Hybridization: Unlocking Synergistic Effects

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine and has been identified as a core component in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its fused bicyclic system provides a rigid framework that can be strategically functionalized to interact with specific biological targets. The pyridine ring, a common motif in medicinal chemistry, is known to enhance the pharmacological profile of molecules by participating in hydrogen bonding, improving solubility, and modulating metabolic stability. The amalgamation of these two pharmacophores into a single molecular entity—a pyrazolo[1,5-a]pyrimidine-pyridine hybrid—is hypothesized to yield synergistic effects, leading to enhanced anti-inflammatory potency and selectivity.

Evaluating Anti-Inflammatory Efficacy: Key Experimental Approaches

To rigorously assess the anti-inflammatory potential of these hybrid molecules, a combination of in vitro and in vivo assays is indispensable. These experiments are designed to not only quantify the anti-inflammatory effect but also to elucidate the underlying mechanism of action.

In Vitro Assessment of Cyclooxygenase (COX) Inhibition

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of pro-inflammatory prostaglandins.[3] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is predominantly induced at sites of inflammation.[3] Selective inhibition of COX-2 over COX-1 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with non-selective NSAIDs.

This assay quantifies the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Enzyme and Cofactor Preparation: Purified ovine COX-1 or human recombinant COX-2 enzyme is added to a reaction buffer containing heme and L-epinephrine as cofactors in a 96-well plate.

  • Inhibitor Incubation: The pyrazolo[1,5-a]pyrimidine-pyridine hybrid compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Incubation and Termination: The plate is incubated for a specific time (e.g., 10 minutes) at 37°C. The reaction is then terminated by the addition of a stop solution, such as hydrochloric acid.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is measured using a specific enzyme immunoassay (EIA) kit. The absorbance is read using a plate reader at a wavelength of 590-611 nm.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

In Vivo Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammatory model for the in vivo screening of anti-inflammatory drugs.[4][5][6][7][8]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test pyrazolo[1,5-a]pyrimidine-pyridine hybrid compounds and a standard reference drug (e.g., indomethacin or celecoxib) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat. The left hind paw is injected with saline as a control.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Performance of Pyrazolo[1,5-a]pyrimidine-Pyridine Hybrids

The following tables summarize the anti-inflammatory activity of representative pyrazolo[1,5-a]pyrimidine derivatives, including those with pyridine moieties, based on data synthesized from the literature. It is important to note that direct head-to-head comparisons across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) --->100.08>125[3]
Compound A 4-Fluorophenyl4-MethylsulfonylphenylH>100.08>125[3][9]
Compound B 4-Fluorophenyl4-MethylsulfonylphenylCH3>100.6>16.7[3][9]
Pyrazolo-pyridine Analog 5a Thiophen-2-ylPhenylH-High (96.42% inhibition)-[10]
Pyrazolo-pyridine Analog 5b Substituted Thiophen-2-ylPhenylH-High (inhibition comparable to 5a)-[10]
Pyrazolo[1,5-a]pyrimidine Derivative PhenylHH57.53 ± 2.91124 ± 5.320.46[11]

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time of Max. Inhibition (h)Reference
Indomethacin (Reference) 10p.o.~50-603-4[6]
Compound A 30p.o.453[3][9]
4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one 50p.o.523[12]

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine-pyridine hybrids extend beyond COX inhibition. Evidence suggests their involvement in modulating crucial intracellular signaling cascades that orchestrate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[13][15]

Inflammation_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nucleus cluster_inhibitors Drug Targets LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK NFkB_p50_p65 NF-κB (p50/p65) IKK->NFkB_p50_p65 phosphorylates IκB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p50_p65->Proinflammatory_Genes IkB IκB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Proinflammatory_Genes PyrazoloPyrimidines Pyrazolo[1,5-a]pyrimidine- Pyridine Hybrids PyrazoloPyrimidines->IKK Inhibition PyrazoloPyrimidines->MAPK Inhibition PyrazoloPyrimidines->Proinflammatory_Genes Downregulation

Figure 1: Simplified signaling cascade of inflammation and potential points of intervention for pyrazolo[1,5-a]pyrimidine-pyridine hybrids.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structure-activity relationships can be inferred for the anti-inflammatory activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Substitution at the 2- and 3-positions of the pyrazolo ring: The nature of the substituents at these positions is critical for COX-2 inhibitory activity. Aromatic rings, particularly those with electron-withdrawing groups like a methylsulfonylphenyl group at the 2-position and a fluorophenyl group at the 3-position, have been shown to confer potent and selective COX-2 inhibition.[3][9]

  • Substitution on the pyrimidine ring: Modification of the pyrimidine ring can significantly impact in vivo activity. For instance, 6,7-disubstitution on the pyrimidine ring has been reported to provide the best activity in some series.[3][9]

  • Incorporation of a Pyridine Moiety: The introduction of a pyridine ring, as seen in pyrazolo-pyridine analogs, can lead to potent inhibition of COX-2 and modulation of pro-inflammatory cytokines.[10] The specific point of attachment and the substitution pattern on the pyridine ring are likely to be crucial for optimizing activity.

Conclusion and Future Directions

Pyrazolo[1,5-a]pyrimidine-pyridine hybrids represent a promising class of compounds with significant anti-inflammatory potential. Their ability to inhibit COX-2 selectively and modulate key inflammatory signaling pathways like NF-κB and MAPK makes them attractive candidates for further development.

The comparative data presented in this guide, while synthesized from various sources, underscores the importance of systematic structural modifications to optimize potency and selectivity. Future research should focus on the synthesis and evaluation of a focused library of pyrazolo[1,5-a]pyrimidine-pyridine hybrids with diverse substitution patterns on both the pyrimidine and pyridine rings. Such studies will provide a more definitive understanding of the structure-activity relationships and pave the way for the discovery of novel, potent, and safe anti-inflammatory drugs.

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Rowlinson, S. W., Crews, B. C., & Marnett, L. J. (2003). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Almansa, C., Alfón, J., de Arriba, A. F., Cavalcanti, F. L., Escamilla, I., Gómez, L. A., Miralles, A., Soliva, R., Bartrolí, J., Carceller, E., Merlos, M., & García-Rafanell, J. (2003). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. Journal of medicinal chemistry, 46(16), 3463–3475. [Link]
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Maniscalco, C., Pignatello, R., Stancanelli, R., Puglisi, G., & Giammona, G. (1992). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. European journal of medicinal chemistry, 27(5), 453–459. [Link]
  • Karin, M., & Greten, F. R. (2005). NF-kappaB: linking inflammation and immunity to cancer development and progression. Nature reviews. Immunology, 5(10), 749–759. [Link]
  • Rasekh, H. R., Khoshneviszadeh, M., Edraki, N., & Miri, R. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(1), 79-85. [Link]
  • Lee, E. J., Kim, J. H., Kim, H. P., & Kang, S. S. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Archives of pharmacal research, 35(7), 1235–1242. [Link]
  • Ballo, N., Sanogo, R., & Dembélé, L. (2019). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 13(10), 127-134. [Link]
  • Almansa, C., Alfón, J., de Arriba, A. F., Cavalcanti, F. L., Escamilla, I., Gómez, L. A., Miralles, A., Soliva, R., Bartrolí, J., Carceller, E., Merlos, M., & García-Rafanell, J. (2003). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. Journal of medicinal chemistry, 46(16), 3463–3475. [Link]
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model.
  • Chabchoub, F., Allouche, F., & Ben-Abdallah, M. (2016). Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. Medicinal chemistry research, 25(11), 2418–2427. [Link]
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  • El-Sayed, W. A., Ali, O. M., & El-Sayed, N. A. (2023). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie, 356(2), e2200395. [Link]
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Safety Operating Guide

Navigating the Disposal of Pyrazolo[1,5-a]pyridin-3-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Pyrazolo[1,5-a]pyridin-3-ylmethanol requires a disposal protocol that is both scientifically sound and compliant with regulatory standards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

I. Hazard Assessment and Waste Classification

The initial and most critical step in the proper disposal of any laboratory chemical is a thorough hazard assessment.[3] Based on the structure of this compound, which contains a pyridine ring, it should be presumed to be a hazardous substance.[2] Pyridine and its derivatives are recognized as being harmful if ingested, inhaled, or in contact with skin.[2] Therefore, all waste containing this compound must be classified and managed as hazardous waste.[1][2]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₈N₂O[4][5][6]
Molecular Weight 148.16 g/mol [4][5]
Melting Point 44-46 °C[4][5]
Storage Room temperature, sealed, dry[4][5]

This classification is in line with the Resource Conservation and Recovery Act (RCRA), which mandates that laboratories identify and classify the hazardous waste they generate.[7]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are essential to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from potential splashes.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.[1]

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area or within a chemical fume hood to avoid the inhalation of any vapors.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to local, state, and federal regulations.[1] The following protocol provides a self-validating system for its safe disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound, along with contaminated items such as spatulas, weighing boats, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[2] The container should be constructed of a compatible material like high-density polyethylene (HDPE).[2]

  • Liquid Waste: For solutions containing this compound, use a labeled, leak-proof hazardous waste container.[2]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

  • Incompatible Wastes: It is crucial to not mix this compound waste with other incompatible waste streams.[1]

2. Labeling:

Proper labeling is a critical component of hazardous waste management.[8] Every container used for storing this compound waste must be clearly labeled with the words "Hazardous Waste".[8][9] The label should also include:

  • The full chemical name: "this compound".[2]

  • The approximate quantity of the waste.[2]

  • The date of waste generation.[2]

  • A clear indication of the associated hazards (e.g., toxic, flammable).[8]

3. Storage:

  • All hazardous waste containers must be kept sealed except when adding waste.[10]

  • Store the sealed containers in a designated, well-ventilated, and secure waste accumulation area.[2] These are often referred to as Satellite Accumulation Areas (SAA).[8]

  • Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[8][11]

4. Spill Response:

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area and assess the situation.

  • Ensure you are wearing the appropriate PPE before attempting to clean the spill.[2]

  • For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and absorb the chemical.[1]

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

5. Final Disposal:

The final step is to arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] These entities are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements.[7] Methods for the disposal of related pyridine compounds often include controlled incineration in a licensed facility.[12][13]

IV. Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) hazard_assessment Hazard Assessment: Presumed Hazardous (Pyridine Derivative) start->hazard_assessment ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat hazard_assessment->ppe segregation Waste Segregation ppe->segregation solid_waste Solid Waste (Pure compound, contaminated labware) segregation->solid_waste liquid_waste Liquid Waste (Solutions) segregation->liquid_waste ppe_waste Contaminated PPE segregation->ppe_waste labeling Label Container: 'Hazardous Waste' Chemical Name, Date solid_waste->labeling liquid_waste->labeling ppe_waste->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage spill_check Spill Occurred? storage->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes final_disposal Arrange for pickup by EHS or Licensed Contractor spill_check->final_disposal No spill_response->storage

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive disposal guide, researchers and scientists can ensure they are not only protecting themselves and their colleagues but are also upholding their responsibility to the environment and maintaining compliance with all relevant regulations.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • This compound. (n.d.). MySkinRecipes.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (n.d.). Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - PYRAZOLO[1,5-A]PYRIDIN-3-YLAMINE. (2025, July 19). ChemicalBook.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • This compound (C8H8N2O). (n.d.). PubChemLite.
  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration - OSHA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.